Technical Whitepaper: Synthesis, Structural Dynamics, and Application of 5-Allyl-2-methyl-4,6-pyrimidinediol
Executive Summary 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Featuring a pyrimidine core decorated with a reactive allyl moiety and two hydroxyl groups, this compound serves as a critical building block for cross-coupling reactions, halogenations, and the development of complex kinase inhibitors. This whitepaper provides a comprehensive, self-validating guide to its synthesis, structural behavior, and downstream applications, tailored for drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties and tautomeric behavior of 5-Allyl-2-methyl-4,6-pyrimidinediol is paramount for optimizing reaction conditions, predicting solubility, and establishing analytical validation standards[2].
Quantitative Data Summary
Table 1: Key Physicochemical Properties
Parameter
Value
IUPAC Name
5-Allyl-2-methylpyrimidine-4,6-diol
CAS Registry Number
85826-32-0
Molecular Formula
C8H10N2O2
Molecular Weight
166.18 g/mol
Density
~1.245 g/cm³
Boiling Point
319 °C at 760 mmHg
Structural Features
Pyrimidine core, C5-allyl group, C2-methyl
Tautomeric Equilibrium
In solution, 5-Allyl-2-methyl-4,6-pyrimidinediol exists in a dynamic tautomeric equilibrium. While formally drawn as a diol (an aromatic pyrimidine), it predominantly adopts the 4,6-dione (barbituric acid-like) or 6-hydroxy-4-pyrimidone forms in polar protic solvents. This tautomerism dictates its reactivity profile, rendering the oxygen atoms highly susceptible to nucleophilic displacement via chlorination, while the C5 position remains sterically hindered but electronically stabilized.
Mechanistic Synthesis & Self-Validating Protocol
The de novo construction of the pyrimidine ring is achieved via the base-catalyzed condensation of an amidine with a substituted malonic ester[3]. Specifically, acetamidine hydrochloride is reacted with diethyl allylmalonate in the presence of sodium ethoxide[4].
Theory & Causality
The choice of sodium ethoxide (NaOEt) in absolute ethanol is not arbitrary. Water must be strictly excluded to prevent the competitive saponification of diethyl allylmalonate, which would yield an unreactive dicarboxylic acid and permanently stall the condensation. Acetamidine is introduced as a hydrochloride salt; the initial equivalent of NaOEt serves to liberate the free amidine base, while subsequent equivalents deprotonate the active methylene of the malonate, facilitating the dual nucleophilic acyl substitution that closes the pyrimidine ring[5].
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system to ensure high-fidelity synthesis.
Alkoxide Generation: Under an inert nitrogen atmosphere, dissolve sodium metal (2.2 eq) in anhydrous absolute ethanol to generate sodium ethoxide.
Validation Checkpoint: The complete dissolution of the sodium metal with the cessation of hydrogen gas evolution confirms the quantitative formation of the alkoxide base.
Amidine Liberation: Add acetamidine hydrochloride (1.0 eq) to the NaOEt solution at 0–5 °C.
Validation Checkpoint: A fine white precipitate of NaCl must immediately form. The absence of this precipitate indicates degraded or wet alkoxide, requiring the batch to be aborted.
Condensation: Dropwise add diethyl allylmalonate (1.0 eq) over 30 minutes. Heat the reaction mixture to reflux (78 °C) for 4–6 hours.
Solvent Exchange: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the resulting crude sodium salt in distilled water.
Isoelectric Precipitation: Slowly acidify the aqueous solution using 2M HCl while monitoring the pH.
Validation Checkpoint: The target compound will precipitate at its isoelectric point (pH 4.5–5.5). Over-acidification (pH < 2) will protonate the pyrimidine nitrogens, causing the product to re-dissolve into the aqueous phase as a soluble hydrochloride salt.
Isolation: Filter the precipitated off-white solid, wash thoroughly with cold water, and dry under vacuum at 50 °C.
Figure 1: Step-by-step synthetic workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol.
Downstream Functionalization & API Development
The primary utility of 5-Allyl-2-methyl-4,6-pyrimidinediol lies in its conversion into highly reactive electrophiles. Treatment with phosphorus oxychloride (POCl3) under reflux conditions converts the diol/dione into 5-allyl-4,6-dichloro-2-methylpyrimidine[4].
This dichloro intermediate is a highly sought-after electrophile for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[5]. Furthermore, the preserved allyl group provides an orthogonal secondary handle for olefin metathesis, hydroboration, or epoxidation, enabling the rapid diversification of complex molecular scaffolds in advanced drug discovery.
Figure 2: Tautomeric equilibrium and downstream functionalization pathways.
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Allyl-2-methyl-4,6-pyrimidinediol
Executive Summary In the landscape of modern drug discovery, functionalized pyrimidines serve as privileged scaffolds due to their prevalence in nucleic acids and their ability to engage in diverse pharmacological intera...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, functionalized pyrimidines serve as privileged scaffolds due to their prevalence in nucleic acids and their ability to engage in diverse pharmacological interactions. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)[1] is a highly versatile building block. The presence of the allyl group at the C5 position provides a unique handle for subsequent olefin metathesis, hydroboration, or oxidative cleavage, while the diol (or dione) functionality allows for orthogonal activation and derivatization.
This whitepaper synthesizes the physicochemical properties, structural dynamics, and field-proven synthetic workflows associated with this compound, providing a rigorous foundation for its application in medicinal chemistry.
Understanding the physical properties of 5-Allyl-2-methyl-4,6-pyrimidinediol is critical for optimizing reaction conditions, solubility, and downstream purification.
High density is driven by tight crystal lattice packing and strong intermolecular forces[1].
Boiling Point (Standard)
319 °C at 760 mmHg
Elevated boiling point results from an extensive intermolecular hydrogen-bonding network between the pyrimidine nitrogens and hydroxyl/oxo groups[1].
Boiling Point (Vacuum)
146.8 °C
Significant reduction under vacuum due to the disruption of the hydrogen-bonded lattice[2].
Scientist's Insight: The stark difference between the atmospheric and reduced-pressure boiling points highlights the compound's strong cohesive energy. In practical terms, this means the compound exhibits poor solubility in non-polar solvents (like hexane or ether) but dissolves readily in polar aprotic solvents (like DMF or DMSO) that can disrupt its hydrogen-bonded network.
Structural Dynamics: Tautomerism in Pyrimidinediols
A common pitfall in handling "pyrimidinediols" is assuming they exist purely in the aromatic diol form. In reality, 5-Allyl-2-methyl-4,6-pyrimidinediol undergoes complex tautomeric equilibria dictated by the solvent environment and pH.
The thermodynamic driving force favors the dione or hydroxy-pyrimidinone forms in aqueous or polar media because the carbon-oxygen double bond (C=O) bond energy significantly exceeds the stabilization energy gained from full pyrimidine ring aromaticity.
Caption: Tautomeric equilibrium of 5-Allyl-2-methyl-4,6-pyrimidinediol across different environments.
Synthetic Utility: Activation and Derivatization Workflow
To utilize this scaffold in drug development, the relatively unreactive hydroxyl/oxo groups must be converted into excellent leaving groups. The standard industry protocol involves chlorination to yield 5-Allyl-4,6-dichloro-2-methylpyrimidine (CAS: 85826-33-1)[3], which is primed for Nucleophilic Aromatic Substitution (SNAr).
Caption: Synthetic workflow for derivatizing 5-Allyl-2-methyl-4,6-pyrimidinediol via chlorination.
This protocol is designed with built-in causality and validation to ensure reproducibility.
Preparation : Charge a flame-dried round-bottom flask with 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq). Ensure the system is purged with inert nitrogen to prevent premature hydrolysis of the reagents.
Reagent Addition : Slowly add (5.0 eq) at 0 °C[1].
Causality: POCl3 acts as both the solvent and the chlorinating agent. The low temperature controls the initial exothermic reaction between the moisture/hydroxyl groups and POCl3.
Catalysis : Add a catalytic amount of N,N-Dimethylaniline or DMF (0.2 eq).
Causality: This acts as a nucleophilic catalyst, generating a highly reactive Vilsmeier-type intermediate that facilitates the displacement of the oxygen atoms.
Thermal Activation : Heat the mixture to reflux (approx. 105 °C) for 3-4 hours.
Causality: Thermal energy is required to overcome the activation barrier for the substitution of the sterically hindered C4 and C6 positions.
In-Process Validation (TLC) : Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The starting material will remain at the baseline, while the dichloro-product will migrate rapidly (Rf ~ 0.7).
Quenching & Extraction : Cool to room temperature and carefully drip the mixture over vigorously stirred crushed ice. Extract with dichloromethane (DCM), wash with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Analytical Characterization Protocol
To ensure the integrity of the synthesized intermediate before proceeding to complex library synthesis, employ the following self-validating analytical workflow.
Step 1: LC-MS Isotopic Validation
Sample Prep : Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.
Execution : Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes.
Validation Check : Analyze the parent mass [M+H]+. Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl), a molecule with two chlorine atoms must show a distinct isotopic pattern. You must observe an M : M+2 : M+4 peak ratio of approximately 9:6:1 . If this pattern is missing, incomplete chlorination (mono-chloro derivative) has occurred.
Step 2: NMR Structural Confirmation
Sample Prep : Dissolve 15 mg of the purified product in CDCl3.
Execution : Acquire 1H and 13C NMR spectra at 400 MHz.
Validation Check :
Disappearance : Confirm the complete disappearance of the broad -OH / -NH tautomeric signals (typically >10 ppm in the starting material).
Retention : Verify the integrity of the allyl group. You should observe a complex multiplet at ~5.8 ppm (for the internal -CH=) and a set of overlapping doublets at ~5.0 ppm (for the terminal =CH2).
By strictly adhering to these protocols, researchers can confidently utilize 5-Allyl-2-methyl-4,6-pyrimidinediol as a robust anchor for generating novel therapeutic agents.
Comprehensive Synthesis and Characterization of 5-Allyl-2-methyl-4,6-pyrimidinediol: A Technical Guide
Executive Summary 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)[1], also referred to as 5-allyl-2-methylpyrimidine-4,6-diol[2], is a highly functionalized heterocyclic building block (Molecular Formula: C8H10N2O2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)[1], also referred to as 5-allyl-2-methylpyrimidine-4,6-diol[2], is a highly functionalized heterocyclic building block (Molecular Formula: C8H10N2O2; MW: 166.18 g/mol )[3]. It serves as a critical intermediate in the development of complex pyrimidine-based therapeutics, agricultural chemicals, and specialized ligands. This whitepaper provides an in-depth, self-validating synthetic protocol grounded in the Pinner pyrimidine synthesis principles[4], detailing the mechanistic causality, experimental workflow, and analytical characterization required for high-yield production.
Retrosynthetic Analysis & Pathway Rationale
The target molecule features a pyrimidine core substituted with a C2-methyl group, a C5-allyl group, and C4/C6 hydroxyl (or oxo) groups.
Disconnection Approach:
Retrosynthetic cleavage of the C–N bonds at positions 4 and 6 reveals two commercially available and highly atom-economical precursors:
Acetamidine Hydrochloride : Provides the
N−C(CH3)−N
fragment.
Diethyl Allylmalonate : Provides the
C3
unit bearing the allyl appendage.
Causality of Reagent Selection:
The condensation of an amidine with a malonic ester is chosen over the corresponding diacid or di-acid chloride. Esters provide a controlled electrophilic center that reacts cleanly with amidines under basic conditions, preventing violent exotherms or premature polymerization[5]. Sodium ethoxide (NaOEt) in anhydrous ethanol is strictly selected as the base. Using aqueous bases (like NaOH) would result in the saponification of diethyl allylmalonate into allylmalonic acid, effectively killing its electrophilicity and halting the condensation.
Mechanistic Pathway (The Core Science)
The synthesis proceeds via a base-catalyzed double condensation cascade[5]:
Amidine Free-Basing : Acetamidine hydrochloride is neutralized by NaOEt to generate the highly nucleophilic free acetamidine.
Nucleophilic Acyl Substitution : The primary amine nitrogen of acetamidine attacks one of the ester carbonyls of diethyl allylmalonate. The elimination of ethoxide (which abstracts a proton to become ethanol) forms a mono-amide intermediate.
Intramolecular Cyclization : The second amidine nitrogen attacks the remaining ester carbonyl intramolecularly, closing the six-membered pyrimidine ring and expelling a second equivalent of ethanol.
Tautomerization & Salt Formation : In the highly basic medium, the product exists as a soluble sodium pyrimidinolate salt.
Isoelectric Precipitation : Upon acidic workup, the salt is protonated. The compound exists in a complex tautomeric equilibrium (diol, keto-enol, and dione forms), with the 4,6-dione (6-hydroxy-2-methylpyrimidin-4(1H)-one) form often predominating in the solid state.
Mechanistic pathway of 5-Allyl-2-methyl-4,6-pyrimidinediol synthesis via double condensation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system . The success of the reaction is visually confirmed during the acidification step: if the cyclization was successful, adjusting the pH to the exact isoelectric point will trigger massive precipitation[6].
Reagents & Equipment
Acetamidine hydrochloride (1.0 equiv)
Diethyl allylmalonate (1.05 equiv)
Sodium metal (3.0 equiv)
Anhydrous ethanol (Solvent, strictly <50 ppm H2O)
Concentrated HCl (for workup)
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.
Step-by-Step Methodology
Alkoxide Generation : Under a nitrogen atmosphere, carefully dissolve sodium metal (3.0 equiv) in anhydrous ethanol at 0–5 °C to generate a fresh solution of sodium ethoxide. Causality: 1 equivalent neutralizes the amidine HCl; the remaining 2 equivalents drive the condensation equilibrium.
Amidine Free-Basing : Add acetamidine hydrochloride (1.0 equiv) to the alkoxide solution in portions. Stir the resulting white suspension (due to NaCl precipitation) at room temperature for 30 minutes.
Condensation : Add diethyl allylmalonate (1.05 equiv) dropwise via the dropping funnel over 20 minutes to prevent localized thermal spikes.
Reflux & Cyclization : Heat the reaction mixture to gentle reflux (75–80 °C) for 4 to 6 hours. Reaction completion can be monitored by TLC (disappearance of the malonate spot).
Solvent Removal : Cool the mixture to room temperature and distill off the ethanol under reduced pressure to yield a crude solid (the sodium salt of the product mixed with NaCl).
Acidification (The Validation Step) : Dissolve the crude solid in a minimum amount of ice-cold distilled water. Slowly add concentrated HCl dropwise while stirring vigorously until the pH reaches strictly 3.0–4.0. Causality: The pyrimidinediol is highly soluble at pH > 8 (as a sodium salt) and pH < 1 (as a hydrochloride salt). The isoelectric point lies between pH 3–4, where the neutral tautomer exhibits minimum aqueous solubility, forcing quantitative precipitation.
Isolation : Filter the resulting dense white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual NaCl, followed by cold acetone (10 mL) to remove unreacted organics. Dry under vacuum at 50 °C to constant weight.
Standard operating workflow for the synthesis and isolation of the target pyrimidinediol.
Broad bands at 3100-2800 cm⁻¹ (O-H/N-H stretching); strong sharp band at ~1650 cm⁻¹ (C=O stretching of the dione tautomer).
Troubleshooting & Optimization
Low Yield / No Precipitation at pH 3-4 : This is the most common failure mode and is almost exclusively caused by moisture in the ethanol or atmospheric moisture entering the reflux setup. Water reacts with NaOEt to form NaOH, which hydrolyzes the diethyl allylmalonate. Ensure strict anhydrous conditions and use freshly cut sodium metal.
Impure Product (High Salt Content) : If the final product burns with a persistent yellow flame (sodium) or shows a high ash content, the water washes during filtration were insufficient. Resuspend the solid in cold water, stir for 10 minutes, and refilter.
[5] Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry. Retrieved from:
[6] Google Patents. US9162992B2 - Compounds and compositions for treatment of breathing control disorders or diseases. Retrieved from:
Advanced Technical Guide on 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0): Synthesis, Structural Dynamics, and Applications in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for the development of targeted therapeutics, including kinase inhibitors, antiviral agents, and CNS-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for the development of targeted therapeutics, including kinase inhibitors, antiviral agents, and CNS-active compounds. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) is a highly versatile, functionalized heterocyclic building block. The presence of the 5-allyl group provides a bio-orthogonal handle for late-stage functionalization (e.g., olefin metathesis, hydroboration, or epoxidation), while the 4,6-diol moiety serves as a critical precursor for halogenation and subsequent cross-coupling reactions. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, de novo synthesis mechanisms, and downstream applications in drug development.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of CAS 85826-32-0 is essential for optimizing reaction conditions and purification protocols. In solution, pyrimidine-4,6-diols exhibit complex tautomeric equilibria, predominantly existing as 4,6-dihydroxypyrimidines or pyrimidine-4,6-diones depending on solvent polarity and pH[1]. This tautomerism significantly increases the polarity and melting point of the compound, necessitating specific isoelectric precipitation techniques during isolation.
Table 1: Physicochemical Properties of CAS 85826-32-0
The construction of the 5-allyl-2-methyl-4,6-pyrimidinediol core is classically achieved via a Pinner-type pyrimidine condensation[3]. This multicomponent reaction involves the cyclocondensation of an amidine donor with a 1,3-dicarbonyl compound.
Causality in Experimental Design
Reactant Selection: Acetamidine hydrochloride serves as the N-C-N bis-nucleophile, while diethyl allylmalonate acts as the C-C-C bis-electrophile.
Base Catalysis (Sodium Ethoxide): Acetamidine hydrochloride is a stable salt and must be free-based in situ. Sodium ethoxide (NaOEt) is the optimal base because its conjugate acid (ethanol) matches the solvent, preventing unwanted transesterification side reactions that would occur if methanol/methoxide were used[4].
Mechanistic Progression: The reaction proceeds via the nucleophilic attack of the amidine nitrogen onto the ester carbonyl, forming an open-chain enamide intermediate[1]. Subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting aromatic (or highly conjugated tautomeric) pyrimidine ring.
Figure 1: Mechanistic workflow for the synthesis of CAS 85826-32-0.
Downstream Functionalization & Drug Development Applications
In drug discovery, the 4,6-diol moiety of CAS 85826-32-0 is rarely retained in the final Active Pharmaceutical Ingredient (API). Instead, it is transformed into a highly reactive 4,6-dichloro intermediate via chlorination with phosphoryl chloride (POCl3)[4].
The Role of Chlorination in API Synthesis
The conversion to 4,6-dichloro-5-allyl-2-methylpyrimidine is a critical activation step.
Catalytic Causality: The addition of a catalytic base, such as N,N-dimethylaniline or pyridine, is strictly required during POCl3 chlorination[5]. The base neutralizes the generated HCl and forms a highly electrophilic Vilsmeier-Haack-type intermediate with POCl3, which dramatically accelerates the substitution of the tautomeric enol oxygen with chlorine[6].
Orthogonal Reactivity: The resulting dichloro-pyrimidine allows for regioselective Nucleophilic Aromatic Substitution (SNAr) at the 4-position using amines or anilines, followed by Suzuki-Miyaura cross-coupling at the 6-position. The 5-allyl group can then be independently functionalized to tune the lipophilicity or target-binding affinity of the resulting kinase inhibitor.
Figure 2: Downstream functionalization of CAS 85826-32-0 into targeted kinase inhibitors.
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific pH controls and stoichiometric balances.
Protocol A: Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol
Preparation of Alkoxide: In an oven-dried, argon-purged round-bottom flask, dissolve sodium metal (2.2 equivalents) in absolute ethanol (0.5 M relative to sodium) at 0 °C to generate sodium ethoxide in situ. Caution: Highly exothermic.
Amidine Free-Basing: Add acetamidine hydrochloride (1.0 equivalent) portion-wise to the ethoxide solution. Stir for 30 minutes at room temperature. A white precipitate of NaCl will form, validating the free-basing step.
Condensation: Slowly add diethyl allylmalonate (1.05 equivalents) dropwise via a syringe.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours. The reaction progress should be monitored by TLC (DCM:MeOH 9:1).
Isoelectric Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal distilled water. Slowly add 2M HCl dropwise while monitoring with a pH meter until the solution reaches pH 4.5–5.0[6].
Validation: The target compound (CAS 85826-32-0) will precipitate as a white to off-white solid at its isoelectric point. Filter, wash with ice-cold water, and dry under high vacuum.
Protocol B: Activation to 4,6-Dichloro-5-allyl-2-methylpyrimidine
Catalysis: Add N,N-dimethylaniline (0.5 equivalents) dropwise. The solution will turn slightly yellow, indicating the formation of the active chlorinating species.
Reflux: Heat the mixture to 110 °C for 4–6 hours. The suspension will gradually become a homogeneous dark solution, validating the consumption of the highly polar diol[6].
Quenching: Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl3. Extract the aqueous layer with ethyl acetate (3x).
Purification: Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Hexanes:EtOAc) to yield the dichloro-intermediate.
Canadian Science Publishing. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas.
TÜBİTAK Academic Journals. (2018). Recent synthetic methodologies for pyrimidine and its derivatives.
Clausius Scientific Press.Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
Technical Whitepaper: Nomenclature, Synthesis, and Derivatization of 5-Allyl-2-methyl-4,6-pyrimidinediol
Executive Summary In the landscape of medicinal chemistry and agrochemical development, functionalized pyrimidines serve as indispensable scaffolds. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and agrochemical development, functionalized pyrimidines serve as indispensable scaffolds. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile synthetic intermediate. Characterized by its reactive allyl appendage and modifiable pyrimidine core, this compound is a critical precursor for synthesizing complex fused-ring systems, including furo[2,3-d]pyrimidines and various bioactive heterocycles. This guide provides an authoritative breakdown of its IUPAC nomenclature, physicochemical properties, validated synthetic protocols, and downstream applications.
IUPAC Nomenclature and Structural Tautomerism
The structural core of the molecule is a pyrimidine ring. Applying standard IUPAC nomenclature rules:
Position 2: A methyl group (-CH₃).
Positions 4 and 6: Hydroxyl groups (-OH) in the diol form.
Position 5: An allyl group. The preferred IUPAC term for the allyl radical is prop-2-en-1-yl .
Consequently, the systematic IUPAC name is 2-methyl-5-(prop-2-en-1-yl)pyrimidine-4,6-diol .
The Tautomeric Reality
While named as a "diol," pyrimidine-4,6-diols rarely exist purely in the di-hydroxy state under standard conditions. In solution and solid states, the molecule undergoes extensive lactam-lactim tautomerism. The equilibrium heavily favors the keto forms, specifically 6-hydroxy-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4(1H)-one or the dione form. Understanding this causality is critical for researchers: when analyzing ¹H NMR spectra, the expected hydroxyl protons will often manifest as broad amide (-NH) singlets, and the C5 carbon hybridization will reflect the dominant tautomer.
Physicochemical Profile
The following table summarizes the core quantitative data for the compound, sourced from 1[1].
The most efficient and scalable route to synthesize 2-methyl-5-(prop-2-en-1-yl)pyrimidine-4,6-diol is the base-catalyzed cyclocondensation of diethyl allylmalonate with acetamidine hydrochloride [2].
Mechanistic Causality:
The reaction requires a strong alkoxide base (typically sodium ethoxide). The base serves a dual purpose: it first neutralizes the acetamidine hydrochloride to liberate the highly nucleophilic free amidine, and it subsequently deprotonates the α-carbon of the malonate. The amidine nitrogens execute a dual nucleophilic attack on the ester carbonyls of the malonate, driving the elimination of two equivalents of ethanol to close the pyrimidine ring.
Workflow for the base-catalyzed synthesis of 5-allyl-2-methyl-4,6-pyrimidinediol.
Validated Experimental Protocol
To ensure high yields and scientific integrity, the following protocol is designed as a self-validating system based on established 2[2].
Step 1: Preparation of the Base
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve sodium metal (2.5 equivalents) in anhydrous ethanol to generate a solution of sodium ethoxide.
Causality: Anhydrous conditions prevent the premature hydrolysis of the malonate ester.
Step 2: Amidine Liberation
Add acetamidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution. Stir at room temperature for 30 minutes.
Validation Checkpoint 1: The precipitation of fine, white sodium chloride (NaCl) crystals confirms the successful generation of the free amidine base.
Step 3: Reagent Addition
Dropwise, add diethyl allylmalonate (1.0 equivalent) to the stirring suspension.
Causality: Dropwise addition prevents localized concentration spikes, minimizing side reactions such as malonate self-condensation.
Step 4: Reflux & Cyclization
Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours.
Validation Checkpoint 2: TLC monitoring (e.g., 9:1 DCM:MeOH) should indicate the complete consumption of the UV-active diethyl allylmalonate.
Step 5: Workup and Isolation
Cool the mixture to room temperature and remove the bulk of the ethanol in vacuo. Dissolve the residue in minimal distilled water. Slowly acidify the aqueous layer with 1M HCl until the pH reaches 3-4.
Validation Checkpoint 3: The pyrimidinediol exists as a highly water-soluble sodium salt in basic conditions. It will only precipitate when the pH drops to 3-4, protonating the core and drastically reducing its aqueous solubility. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
Downstream Derivatization and Applications
The true value of 2-methyl-5-(prop-2-en-1-yl)pyrimidine-4,6-diol lies in its capacity for downstream derivatization, particularly in the synthesis of fused heterocyclic systems[3].
Chlorination (Electrophilic Activation): Treatment with phosphorus oxychloride (POCl₃) at reflux converts the diol/dione into 4,6-dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine . This transforms the C4 and C6 positions into highly reactive hubs for Nucleophilic Aromatic Substitution (SNAr) with various amines or thiols[2].
Ozonolysis (Ring Fusion): The terminal alkene of the allyl group can be cleaved via ozonolysis (followed by reductive workup) to yield a (4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde derivative. This aldehyde is a direct precursor for intramolecular cyclization, yielding complex furo[2,3-d]pyrimidines [3].
Downstream derivatization pathways for 5-allyl-2-methyl-4,6-pyrimidinediol.
Solvation Dynamics and Protocol Standardization for 5-Allyl-2-methyl-4,6-pyrimidinediol in Dimethyl Sulfoxide (DMSO)
Executive Summary In early-stage drug development and high-throughput screening (HTS), the physicochemical characterization of heterocyclic building blocks is paramount. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug development and high-throughput screening (HTS), the physicochemical characterization of heterocyclic building blocks is paramount. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile pyrimidine derivative. However, like many 4,6-pyrimidinediols, it presents unique solvation challenges. As a Senior Application Scientist, I frequently observe that the primary failure mode in assay development is not an inherent lack of biological efficacy, but rather the uncharacterized precipitation of the compound during serial dilution.
This technical guide provides an in-depth, mechanistic approach to achieving, quantifying, and validating the thermodynamic solubility of 5-Allyl-2-methyl-4,6-pyrimidinediol in Dimethyl Sulfoxide (DMSO).
Pyrimidinediols are notorious for their complex tautomeric equilibria—often shifting between the 4,6-diol and 6-hydroxy-pyrimidin-4(3H)-one forms. This tautomerism facilitates the formation of robust intermolecular hydrogen-bonded networks (N-H···O and O-H···N). These networks result in high crystal lattice energies, which directly restrict solubility in aqueous and non-polar media.
The introduction of the allyl group at the 5-position and a methyl group at the 2-position adds lipophilic character (Molecular Weight: 166.18 g/mol , Density: 1.245 g/cm³), yet the 1 remains intact[1].
To overcome this poor solubility, DMSO is utilized as the universal solvent. DMSO is a highly polar aprotic solvent with a high dielectric constant. More importantly, the oxygen atom of its sulfoxide group acts as an aggressive hydrogen-bond acceptor, effectively2 and dismantling the crystal lattice[2].
To ensure reproducibility in pharmacological assays, one must measure the thermodynamic solubility rather than the kinetic solubility. Kinetic solubility often overestimates the true solubility due to transient supersaturation. The following self-validating protocol ensures absolute trustworthiness in your stock concentrations.
Step 1: Excess Solid Addition
Action: Weigh approximately 15 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol into a 1.5 mL amber glass HPLC vial. Add 100 µL of anhydrous DMSO (≥99.9%, stored under argon).
Causality: Amber glass prevents potential UV-induced isomerization or degradation of the allyl double bond. Anhydrous DMSO is critical; even trace water absorption from the atmosphere drastically reduces the hydrogen-bond accepting capacity of DMSO, leading to premature precipitation.
Step 2: Sonication and Thermal Equilibration
Action: Sonicate the suspension in a water bath at 25°C for 15 minutes, followed by orbital shaking at 300 rpm for 24 hours at 25.0 ± 0.1 °C.
Causality: Sonication provides the immediate kinetic energy required to fracture the macroscopic crystal lattice, increasing the surface area. The subsequent 24-hour equilibration ensures the system transitions from a kinetically trapped state to a true thermodynamic equilibrium.
Step 3: Phase Separation
Action: Centrifuge the vial at 10,000 x g for 10 minutes.
Causality: Centrifugation is preferred over filtration for small volumes to avoid non-specific binding of the lipophilic allyl group to filter membranes. This step removes micro-crystals that would otherwise cause artificially high concentration readings or act as nucleation sites for precipitation in downstream aqueous buffers.
Step 4: HPLC-UV Quantification & Self-Validation
Action: Aspirate the supernatant, perform a 1:1000 dilution in the mobile phase, and analyze via HPLC-UV against a known standard curve.
Self-Validation Loop: Always run a secondary dilution (e.g., 1:2000). If the calculated concentration of the 1:2000 dilution does not perfectly match the 1:1000 dilution, it indicates detector saturation, self-association of the compound in the analytical solvent, or incomplete phase separation. The assay must be repeated until linear parity is achieved.
Mechanistic Workflow Visualization
Below is the logical progression of the solvation and validation process, mapping the physical states to the protocol steps.
Fig 1: Thermodynamic solvation workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol in DMSO.
Conclusion & Best Practices for Assays
While 5-Allyl-2-methyl-4,6-pyrimidinediol achieves excellent solubility in anhydrous DMSO, researchers must remain vigilant regarding the "solvent shift" phenomenon. When the DMSO stock is diluted into aqueous biological buffers, the DMSO rapidly diffuses into the water, leaving the lipophilic pyrimidine stranded. This often results in "crash out" (precipitation). To mitigate this, keep the final DMSO concentration in aqueous assays below 2%, and always add the DMSO stock to the buffer under vigorous vortexing, rather than adding buffer to the stock.
Comprehensive Technical Guide: Stability, Degradation Kinetics, and Storage of 5-Allyl-2-methyl-4,6-pyrimidinediol
Executive Summary 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly functionalized heterocyclic compound utilized in advanced pharmaceutical synthesis and drug development. Its molecular architecture—comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly functionalized heterocyclic compound utilized in advanced pharmaceutical synthesis and drug development. Its molecular architecture—comprising a tautomerically active pyrimidine core and a reactive C5-allyl moiety—presents unique challenges for long-term stability. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes ICH-aligned stability profiling protocols, and defines optimized storage workflows to ensure structural integrity during drug development lifecycles.
The stability of 5-Allyl-2-methyl-4,6-pyrimidinediol is dictated by two competing structural dynamics: the tautomerism of the pyrimidine ring and the oxidative susceptibility of the allyl group.
Pyrimidine Core Tautomerism
Pyrimidines substituted with hydroxyl groups at the 4 and 6 positions do not exist as static enols; rather, they undergo complex proton-transfer isomerization[1]. In protic solvents or under high-humidity conditions, 5-Allyl-2-methyl-4,6-pyrimidinediol shifts toward its keto tautomer, 5-allyl-6-hydroxy-2-methylpyrimidin-4(3H)-one. This intramolecular prototropy is heavily catalyzed by hydrogen bonding with water molecules, which significantly depresses the activation free energy required for the structural shift[2]. This dynamic equilibrium alters the compound's solubility profile and its reactivity to nucleophilic attack.
Allylic Auto-Oxidation and Polymerization
The most critical degradation vector lies in the C5-allyl substituent (-CH₂-CH=CH₂). The allylic C-H bonds adjacent to the double bond are approximately 15% weaker than standard sp³ C-H bonds due to the resonance stabilization of the resulting radical[3]. Upon exposure to atmospheric oxygen, thermal stress, or UV radiation, these weakened bonds undergo facile hydrogen abstraction.
This initiates a free-radical cascade, forming allylic hydroperoxides. Depending on the environmental conditions, these hydroperoxides undergo two primary degradation routes:
C-C Bond Scission: Thermal decomposition of the alkoxy radicals leads to the cleavage of the allyl chain, generating volatile aldehydes and truncated pyrimidine derivatives[4].
Cross-Linking: Radical propagation at the double bond facilitates intermolecular addition, resulting in the formation of insoluble, cross-linked oligomers.
Fig 1. Tautomeric equilibrium and oxidative degradation pathways of the allyl moiety.
ICH-Aligned Stability Profiling
To ensure regulatory compliance and accurately predict the shelf-life of 5-Allyl-2-methyl-4,6-pyrimidinediol, stability testing must be conducted in strict accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[5]. The testing parameters are designed to accelerate the mechanistic degradation pathways described above, allowing for the rapid identification of failure modes.
Table 1: Standardized ICH Q1A(R2) Stability Testing Matrix
Study Type
Environmental Condition
Minimum Duration
Analytical Testing Frequency
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 Months
0, 3, 6, 9, and 12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 Months
0, 3, and 6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 Months
0, 3, and 6 months
Photostability
UV/Vis Exposure (ICH Q1B)
1 Cycle
Pre- and Post-exposure
Self-Validating Experimental Workflows
To accurately quantify degradation without introducing analytical artifacts, the experimental protocol must be a self-validating system. The following workflow utilizes an internal standard (IS) and a strict mass-balance check to ensure that any observed loss of the Active Pharmaceutical Ingredient (API) is due to true chemical degradation, rather than sample preparation errors or ionization suppression.
Amber Vials: Prevents UV-induced radical initiation at the allylic double bond.
Argon Purge vs. Ambient Air: Differentiates hydrolytic degradation (driven by the pyrimidine core) from oxidative degradation (driven by the allyl group).
Internal Standard (IS): Spiking with a stable analog (e.g., 5-propyl-2-methylpyrimidine-4,6-diol) corrects for matrix effects during electrospray ionization (ESI).
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10.0 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol into Type I amber glass HPLC vials.
Atmospheric Control: For oxidative control samples, purge the headspace with ultra-high purity Argon for 30 seconds before immediately sealing with PTFE/silicone septa. Leave test samples exposed to ambient air.
Incubation: Place the vials in a calibrated environmental chamber set to 40°C ± 2°C / 75% RH ± 5% RH[5].
Reconstitution & IS Spiking: At designated time points (Table 1), withdraw the vials. Reconstitute the solid in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Immediately spike the solution with 10 µL of the IS solution (1.0 mg/mL).
LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Utilize a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Monitor the parent ion transition at m/z 167 [M+H]⁺.
System Validation (Mass Balance): Calculate the molar sum of the remaining API and all identified degradation peaks (e.g., hydroperoxides, aldehydes). The system is validated if the total mass balance equals 100% ± 2% of the initial concentration. A failure in mass balance indicates the formation of insoluble cross-linked oligomers, necessitating subsequent solid-state NMR analysis.
Fig 2. Self-validating ICH stability testing workflow with internal standard recovery.
Optimized Storage & Handling Directives
Based on the kinetic vulnerabilities of the allyl group and the thermodynamic tautomerism of the pyrimidine core, the following storage conditions are mandatory to maintain >99% purity over a 24-month shelf life:
Temperature Control: Store strictly at 2°C to 8°C (Refrigerated) . Lowering the thermal energy suppresses the kinetic rate of allylic auto-oxidation and prevents thermal C-C scission.
Atmospheric Exclusion: Bulk API must be stored under an inert atmosphere (Argon or Nitrogen) . Oxygen must be rigorously excluded to prevent the initiation of the free-radical cascade at the C5 position.
Moisture & Light Protection: Store in tightly sealed, desiccated amber glass containers . Desiccation prevents water-catalyzed proton-transfer isomerization[2], while amber glass blocks UV photons that could initiate radical formation[3].
The Biological and Pharmacophoric Potential of 5-Allyl-2-methyl-4,6-pyrimidinediol: A Technical Whitepaper
Executive Summary 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) is a highly functionalized heterocyclic building block that occupies a critical node in modern medicinal chemistry. While the parent compound exhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) is a highly functionalized heterocyclic building block that occupies a critical node in modern medicinal chemistry. While the parent compound exhibits moderate intrinsic biological activity, its true value lies in its role as a privileged pharmacophore and synthetic precursor. Characterized by a tautomeric equilibrium between its diol and dione states, this molecule serves as the foundational architecture for broad-spectrum antimicrobial agents, central nervous system (CNS) modulators, and highly selective kinase inhibitors.
This whitepaper provides an in-depth analysis of the compound's physicochemical dynamics, its primary biological activity vectors, and field-proven experimental methodologies for its derivatization and biological evaluation.
Physicochemical Dynamics: Tautomerism and Receptor Binding
To understand the biological activity of 5-Allyl-2-methyl-4,6-pyrimidinediol, one must first analyze its solution-state behavior. Like many1 [5], this compound undergoes extensive lactam-lactim tautomerism. In physiological environments, the equilibrium heavily favors the keto form (pyrimidine-4,6-dione or 6-hydroxy-4(1H)-pyrimidinone).
This tautomeric flexibility is the primary driver of its biological interactions:
Hydrogen Bond Donors/Acceptors: The dione state presents a dense array of hydrogen-bond acceptors (the carbonyl oxygens) and donors (the N-H protons), allowing it to anchor securely within the hinge regions of target enzymes.
Steric and Lipophilic Contributions: The 5-allyl group provides a lipophilic anchor that enhances membrane permeability and fits into hydrophobic enzymatic pockets, while the 2-methyl group sterically directs the orientation of the pyrimidine ring within receptor binding sites.
Primary Biological Activity Vectors
The biological applications of 5-Allyl-2-methyl-4,6-pyrimidinediol branch into three distinct therapeutic vectors, driven by targeted chemical derivatization.
Vector A: Antimicrobial and Antifungal Pathways
The 4,6-pyrimidinediol core is a proven scaffold for developing potent antimicrobial agents. By subjecting the compound to Vilsmeier-Haack formylation followed by condensation with substituted phenylhydrazines, researchers generate pyrimidine hydrazones and bisazomethines. These derivatives exhibit profound, broad-spectrum toxicity against fungal pathogens (e.g., M. fructigena) and cyanobacteria. The mechanism involves the disruption of microbial cellular respiration, where the hydroxyl groups of the pyrimidine ring critically enhance binding affinity to target microbial enzymes [1, 2].
Vector B: CNS and GABAergic Modulation
Structurally, 5-substituted pyrimidine-4,6-diols are direct analogs of barbituric acid derivatives (e.g., 5-sec-butyl-5-allylpyrimidine-2,4,6-trione). Quantitative Structure-Activity Relationship (QSAR) models demonstrate that the polarizability and lipophilicity (LogP) of these allyl-substituted pyrimidines allow them to cross the blood-brain barrier effectively. Once in the CNS, they act as allosteric modulators of GABA
A
receptors, leading to central nervous system depression, which is utilized in sedative and anticonvulsant drug design [3].
Vector C: Kinase Inhibition Scaffolds
In oncology, the compound is utilized to synthesize ATP-competitive kinase inhibitors. The diol is converted to a 4,6-dichloro intermediate, which subsequently undergoes sequential Nucleophilic Aromatic Substitution (S
N
Ar) with various anilines. The resulting di-substituted pyrimidines anchor into the ATP-binding pocket of kinases (such as EGFR or CDKs). The 5-allyl group can be further functionalized (e.g., via olefin metathesis or epoxidation) to create irreversible, covalent kinase inhibitors [4].
Figure 1: Derivatization workflow and biological screening vectors for 5-Allyl-2-methyl-4,6-pyrimidinediol.
Experimental Methodologies
To leverage this compound for biological screening, precise and self-validating protocols are required. Below are the definitive methodologies for activating the scaffold and evaluating its downstream biological efficacy.
Protocol 1: Synthesis of the 4,6-Dichloro Pharmacophore Precursor
This protocol converts the inert diol into a highly reactive dichloro intermediate, an essential step for synthesizing kinase inhibitors [4].
Causality & Rationale: The hydroxyl groups of the pyrimidinediol are poor leaving groups. Phosphorus oxychloride (POCl
3
) converts these into highly reactive phosphorodichloridate leaving groups. The addition of catalytic N,N-Dimethylformamide (DMF) generates a Vilsmeier-type intermediate, significantly lowering the activation energy for the subsequent chloride displacement (S
N
Ar).
Step-by-Step Procedure:
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 5-Allyl-2-methyl-4,6-pyrimidinediol (10.0 g, 60.1 mmol) in POCl
3
(50 mL, 0.54 mol).
Catalysis: Add DMF (0.5 mL) dropwise. Self-Validation: The suspension will begin to dissolve, indicating the formation of the active Vilsmeier complex.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 110°C for 12 hours.
Reaction Monitoring: Remove a 50 µL aliquot, quench in 1 mL of methanol, and analyze via TLC (Hexane:EtOAc 4:1). The disappearance of the baseline starting material and the appearance of a high-R
f
UV-active spot confirms completion.
Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture dropwise into a vigorously stirred beaker of crushed ice (500 g) to hydrolyze excess POCl
3
. Critical Safety Note: This step is highly exothermic.
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO
3
until CO
2
evolution ceases, followed by brine. Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield 5-allyl-4,6-dichloro-2-methylpyrimidine.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Used to evaluate the biological activity of the hydrazone/Schiff base derivatives synthesized from the pyrimidine core [1].
Causality & Rationale: Relying solely on visual turbidity to assess bacterial growth can lead to false positives due to the precipitation of highly lipophilic pyrimidine derivatives. Utilizing Resazurin (a metabolic viability dye) provides a self-validating, colorimetric readout. Live cells reduce the blue resazurin to pink resorufin, definitively proving metabolic activity.
Step-by-Step Procedure:
Inoculum Preparation: Cultivate target strains (e.g., E. coli, S. aureus) on Mueller-Hinton (MH) agar for 24h. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute 1:100 in MH broth.
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrimidine derivative (starting at 256 µg/mL) in MH broth containing 2% DMSO.
Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL/well).
Negative Control: Broth + 2% DMSO only (Must remain sterile).
Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.
Data Acquisition: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that remains strictly blue (no metabolic reduction to pink).
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Core Scaffold
Property
Value / Description
Biological Implication
Molecular Formula
C
8
H
10
N
2
O
2
Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Enables dynamic hydrogen bonding within rigid enzymatic pockets.
Table 2: Comparative Biological Activity of Pyrimidine Derivatives
(Data aggregated from structurally analogous 4,6-dihydroxypyrimidine derivatives)
Derivative Class
Target Organism / Enzyme
Primary Assay
Activity Metric (Range)
Ref
Pyrimidine Hydrazones
M. fructigena (Fungus)
Agar Dilution
EC
50
: 0.07 - 1.5 µg/mL
[1]
Bisazomethine Pyrimidines
S. aureus (Gram +)
Broth Microdilution
MIC: 16 - 64 µg/mL
[2]
Barbiturate Analogs
GABA
A
Receptor
Electrophysiology / QSAR
High CNS depressant activity
[3]
Di-substituted Pyrimidines
Target Kinases (EGFR)
Kinase Inhibition Assay
IC
50
: 10 - 250 nM
[4]
Mechanism of Action Visualization
When converted into a di-substituted kinase inhibitor, the pyrimidine core acts as a direct ATP competitor. The diagram below illustrates the logical flow of this biological blockade.
Figure 2: ATP-competitive kinase inhibition mechanism of pyrimidine-derived pharmacophores.
References
Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria.ACS Publications.
Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment.MDPI.
QSAR study for the prediction of physico-chemical parameter of category barbiturate compounds by using descriptors structure.Bulgarian Academy of Sciences (BAS).
Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity.UC San Diego eScholarship.
5-Allyl-2-methyl-4,6-pyrimidinediol: A Comprehensive Guide to Tautomeric Equilibria and Experimental Characterization
Executive Overview 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and pharmaceuticals[1]. Like many substitu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and pharmaceuticals[1]. Like many substituted pyrimidinediols, its chemical behavior is dictated by complex prototropic tautomerism[2]. Understanding the precise tautomeric state of this compound is paramount for drug development professionals, as different tautomers exhibit distinct binding affinities, reactivities, and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic analysis of its tautomeric landscape and outlines self-validating experimental protocols for its characterization.
Structural Dynamics & The Tautomeric Landscape
In solution and solid states, 4,6-pyrimidinediols do not exist as static molecules. Instead, they participate in a dynamic equilibrium comprising multiple distinct structural forms[2]. For 5-Allyl-2-methyl-4,6-pyrimidinediol, the primary tautomeric states include:
Zwitterionic Form: A mesomeric betaine featuring charge separation across the ring[3].
Fig 1: Tautomeric equilibrium network of 5-Allyl-2-methyl-4,6-pyrimidinediol.
Mechanistic Causality: Substituent Effects on Equilibrium
The distribution of these tautomers is strictly governed by the electronic and steric contributions of the compound's specific substituents:
The 2-Methyl Group (Electronic Driver): The electron-donating inductive effect (+I) of the methyl group at the C2 position increases the electron density on the adjacent pyrimidine ring nitrogens. This enhances their basicity, facilitating protonation at the ring nitrogen in polar media. Consequently, this strongly stabilizes the zwitterionic (mesomeric betaine) tautomer in aqueous environments[4].
The 5-Allyl Group (Steric Driver): The bulky allyl group at C5 introduces significant steric hindrance. In the diketo form, the sp³-hybridized C5 carbon forces the allyl group into close proximity with the adjacent carbonyl oxygens, creating severe allylic strain. To relieve this strain, the system heavily favors the sp²-hybridized enol forms (keto-enol or diol), where the planar geometry minimizes steric clashes.
Environmental Drivers & Phase-Dependent Stability
Tautomeric distribution is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment.
Quantitative Data Summary
Table 1: Estimated Tautomeric Distribution Across Environments
Environment
Dominant Tautomer
Minor Tautomer(s)
Mechanistic Driving Force
Gas Phase / Non-Polar Solvents
Diketo (4,6-Dione)
Diol
Lack of hydrogen-bonding stabilization for polar/charged forms makes the diketo form thermodynamically favorable[5].
Aqueous Solution (pH 7)
Keto-Enol / Betaine
Diketo
High dielectric constant stabilizes charge-separated states, pushing the equilibrium toward the mesomeric betaine[3].
Solid State
Keto-Enol (Molecular)
Betaine (Ionic)
Crystal lattice packing and intermolecular hydrogen-bonding networks dictate the polymorphic form[4].
Self-Validating Experimental Protocols
Accurately characterizing the tautomeric ratios of 5-Allyl-2-methyl-4,6-pyrimidinediol requires rigorous analytical workflows. The following protocols are designed with built-in self-validation mechanisms to ensure data integrity.
Objective: Determine the pKa values and track tautomeric shifts across pH gradients.
Step 1: Prepare a 10 μM stock solution of the compound in ultra-pure water.
Step 2 (Crucial Causality Step): Allow exactly 15 minutes for the initial tautomeric equilibrium to establish. While protonation is instantaneous, tautomeric structural rearrangements are kinetically slower and require this incubation period to prevent distorted basicity measurements[4][6].
Step 3: Titrate the solution using 0.1 M HCl and 0.1 M NaOH to span a pH range of 1.0 to 12.0.
Step 4: Record absorption spectra from 200 to 350 nm. The keto-enol and betaine forms will exhibit intense characteristic absorption maxima at 200–204 nm and 252–254 nm[4].
Self-Validation Mechanism: This protocol validates itself through the observation of isosbestic points. The presence of sharp isosbestic points across the titration range mathematically confirms a closed two-state equilibrium. If the isosbestic points drift or blur, the system automatically flags potential sample degradation or precipitation, invalidating the run.
Objective: Quantify the exact ratio of keto-enol to diketo forms.
Step 1: Dissolve 5 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol in 0.5 mL of varying deuterated solvents (D₂O for high polarity, CDCl₃ for low polarity).
Step 2: Acquire ¹H and ¹³C NMR spectra at a strictly controlled temperature (298 K) to prevent thermally induced tautomeric shifts.
Step 3: Analyze the ¹³C chemical shift of the C5 carbon. The sp³-hybridized C5 in the diketo form will appear significantly upfield compared to the sp²-hybridized C5 in the keto-enol form.
Self-Validation Mechanism: The protocol utilizes an internal mass-balance check. The integration of the 2-methyl protons (singlet) must exactly match the sum of the integrations of the corresponding 2-methyl signals from all observed tautomeric species. A mismatch instantly indicates the presence of impurities or intermolecular dimerization.
Fig 2: Self-validating experimental workflow for tautomeric characterization.
An In-Depth Technical Guide to the Theoretical and Drug-Development-Relevant Properties of 5-Allyl-2-methyl-4,6-pyrimidinediol
Executive Summary This technical guide provides a comprehensive theoretical evaluation of 5-Allyl-2-methyl-4,6-pyrimidinediol, a novel heterocyclic compound built upon the pyrimidine scaffold. As experimental data for th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive theoretical evaluation of 5-Allyl-2-methyl-4,6-pyrimidinediol, a novel heterocyclic compound built upon the pyrimidine scaffold. As experimental data for this specific molecule is not widely available in public literature, this document leverages established principles of computational chemistry and predictive modeling to forecast its structural, physicochemical, and pharmacokinetic properties. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4] This analysis suggests that 5-Allyl-2-methyl-4,6-pyrimidinediol possesses favorable drug-like characteristics, including high potential for oral absorption and a low probability of metabolic liabilities. The critical role of keto-enol tautomerism is explored, with the 1,5-dihydro-5-allyl-2-methylpyrimidine-4,6-dione tautomer identified as the likely most stable form, dictating its interaction profile. This document serves as a foundational guide for researchers considering the synthesis and experimental validation of this promising compound for drug discovery programs.
Part 1: Fundamental Molecular and Structural Properties
Chemical Identity
Molecular Formula: C₈H₁₀N₂O₂
Molecular Weight: 166.18 g/mol
IUPAC Name: 5-allyl-2-methylpyrimidine-4,6-diol
Core Scaffold: Substituted Pyrimidine
The Critical Role of Tautomerism
For pyrimidinediol systems, particularly those with hydroxyl groups at the C4 and C6 positions, the concept of tautomerism is of paramount importance.[5] Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[6] The energetic preference for a specific tautomer dictates the molecule's hydrogen bonding capacity, polarity, shape, and ultimately, its ability to interact with biological targets.[7][8]
5-Allyl-2-methyl-4,6-pyrimidinediol can exist in several tautomeric forms, but the equilibrium is expected to heavily favor the thermodynamically more stable diketone form: 5-Allyl-2-methyl-1,5-dihydropyrimidine-4,6-dione . This preference is well-documented for related 4,6-dihydroxypyrimidine structures.[5] The stability of the dione arises from the formation of two amide-like linkages within the ring, which are energetically favored over the enol groups.
The primary tautomeric equilibrium is illustrated below:
Figure 1: Key tautomeric equilibrium of the title compound.
Causality and Implications: The dominance of the diketone tautomer is a critical predictive insight. This form possesses two hydrogen bond donors (N-H groups) and two hydrogen bond acceptors (C=O groups). This specific arrangement is fundamental to its potential mechanism of action, as many enzyme inhibitors, particularly protein kinase inhibitors, form key hydrogen bonds with the "hinge" region of the ATP binding pocket.[5] All subsequent theoretical predictions in this guide are based on this most probable dione tautomer.
Part 2: Predicted Physicochemical Properties for Drug Development
The "drug-likeness" of a molecule is often initially assessed by examining its fundamental physicochemical properties. These descriptors help predict a compound's behavior in a biological system, influencing its absorption, distribution, and overall efficacy.
Core Physicochemical Descriptors
The following table summarizes the predicted physicochemical properties for the stable dione tautomer of 5-Allyl-2-methyl-4,6-pyrimidinediol. These values are generated using established computational algorithms analogous to those cited in studies of similar scaffolds.[9][10]
Property
Predicted Value
Implication in Drug Development
Molecular Weight
166.18 Da
Well under the 500 Da limit suggested by Lipinski's rules, favoring diffusion and transport.
LogP (Lipophilicity)
~0.5 - 1.0
Indicates balanced solubility between aqueous and lipid environments, which is optimal for oral absorption.
TPSA (Topological Polar Surface Area)
~58 Ų
Below the 140 Ų threshold, suggesting good potential for cell membrane permeability and oral bioavailability.[9]
Hydrogen Bond Donors
2 (two N-H)
Provides strong potential for specific, high-affinity interactions with protein targets.
Hydrogen Bond Acceptors
2 (two C=O)
Complements the donor count, enabling a robust hydrogen-bonding profile.
pKa (Most Acidic)
~8.5 - 9.5 (N-H)
Weakly acidic; the compound will be predominantly neutral at physiological pH (7.4), aiding membrane passage.
Rotatable Bonds
2 (in allyl group)
Low number of rotatable bonds (<10) correlates with higher oral bioavailability and metabolic stability.[9]
Evaluation Against Structural Rules for Drug-Likeness
Lipinski's Rule of Five: This rule of thumb is used to evaluate if a compound has properties that would make it a likely orally active drug. The predicted properties of 5-Allyl-2-methyl-4,6-pyrimidinediol comfortably satisfy all of Lipinski's criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[9]
Veber's Rule: This rule relates to oral bioavailability and suggests that compounds with a TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are more likely to be orally active. Our subject molecule meets these criteria, further strengthening its potential as an oral drug candidate.[9]
Part 3: Quantum Chemical and Reactivity Analysis
Quantum chemical calculations provide insight into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[11] A larger gap implies higher stability and lower chemical reactivity. For a drug candidate, moderate stability is desired—it must be stable enough to reach its target but reactive enough to engage with it.
Figure 2: Conceptual diagram of Frontier Molecular Orbitals.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a visualization tool that identifies the electron-rich and electron-poor regions of a molecule.[11] For the dione tautomer of our compound, an MEP analysis would predict:
Negative Potential (Red/Yellow): Concentrated around the two carbonyl oxygen atoms. These are the primary sites for accepting hydrogen bonds and interacting with electrophilic species.
Positive Potential (Blue): Located around the two N-H protons. These are the primary sites for donating hydrogen bonds.
Neutral Potential (Green): The allyl and methyl groups would show relatively neutral potential, contributing to van der Waals interactions and potentially fitting into hydrophobic pockets of a target protein.
This predicted electronic landscape reinforces the molecule's potential to act as both a hydrogen bond donor and acceptor, a key feature for high-affinity binding to biological targets.
Part 4: In Silico Pharmacokinetic (ADMET) Profile
Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for identifying potential liabilities early in the drug discovery process. The following predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models and analyses of similar pyrimidine derivatives found in the literature.[1][9][10]
Predicted ADMET Properties
Parameter
Prediction
Rationale & Significance
Absorption
Human Intestinal Absorption (HIA)
High
Low molecular weight and balanced lipophilicity (LogP) suggest efficient passive absorption from the GI tract.
P-glycoprotein Substrate
No
Not being a substrate for this major efflux pump reduces the risk of poor bioavailability.[9]
Distribution
Blood-Brain Barrier (BBB) Permeant
No
The TPSA value (~58 Ų) is in a range that typically correlates with poor CNS penetration, suggesting a lower risk of off-target CNS side effects.
Metabolism
CYP450 2D6 Inhibitor
No
Low predicted probability of inhibiting major metabolic enzymes, indicating a lower risk of drug-drug interactions.[9]
CYP450 3A4 Inhibitor
No
As above, a favorable prediction for metabolic safety.
Toxicity
AMES Mutagenicity
No
The scaffold lacks common structural alerts associated with mutagenicity.[9]
Oral Toxicity Class
Class III (Slightly Toxic)
Typical prediction for small organic molecules; indicates a moderate acute toxicity profile.[9]
A Standard Computational Workflow for Property Prediction
To ensure transparency and trustworthiness, the theoretical data presented in this guide would be generated using a workflow similar to the one outlined below. This process represents a standard, validated approach in computational drug design.
Figure 3: Standard workflow for in silico property prediction.
Part 5: Hypothesized Biological Activity and Future Directions
The pyrimidine scaffold is a cornerstone of many approved drugs and clinical candidates. Given the structural features and favorable theoretical profile of 5-Allyl-2-methyl-4,6-pyrimidinediol, we can hypothesize its potential as an inhibitor of several important enzyme classes:
Protein Kinase Inhibitor: The di-N-H and di-C=O arrangement in the pyrimidine-4,6-dione core is an excellent bioisostere for the adenine hinge-binding motif. This makes it a strong candidate for targeting the ATP-binding site of protein kinases, such as EGFR, which are often dysregulated in cancer.[1][12]
Cyclooxygenase (COX) Inhibitor: Certain substituted pyrimidine scaffolds have shown potent and selective inhibition of COX-2, a key enzyme in inflammatory pathways.[5][10]
Dihydrofolate Reductase (DHFR) Inhibitor: The 2-amino-4-hydroxypyrimidine core (structurally related to our 2-methyl variant) is a classic feature of DHFR inhibitors used as antibacterial and antitumor agents.[13]
Future Experimental Validation:
The theoretical findings in this guide provide a strong rationale for the synthesis and experimental evaluation of this compound. The logical next steps would include:
Chemical Synthesis: Development of a robust synthetic route to produce the compound with high purity.
Structural Confirmation: Thorough characterization using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure and, crucially, to provide evidence for the dominant dione tautomer in solution.
In Vitro Biological Screening: Initial screening in enzymatic assays against a panel of protein kinases, COX-1/COX-2, and DHFR to identify primary biological targets.
Cell-Based Assays: Evaluation of cytotoxicity against relevant cancer cell lines (e.g., MCF-7, A549) and assessment of anti-inflammatory or antimicrobial activity in appropriate cellular models.[10][14]
Conclusion
This in-depth theoretical analysis positions 5-Allyl-2-methyl-4,6-pyrimidinediol (in its stable dione tautomeric form) as a high-potential scaffold for drug discovery. Its predicted properties align well with the characteristics of an orally bioavailable drug candidate, demonstrating excellent "drug-likeness" according to established medicinal chemistry principles. The compound shows a low predicted risk for common pharmacokinetic and toxicity liabilities. Based on its structural features and electronic properties, it warrants further investigation as a potential inhibitor of protein kinases or enzymes involved in inflammation. The insights provided herein serve as a robust foundation for initiating a formal discovery program based on this promising molecular architecture.
References
Somkuwar, S., et al. (2025). In silico ADME prediction of designed pyrimidine derivatives for antiviral, antimalarial and anticancer potentials. ResearchGate. [Link]
El-Naggar, A. M., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
El-Naggar, A. M., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed. [Link]
Bibi, A., et al. (2025). Design, Docking and ADME-T Prediction of Novel Pyrimidine-Based Antimicrobials via the Biginelli Reaction. International Journal of Pharmaceutical Sciences. [Link]
Al-Suwaidan, I. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
Zavadsky, E., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Pharmaceuticals, 17(9), 1129. [Link]
Recnik, S., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(1), 1034–1054. [Link]
Saeed, A., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 53, 350-356. [Link]
Shaygan, M., & Kothari, D. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews, 1(3), 184-232. [Link]
Sridhar, S., et al. (2017). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Beni-Suef University Journal of Basic and Applied Sciences, 6(1), 89-95. [Link]
Al-Mokyna, F. H., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 13(45), 31690-31702. [Link]
El-Subbagh, H. I., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(10), 3247–3259. [Link]
George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica, 58(2), 119-129. [Link]
Hranjec, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6940. [Link]
Zhang, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products. [Link]
Van der Veken, P., et al. (2013). Synthesis of a 2,4,6-trisubstituted 5-cyano-pyrimidine library and evaluation of its immunosuppressive activity in a Mixed Lymphocyte Reaction assay. Bioorganic & Medicinal Chemistry, 21(5), 1209-1218. [Link]
Kumar, S., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(2), 522-526. [Link]
Azam, M. A., et al. (2011). Synthesis and biological screening of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 73(4), 427–432. [Link]
Raczyńska, E. D., et al. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Journal of Molecular Modeling, 19(9), 3727–3736. [Link]
Nguyen, N. T. (2026). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY -3-PYRROLIN-2-ONE BASED ON NMR SPECTROSCO. Tạp chí Khoa học và Công nghệ. [Link]
Pearson+. Cytosine, uracil, and guanine have tautomeric forms with aromatic.... Pearson+. [Link]
Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to Pyrimidine Scaffold Compounds The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Pyrimidine Scaffold Compounds
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery. Its profound significance stems from its prevalence in the very building blocks of life: the nucleobases cytosine, thymine, and uracil, which form the basis of DNA and RNA. This inherent biological relevance makes the pyrimidine ring a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets to elicit specific therapeutic effects.
The unique physicochemical properties of the pyrimidine ring, including its ability to act as both a hydrogen bond donor and acceptor, facilitate strong and specific interactions with enzymes and receptors. The versatility of the core allows for chemical substitutions at multiple positions, enabling medicinal chemists to meticulously fine-tune steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of pyrimidine-based compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of pyrimidine-related compounds, offering insights for researchers and drug development professionals.
Part 1: Synthesis of Pyrimidine Derivatives: From Classical Reactions to Modern Methodologies
The synthetic tractability of the pyrimidine core is a key reason for its widespread use. Methodologies range from classical condensation reactions to more advanced, efficient techniques that allow for the rapid generation of diverse compound libraries.
Classical Synthesis: The Principle of Cyclocondensation
The most fundamental approach to constructing the pyrimidine ring is through the condensation of a compound containing an amidine group (such as urea or thiourea) with a three-carbon component, often a β-dicarbonyl compound or its equivalent.
A representative example is the reaction between acetamidine and ethyl acetoacetate to form a 4-hydroxy-2,6-dimethylpyrimidine, typically catalyzed by a base like sodium ethoxide. This method forms the basis for many named reactions, including the well-known Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.
Experimental Protocol: General Synthesis via Cyclocondensation
Reactant Preparation: Dissolve the amidine-containing starting material (e.g., urea, 1.2 equivalents) and the three-carbon component (e.g., ethyl acetoacetate, 1.0 equivalent) in a suitable solvent such as ethanol.
Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium ethoxide) or acid, depending on the specific substrates, to the reaction mixture.
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with an appropriate acid or base. The product may precipitate out of solution or require extraction with an organic solvent.
Purification: Purify the crude product using standard techniques such as recrystallization or column chromatography to yield the desired pyrimidine derivative.
Modern Synthetic Strategies
To improve efficiency and expand chemical diversity, modern organic synthesis has introduced several advanced methods:
Multi-Component Reactions (MCRs): These reactions, like the ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate, allow for the construction of complex pyrimidine derivatives in a single, efficient step.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, as seen in the samarium chloride-catalyzed cyclization of β-formyl enamides with urea.
Solid-Phase Synthesis: This technique involves attaching one of the reactants to a solid support (resin), which simplifies purification by allowing excess reagents and byproducts to be washed away. This is particularly useful for generating large libraries of related compounds for screening.
Part 2: The Pyrimidine Scaffold in Anticancer Drug Discovery
The structural similarity of pyrimidines to the natural nucleobases makes them ideal candidates for developing anticancer agents. They primarily exert their effects through two major mechanisms: as antimetabolites that disrupt nucleic acid synthesis and as inhibitors of protein kinases that drive oncogenic signaling.
Mechanism I: Antimetabolites Disrupting DNA and RNA Synthesis
Pyrimidine analogs function as "impostors" that interfere with the normal synthesis and function of DNA and RNA. Because cancer cells are characterized by rapid and uncontrolled division, they are particularly vulnerable to the disruption of these fundamental processes.
Case Study: 5-Fluorouracil (5-FU)
A cornerstone of chemotherapy for decades, 5-Fluorouracil (5-FU) is an analog of uracil. Its mechanism is multifaceted:
Inhibition of Thymidylate Synthase (TS): Inside the cell, 5-FU is converted into several active metabolites, most notably fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with the enzyme thymidylate synthase (TS), which is essential for synthesizing deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, 5-FU leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.
Incorporation into RNA and DNA: Other metabolites of 5-FU, such as fluorouridine triphosphate (FUTP), can be incorporated into RNA in place of uridine. This disrupts RNA processing and function. Similarly, fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA damage.
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. For example, in the development of EGFR inhibitors, modifications at the C2, C4, and C5 positions of the pyrimidine ring are systematically explored to enhance binding affinity and selectivity.
Table 1: In Vitro Activity of Representative Pyrimidine-Based Anticancer Agents
Compound/Drug
Target(s)
Cancer Cell Line
IC₅₀ (nM)
Citation(s)
5-Fluorouracil
Thymidylate Synthase
HCT-116 (Colon)
~5,000
Gemcitabine
DNA Polymerase
PANC-1 (Pancreatic)
~30
Osimertinib
EGFR (L858R/T790M)
H1975 (NSCLC)
<15
Palbociclib
CDK4/6
MCF-7 (Breast)
~11
Compound 65
CDK6
PC-3 (Prostate)
115.38
Note: IC₅₀ values are approximate and can vary based on experimental conditions.
This data illustrates how different substitution patterns and fused ring systems on the pyrimidine core can lead to potent inhibition of diverse targets, from metabolic enzymes to protein kinases, with activity often in the nanomolar range.
Part 3: The Pyrimidine Scaffold in Anti-Infective Drug Discovery
The fundamental role of pyrimidines in nucleic acid synthesis also makes them a prime target for developing agents against infectious diseases, including viral, bacterial, and parasitic infections.
Antiviral Agents
Many successful antiviral drugs are nucleoside analogs, consisting of a pyrimidine (or purine) base linked to a sugar moiety. These drugs function by interfering with viral replication.
Mechanism of Action: Once inside a host cell, these analogs are phosphorylated by viral or cellular kinases into their active triphosphate forms. They are then mistakenly incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation can either lead to premature chain termination or create a dysfunctional nucleic acid strand, ultimately halting viral replication.
Notable Examples:
Lamivudine (3TC): A cytosine analog used in the treatment of HIV and Hepatitis B. It inhibits the viral reverse transcriptase enzyme.
Zidovudine (AZT): A thymidine analog that was one of the first drugs approved for HIV treatment.
Acyclovir: While technically a purine analog, its mechanism is exemplary. It is used against herpes viruses and works by inhibiting viral DNA polymerase.
Antimicrobial Agents
With the rise of multidrug-resistant bacteria, there is a desperate need for new antibiotics with novel mechanisms of action. Pyrimidine derivatives are a promising area of research.
Mechanism of Action: Pyrimidine-based antibacterials can target various essential bacterial processes. A classic example is the inhibition of folate synthesis. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, and drugs like Trimethoprim (a diaminopyrimidine) selectively inhibit bacterial DHFR over its human counterpart. More recent research has focused on pyrimidine analogs that induce "thymineless death" in bacteria by inhibiting thymidylate synthase, a mechanism similar to that of 5-FU in cancer therapy.
The MIC is a standard in vitro measure of an antimicrobial agent's potency, defined as the lowest concentration of the drug that prevents visible growth of a microorganism.
Preparation: Prepare a series of two-fold serial dilutions of the test pyrimidine compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
Inoculation: Add a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) to each well. Include a positive control well (bacteria, no drug) and a negative control well (medium, no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Analysis: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in a well that remains clear. The results can be confirmed by measuring the optical density (OD) with a plate reader.
Part 4: Advanced Concepts and Future Directions
The versatility of the pyrimidine scaffold continues to be exploited through sophisticated drug design strategies, pushing the boundaries of medicinal chemistry.
Bioisosteric Replacement and Scaffold Hopping
Bioisosterism is the strategy of replacing a part of a molecule with a chemically different group that retains similar physicochemical properties, aiming to improve potency, selectivity, or pharmacokinetic profiles. The pyrimidine ring is often replaced by or fused with other heterocyclic systems.
Quinazoline: A fusion of a pyrimidine and a benzene ring, found in first-generation EGFR inhibitors like Gefitinib and Erlotinib.
Pyrido[2,3-d]pyrimidine: A fusion of pyridine and pyrimidine rings, this scaffold has shown potent activity against a range of kinases.
Pyrazolo[3,4-d]pyrimidine: This fused system is an effective isostere of the natural purine ring and is used in inhibitors of enzymes like Bruton's tyrosine kinase (BTK).
Scaffold Hopping is a computational or conceptual strategy to identify novel core structures that can maintain the essential 3D arrangement of key binding features of a known active molecule, leading to new intellectual property and potentially improved drug-like properties.
Caption: Bioisosteric replacements and fused systems of the pyrimidine core.
Molecular Hybridization
This strategy involves chemically linking the pyrimidine scaffold with another distinct pharmacophore, such as a natural product or another heterocyclic system. The goal is to create a single hybrid molecule that can interact with multiple targets or with a single target in a novel, more potent manner, potentially leading to synergistic effects and overcoming drug resistance.
Conclusion
The pyrimidine scaffold is a testament to the power of leveraging nature's blueprints for therapeutic innovation. Its journey from a fundamental component of nucleic acids to the core of numerous life-saving drugs highlights its remarkable versatility and privileged status in medicinal chemistry. The ease of its chemical modification, combined with its inherent ability to interact with a multitude of biological targets, ensures that the pyrimidine ring will remain a highly fruitful and enduring starting point for the design and discovery of the next generation of therapeutic agents. As our understanding of disease biology deepens, the rational design of novel pyrimidine-based compounds will continue to address unmet medical needs across oncology, infectious diseases, and beyond.
References
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2018). Molecules. Available at: [Link]
What is the mechanism of Osimertinib mesylate? (2024). Patsnap Synapse. Available at: [Link]
Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017). Therapeutic Advances in Medical Oncology. Available at: [Link]
What is the mechanism of Fluorouracil? (2024). Patsnap Synapse. Available at: [Link]
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Journal of Pharmaceutical Research International. Available at: [Link]
Mechanism of Action. (n.d.). TAGRISSO® (osimertinib) Treatment For EGFRm NSCLC. Available at: [Link]
5-fluorouracil: mechanisms of action and clinical strategies. (2003). Nature Reviews Cancer. Available at: [Link]
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. Available at: [Link]
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of Applied Pharmaceutical Science. Available at: [Link]
Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research. Available at: [Link]
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. Available at: [Link]
EGFR pathway and mechanism of action of osimertinib. (2017). ResearchGate. Available at: [Link]
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. Available at: [Link]
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. Available at: [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]
Exploratory
Technical Guide: Handling, Safety, and Synthetic Utility of 5-Allyl-2-methyl-4,6-pyrimidinediol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) Executive Summary In modern drug discovery, pyrimidine derivatives serv...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)
Executive Summary
In modern drug discovery, pyrimidine derivatives serve as foundational pharmacophores. 5-Allyl-2-methyl-4,6-pyrimidinediol is a highly versatile, multi-functional building block. The presence of the C5-allyl group provides a bio-orthogonal handle for late-stage functionalization (such as Heck couplings, cross-metathesis, or oxidative cleavage), while the C2-methyl and C4,6-diol functionalities offer a rigid scaffold for further derivatization[1].
As a Senior Application Scientist, I have observed that the primary utility of this compound lies in its role as a direct precursor to 5-allyl-4,6-dichloro-2-methylpyrimidine (CAS 85826-33-1)[2]. This chlorinated intermediate is critical in the synthesis of tricyclic pyrrolopyrimidine cores, which are heavily utilized in the development of corticotropin-releasing factor type 1 (CRF-R1) receptor antagonists[1].
Physicochemical Profiling & Tautomeric Behavior
Understanding the physical properties of 5-Allyl-2-methyl-4,6-pyrimidinediol is non-negotiable for designing effective reaction conditions. The compound exhibits a classic keto-enol tautomerism. In both solution and the solid state, the 4,6-pyrimidinediol (enol) form exists in a dynamic equilibrium with its pyrimidine-4,6-dione (keto) counterpart.
Causality in Solvation: This tautomeric network results in strong intermolecular hydrogen bonding, rendering the compound poorly soluble in non-polar organic solvents (e.g., hexane, toluene). Consequently, polar aprotic solvents like DMF or DMSO are required to disrupt these hydrogen bonds and achieve a homogenous solution.
Handling this intermediate requires strict adherence to Environmental, Health, and Safety (EHS) protocols due to the specific reactive vulnerabilities of the molecule.
Oxidative Susceptibility: The isolated terminal alkene (allyl group) is susceptible to auto-oxidation and polymerization if exposed to radical initiators, transition metal contaminants, or prolonged UV light.
Respiratory & Dermal Hazards: Fine pyrimidine powders act as severe mucous membrane irritants.
Storage Causality: The compound must be stored at 2-8°C under an inert argon atmosphere. Cold storage minimizes the thermodynamic driving force for auto-oxidation, while Argon displaces ambient oxygen and moisture, preserving the integrity of the allyl double bond.
Step-by-step inert handling workflow to prevent allyl group oxidation and moisture degradation.
Experimental Workflows & Synthetic Utility
To utilize this compound in drug discovery (such as synthesizing CRF-R1 ligands), the diol must first be activated. The most robust method is the chlorination of the 4,6-positions to yield 5-Allyl-4,6-dichloro-2-methylpyrimidine (CAS 85826-33-1)[1][2].
Protocol: Chlorination via Phosphorus Oxychloride (POCl₃)
This protocol is designed as a self-validating system, ensuring reaction completion while mitigating thermal runaway.
Step-by-Step Methodology:
Preparation: Charge a flame-dried, multi-neck round-bottom flask with 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq) under a steady stream of nitrogen.
Reagent Addition: Slowly add anhydrous POCl₃ (5.0 to 10.0 eq).
Causality: POCl₃ acts as both the solvent and the chlorinating agent. Excess reagent is required to drive the equilibrium forward against the generation of HCl gas.
Catalytic Activation: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.1 eq).
Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate drastically accelerates the conversion of the tautomeric hydroxyl groups to chlorides.
Thermal Cycling: Heat the reaction mixture to reflux (100-105°C) for 4-6 hours.
Causality: The activation energy for the nucleophilic aromatic substitution of the tautomeric carbonyl oxygen is high. Sustained reflux ensures complete conversion and prevents the isolation of unwanted mono-chlorinated intermediates.
Quenching (Critical Safety Step): Cool the flask to room temperature, then carefully pour the mixture dropwise over vigorously stirred crushed ice.
Causality: Unreacted POCl₃ hydrolyzes violently in water. Crushed ice absorbs the massive heat of hydration, preventing thermal runaway, solvent boil-off, and the degradation of the newly formed dichloro-pyrimidine product.
Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with cold saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate under reduced pressure to yield the chlorinated intermediate as a colorless to pale-yellow oil[1].
Tautomeric equilibrium of the pyrimidinediol and subsequent chlorination pathway.
Downstream Utility: Heck Cyclization
Once the 5-allyl-4,6-dichloro-2-methylpyrimidine is isolated, the terminal alkene can be subjected to oxidative cleavage (using OsO₄/NaIO₄) to form an aldehyde, or directly utilized in an intramolecular Palladium-mediated Heck cyclization. This forms the rigid tricyclic pyrrolopyrimidine core necessary for potent CRF-R1 receptor binding[1].
Analytical Validation
To verify the integrity of the starting material before synthesis, specific analytical parameters must be met:
Nuclear Magnetic Resonance (NMR): Use Deuterated DMSO (DMSO-d6) rather than CDCl₃.
Causality: DMSO-d6 effectively disrupts the intermolecular hydrogen bonding of the diol, ensuring a homogenous solution and sharp NMR resonances. The allyl group will present distinct multiplet signals: the internal alkene proton at ~5.8 ppm and the terminal alkene protons at ~5.0-5.1 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS): Employ Electrospray Ionization (ESI). The compound typically ionizes efficiently in negative mode (ESI-) due to the acidic nature of the diol protons, yielding an [M-H]⁻ peak at m/z 165.
Title: SYNTHESIS OF PYRROLOPYRIMIDINE CRF-R1 ANTAGONISTS CONTAINING A TRICYCLIC CORE VIA AN INTRAMOLECULAR HECK REACTION | Source: clockss.org | URL:1[1]
Advanced NMR Spectroscopic Characterization of 5-Allyl-2-methyl-4,6-pyrimidinediol: Protocols, Tautomeric Dynamics, and Data Interpretation
Introduction and Mechanistic Insights The structural elucidation of substituted pyrimidines is a cornerstone of modern medicinal chemistry, given their ubiquitous presence in biologically active molecules and nucleic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Insights
The structural elucidation of substituted pyrimidines is a cornerstone of modern medicinal chemistry, given their ubiquitous presence in biologically active molecules and nucleic acid analogs. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) presents a unique analytical challenge due to its highly dynamic prototropic tautomerism.
While drawn conventionally as a "diol" (the fully aromatic di-enol form), this molecule rarely exists in this state in solution. The instability of the purely enolic form drives a tautomeric equilibrium toward the keto (lactam) forms, primarily existing as 6-hydroxy-2-methyl-5-allylpyrimidin-4(3H)-one or the dione form (barbiturate-like) depending on solvent polarity[1].
The Causality of Solvent Selection
The choice of NMR solvent is not merely a matter of solubility; it is a thermodynamic selector.
Non-polar solvents (e.g., CDCl₃): Pyrimidinediols are generally insoluble in chloroform due to strong intermolecular hydrogen bonding forming rigid crystalline lattices.
Highly polar, hydrogen-bond accepting solvents (e.g., DMSO-d₆): DMSO disrupts these intermolecular networks by acting as a strong hydrogen bond acceptor. Furthermore, the high dielectric constant of DMSO stabilizes the more polar keto-enol (pyrimidin-4-one) tautomer[2]. Consequently, all protocols defined in this guide utilize DMSO-d₆ to ensure a stable, reproducible tautomeric state for analysis.
Experimental Workflow and Logical Architecture
To ensure a self-validating analytical system, the NMR workflow must incorporate internal checks. The diagram below illustrates the logical progression from sample preparation to tautomeric deconvolution.
Workflow for NMR acquisition and tautomeric deconvolution of pyrimidinediols.
Standard Operating Protocol: NMR Acquisition
This protocol is designed for a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe.
Sample Preparation (Self-Validating Step)
Weighing: Accurately weigh 15–20 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol. Causality: This mass ensures a sufficient signal-to-noise (S/N) ratio for ¹³C acquisition within a reasonable timeframe (< 2 hours) while avoiding concentration-dependent chemical shift drifting of exchangeable protons.
Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).
Homogenization: Sonicate for 2 minutes. Visually inspect the tube. Validation: The solution must be perfectly clear. Particulates will distort the magnetic field homogeneity, leading to poor shimming and broad line widths.
Spectrometer Calibration and Acquisition Parameters
Proper parameter selection is critical for pyrimidine derivatives, which contain multiple quaternary carbons that relax slowly[3].
Temperature: Regulate the probe temperature to exactly 298 K. Tautomeric equilibria are highly temperature-dependent; fluctuating temperatures will cause peak broadening.
Locking and Shimming: Lock on the DMSO-d₆ signal. Perform gradient shimming (TopShim) and validate by checking the full width at half maximum (FWHM) of the DMSO residual peak (must be < 1.0 Hz).
¹H NMR Parameters:
Pulse Sequence: Standard 1D sequence (e.g., zg30).
Number of Scans (NS): 16 to 32.
Relaxation Delay (D1): 2.0 seconds.
¹³C NMR Parameters:
Pulse Sequence: Proton-decoupled 30° pulse (e.g., zgpg30). Causality: A 30° pulse allows for faster longitudinal relaxation (
T1
) recovery compared to a 90° pulse, permitting a shorter D1 and more scans per hour.
Number of Scans (NS): 1024 minimum.
Relaxation Delay (D1): 3.0 seconds. Causality: The pyrimidine ring carbons (C2, C4, C6) lack attached protons, meaning they do not benefit from dipole-dipole relaxation. A longer D1 ensures these carbons are fully relaxed and visible in the spectrum.
Quantitative Data Presentation and Assignment
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 5-Allyl-2-methyl-4,6-pyrimidinediol in its dominant 6-hydroxy-pyrimidin-4(3H)-one tautomeric form in DMSO-d₆.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment / Structural Logic
11.60
Broad Singlet (br s)
N/A
2H
-OH / -NH (Exchangeable): Represents the tautomeric protons. Broadness is caused by intermediate exchange rates with trace water in DMSO.
5.75
Multiplet (m)
~17.0, 10.0, 6.0
1H
-CH= (Allyl internal): Complex splitting due to coupling with the adjacent -CH₂- and the terminal =CH₂ protons.
4.95
Doublet of Quartets (dq)
17.0, 1.5
1H
=CH₂ (Allyl terminal, trans): Large trans coupling to the internal methine proton.
4.88
Doublet of Quartets (dq)
10.0, 1.5
1H
=CH₂ (Allyl terminal, cis): Smaller cis coupling to the internal methine proton.
2.95
Doublet (d)
6.0
2H
-CH₂- (Allyl methylene): Attached to the C5 position of the pyrimidine ring.
2.25
Singlet (s)
N/A
3H
-CH₃ (C2 Methyl): Sharp singlet, highly characteristic of C2-substituted pyrimidines.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Carbon Type
Assignment / Structural Logic
165.4
Quaternary (C=O / C-OH)
C4, C6: The equivalence (or near equivalence) of these signals indicates a rapid tautomeric exchange on the NMR timescale, averaging the keto and enol states.
158.2
Quaternary (C=N)
C2: Deshielded by the two adjacent nitrogen atoms.
136.1
Methine (-CH=)
Allyl internal carbon.
114.5
Methylene (=CH₂)
Allyl terminal carbon.
104.8
Quaternary (C=C)
C5 (Pyrimidine ring): The relatively shielded nature of this sp² carbon is a classic diagnostic marker for the enolic/aromatic nature of the C4-C5-C6 system[4].
27.3
Methylene (-CH₂-)
Allyl methylene carbon.
21.0
Primary (-CH₃)
C2 Methyl carbon.
Diagnostic Interpretation Notes
The chemical shift of C5 at ~104.8 ppm is the most critical self-validating data point in the ¹³C spectrum. If the molecule existed strictly as a non-aromatic 4,6-dione (barbituric acid derivative), the C5 carbon would be sp³ hybridized, and its chemical shift would appear significantly further upfield (typically 40–55 ppm). The observation of C5 at >100 ppm confirms the presence of the conjugated pyrimidin-4-one tautomer in DMSO-d₆.
References
National Center for Biotechnology Information (NCBI). "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." PMC. Available at: [Link]
MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." MDPI. Available at: [Link]
Application
Application Note: High-Resolution LC-MS/MS Structural Characterization and Fragmentation Profiling of 5-Allyl-2-methyl-4,6-pyrimidinediol
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical R&D Scientists
Techniques: UHPLC-QTOF-MS/MS, Electrospray Ionization (ESI), Collision-Induced Dissociation (CID)
Introduction & Chemical Context
5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0; Molecular Formula: C₈H₁₀N₂O₂, Exact Mass: 166.0742 Da) is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
A fundamental characteristic of 4,6-dihydroxypyrimidines is their structural plasticity. In solution, these compounds undergo rapid lactam-lactim (keto-enol) tautomerization, predominantly existing as pyrimidine-4,6-diones [1]. This tautomeric equilibrium dictates the compound's amphoteric nature, rendering the N-H and O-H protons highly acidic (pKa ~4.5) while the pyrimidine nitrogens retain basicity. Consequently, the compound exhibits exceptional ionization efficiency in both positive (ESI+) and negative (ESI-) electrospray ionization modes. Accurate mass profiling and structural elucidation of this compound are essential for identifying potential genotoxic impurities during drug development [2].
Analytical Causality & Methodological Design
To achieve a self-validating analytical system, the methodology must account for the specific physicochemical properties of the pyrimidinediol core:
Chromatographic Strategy: Standard C18 columns often yield poor peak shapes for pyrimidinediols due to secondary interactions between the acidic tautomers and residual surface silanols. We utilize a Charged Surface Hybrid (CSH) C18 column , which maintains a low-level positive surface charge under acidic conditions, mitigating peak tailing and ensuring sharp, symmetrical elution [2].
Ionization Strategy: While ESI- provides superior signal-to-noise (S/N) ratios due to the facile deprotonation of the dione form, ESI+ generates more structurally informative fragments via Collision-Induced Dissociation (CID). Therefore, a polarity-switching UHPLC-QTOF-MS workflow is employed.
Mass Accuracy: High-resolution Time-of-Flight (TOF) mass spectrometry is required to unambiguously differentiate between isobaric neutral losses, such as the loss of a propene group (-42.0470 Da) versus the loss of isocyanic acid (-43.0058 Da) [3].
Caption: Step-by-step UHPLC-QTOF-MS/MS analytical workflow for pyrimidinediol characterization.
Experimental Protocols
Sample Preparation
Stock Solution: Accurately weigh 1.0 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.
Working Standard: Dilute the stock solution to 1.0 µg/mL using a diluent of 50:50 (v/v) Methanol / Water containing 0.1% Formic Acid. Vortex for 30 seconds to ensure homogeneity.
UHPLC Separation Parameters
Separation is performed using an ACQUITY UPLC CSH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40 °C.
Table 1: UHPLC Gradient Elution Program
Time (min)
Flow Rate (mL/min)
Mobile Phase A (%) (0.1% FA in H₂O)
Mobile Phase B (%) (0.1% FA in MeCN)
Curve
0.00
0.40
95.0
5.0
Initial
1.00
0.40
95.0
5.0
6 (Linear)
5.00
0.40
40.0
60.0
6
6.50
0.40
5.0
95.0
6
8.00
0.40
5.0
95.0
6
8.10
0.40
95.0
5.0
6
10.00
0.40
95.0
5.0
6
Mass Spectrometry (Q-TOF) Conditions
Ionization Mode: ESI Positive (+) and Negative (-)
Collision Energy (CE): Ramp from 15 eV to 35 eV (Argon CID gas)
Mass Range: m/z 50 – 500
Results & Mechanistic Discussion
Precursor Ion Formation
In ESI+ mode, the basic nitrogen of the pyrimidine ring is readily protonated, yielding an intense [M+H]⁺ precursor ion at m/z 167.0820 (Mass error < 2 ppm). In ESI- mode, the acidic hydroxyl/amide proton is lost, yielding the [M-H]⁻ ion at m/z 165.0665 .
Collision-Induced Dissociation (CID) Pathways
The fragmentation of the [M+H]⁺ ion is driven by the stability of the pyrimidine core and the lability of the allyl substituent [3].
Allyl Cleavage (Neutral Loss of Propene): The most thermodynamically favorable pathway is the loss of the allyl group via a McLafferty-type rearrangement or direct inductive cleavage, resulting in the neutral loss of propene (C₃H₆, 42.0470 Da). This generates a highly stable pyrimidinediol core fragment at m/z 125.0351 .
Ring Opening (Retro-Diels-Alder): The resulting m/z 125.0351 fragment subsequently undergoes a retro-Diels-Alder (RDA) cleavage typical of pyrimidinediones, expelling isocyanic acid (HNCO, 43.0058 Da) to form a fragment at m/z 82.0293 .
Dehydration: A minor parallel pathway involves the loss of a water molecule (-18.0106 Da) from the intact precursor, yielding m/z 149.0714 , which confirms the presence of the free hydroxyl group prior to tautomerization.
Caption: Proposed ESI+ CID fragmentation pathway for 5-Allyl-2-methyl-4,6-pyrimidinediol.
V. A. Ostrovskii et al., "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives," ACS Omega, vol. 6, no. 21, pp. 13861–13870, 2021.
S. M. Baluni et al., "A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance," Separation Science Plus, 2024.
A. I. Mikaya et al., "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups," Journal of Physical and Chemical Reference Data, vol. 54, no. 1, 2025.
Method
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Allyl-2-methyl-4,6-pyrimidinediol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS#: 85826-32-0)[1] Technique: Reversed-Phase High-Performance Liquid Chromatography (...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS#: 85826-32-0)[1]
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction & Chromatographic Rationale
5-Allyl-2-methyl-4,6-pyrimidinediol is a highly functionalized pyrimidine derivative utilized as a critical intermediate in pharmaceutical synthesis[1]. The purification of this compound presents unique chromatographic challenges due to its structural characteristics.
The molecule features a highly polar pyrimidine core with hydroxyl groups at the C4 and C6 positions, countered by a slightly hydrophobic allyl tail at the C5 position. The primary challenge in its chromatography is keto-enol (lactam-lactim) tautomerism . In neutral aqueous environments, pyrimidine-4,6-diols exist in a dynamic equilibrium between their diol and dione forms. If the mobile phase pH is not strictly controlled, this interconversion occurs during the chromatographic run, leading to severe peak broadening, split peaks, and poor resolution.
The Causality of Method Design
To establish a self-validating and robust purification system, we must control the ionization state of the molecule.
pH Control: By utilizing a strongly acidic mobile phase modifier—specifically 0.1% Formic Acid (FA) yielding a pH of ~2.7—we fully protonate the basic nitrogen atoms on the pyrimidine ring and suppress the ionization of the hydroxyl groups[2]. This locks the molecule into a single predominant state, ensuring sharp, symmetrical peaks.
Stationary Phase: A C18 reversed-phase column is ideal for this separation[3]. The hydrophobic allyl group provides sufficient retention on the C18 alkyl chains, while the acidic mobile phase masks residual silanol groups on the silica backbone, preventing secondary electrostatic interactions that cause peak tailing[2].
Detection: Pyrimidine derivatives exhibit strong UV absorbance due to their conjugated π-systems. Monitoring at 254 nm captures the aromatic ring's π-π* transitions, while 275 nm is often the optimal
λmax
for substituted pyrimidines[3][4].
Workflow Visualization
The following diagram outlines the logical progression of the purification workflow, from crude sample preparation to final Quality Control (QC) validation.
Figure 1: End-to-end RP-HPLC purification workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol.
Experimental Protocol
Materials & Reagents
Stationary Phase: Agilent Eclipse XDB-C18 (5 µm, 4.6 mm × 150 mm for analytical; scale up to 21.2 mm ID for preparative) or equivalent polar-embedded C18 column[3][5].
Mobile Phase A: 0.1% Formic Acid (LC-MS grade) in HPLC-grade Water[2].
Mobile Phase B: 0.1% Formic Acid (LC-MS grade) in HPLC-grade Acetonitrile (ACN)[2].
Sample Solvent: 10% ACN in Water (matching initial gradient conditions to prevent solvent shock).
Sample Preparation
Crucial Step: Injecting a sample dissolved in 100% strong solvent (e.g., pure methanol or DMSO) into a highly aqueous initial gradient will cause premature elution and peak distortion.
Dissolve the crude 5-Allyl-2-methyl-4,6-pyrimidinediol in a minimal volume of Methanol to ensure complete solubilization[2].
Dilute the solution with Mobile Phase A until the final organic concentration is
≤
15%.
Filter the sample solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the column frit[2].
Chromatographic Method Parameters
Table 1: Optimized Gradient Elution Profile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Water + 0.1% FA)
% Mobile Phase B (ACN + 0.1% FA)
Rationale / Causality
0.0
1.0
95.0
5.0
High aqueous content retains the polar pyrimidine core.
2.0
1.0
95.0
5.0
Isocratic hold to elute highly polar synthesis byproducts.
12.0
1.0
40.0
60.0
Linear ramp to elute the allyl-substituted target compound.
14.0
1.0
5.0
95.0
Column wash to remove strongly retained hydrophobic impurities.
Note: Flow rates should be scaled geometrically based on column cross-sectional area if moving from analytical to preparative scale.
Detection and Fraction Collection
Set the Diode Array Detector (DAD) to monitor at 254 nm (primary) and 275 nm (secondary)[3][4].
Configure the fraction collector to trigger based on threshold absorbance at 254 nm.
Pool fractions containing the target peak and immediately freeze-dry (lyophilize) to prevent acid-catalyzed degradation over time.
Troubleshooting & Optimization
A self-validating protocol requires anticipating failure modes. Table 2 outlines mechanistic causes for common chromatographic deviations when working with pyrimidinediols.
Table 2: Diagnostic Troubleshooting Matrix
Phenomenon
Mechanistic Cause
Corrective Action
Peak Tailing (> 1.5 Asymmetry)
Secondary interactions between the basic pyrimidine nitrogens and unreacted silanol groups on the silica support[2].
Ensure Mobile Phase A and B contain exactly 0.1% v/v Formic Acid. If tailing persists, switch to a polar-embedded C18 column (e.g., Waters CSH)[5].
Split Peaks / Shoulders
Incomplete suppression of keto-enol tautomerism due to incorrect mobile phase pH.
Verify the pH of the aqueous mobile phase is ~2.7. Prepare fresh mobile phases; formic acid can degrade over time.
Fronting / Distorted Peaks
"Solvent shock" caused by dissolving the sample in a solvent significantly stronger than the initial mobile phase[2].
Evaporate the sample and reconstitute in 90% Water / 10% ACN. Reduce injection volume.
Drifting Retention Times
Inadequate column re-equilibration between gradient runs[2].
Increase the post-run re-equilibration time to ensure at least 10 column volumes of initial mobile phase pass through the system[2].
A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance
Source: tandfonline.com
URL:[Link]
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins
Source: nih.gov
URL:[Link]
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer
Source: nih.gov
URL:[Link]
Application Notes and Protocols for the Use of 5-Allyl-2-methyl-4,6-pyrimidinediol in Cell Culture
Introduction: The Therapeutic Potential of Pyrimidine Derivatives The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1] Its derivatives have been extensively explored for their therapeutic potential, demonstrating a wide spectrum of pharmacological activities such as anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's biological activity, leading to the development of targeted therapies. This document provides a detailed guide for researchers on the use of a specific derivative, 5-Allyl-2-methyl-4,6-pyrimidinediol, in cell culture-based assays. While specific data on this particular molecule is emerging, the protocols and principles outlined herein are derived from established methodologies for pyrimidine and pyrimidinediol analogs and are designed to provide a robust framework for its investigation.
A critical first step in working with any small molecule is to understand its physicochemical properties. These properties will dictate how the compound is handled, stored, and applied in experimental settings.
Property
Details
Rationale and Best Practices
Molecular Structure
A pyrimidinediol core with a methyl group at position 2 and an allyl group at position 5.
The allyl and methyl groups are likely to influence the compound's hydrophobicity and steric interactions with its biological targets.
Solubility
Expected to have low aqueous solubility.
For cell culture applications, the compound should be dissolved in a sterile, cell-culture grade solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[3] It is crucial to determine the solubility limit to avoid precipitation in the culture medium.[4]
Stock Solution Preparation
Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
This allows for the addition of small volumes of the compound to the cell culture medium, minimizing the final DMSO concentration. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity.[3]
Storage
Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Pyrimidine derivatives can be sensitive to degradation, and proper storage is essential to maintain the compound's integrity over time.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related pyrimidine derivatives, 5-Allyl-2-methyl-4,6-pyrimidinediol can be hypothesized to modulate several key cellular pathways. The experimental protocols provided in this guide are designed to investigate these potential activities.
Anti-inflammatory Effects
Many pyrimidine derivatives exhibit anti-inflammatory properties by modulating signaling pathways that are central to the inflammatory response.[2]
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of inflammation.[5] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to activate the transcription of inflammatory genes.[5] Pyrimidine derivatives may inhibit this translocation, thereby dampening the inflammatory response.
Modulation of Cyclooxygenase (COX) Enzymes: Some pyrimidine analogs can inhibit COX-1 and COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation.[2]
Caption: Potential inhibition of the NF-κB signaling pathway.
Antiproliferative and Cytotoxic Effects
The pyrimidine core is present in many anticancer agents.[6] These compounds can exert their effects through various mechanisms:
Kinase Inhibition: Many kinases, which are crucial for cell cycle progression and survival, can be targeted by pyrimidine-based inhibitors.[7]
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is essential for the synthesis of nucleotides required for DNA replication.[8] Its inhibition leads to cell cycle arrest and apoptosis.
Disruption of Pyrimidine Biosynthesis: Compounds can target enzymes like dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, leading to nucleotide depletion and cell death.[9][10]
Caption: Potential antiproliferative mechanisms of action.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of 5-Allyl-2-methyl-4,6-pyrimidinediol. It is essential to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).[7]
Materials:
Human cancer cell lines (e.g., MCF-7, HepG2, A549)[6]
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
5-Allyl-2-methyl-4,6-pyrimidinediol stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[5]
96-well cell culture plates
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7]
Compound Treatment: Prepare serial dilutions of the pyrimidinediol derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.[7]
Protocol 2: Nitric Oxide Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2]
Compound Treatment: Treat the cells with various concentrations of the pyrimidinediol derivative for 1 hour.[2]
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include control groups: cells only, LPS only, and LPS with different compound concentrations.[2]
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.[2]
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only group to determine the inhibitory effect of the compound.
Caption: General workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The application notes and protocols provided herein offer a comprehensive starting point for the in vitro characterization of 5-Allyl-2-methyl-4,6-pyrimidinediol. Based on the rich pharmacology of the pyrimidine class of molecules, this compound holds promise for further investigation as a potential therapeutic agent. Subsequent studies could involve more detailed mechanistic assays, such as high-content imaging for NF-κB translocation, specific kinase inhibition assays, and metabolomic analyses to confirm its molecular targets. The successful application of these foundational cell culture techniques will be pivotal in elucidating the biological activity of this and other novel pyrimidine derivatives.
References
BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives.
BenchChem. (n.d.). Application Notes and Protocols for Novel Pyrimidine Derivatives with Anti-inflammatory Properties.
BenchChem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
El-Sayed, N. F., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry.
Kornicka, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.
Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
Figueroa, R. A., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Saudi Chemical Society.
Figueroa, R. A., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed.
Lykkesfeldt, J., & Moesgaard, L. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Cellular and Molecular Medicine.
Jonak, J. P., et al. (1972). Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. Journal of Medicinal Chemistry.
Sigma-Aldrich. (n.d.). Biochemical Solubility.
Putnik, P., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods.
The Good Scents Company. (n.d.). allethrins chrysanthemummonocarboxylic acid, 3-allyl-3-methyl-4-oxo-2-cyclopenten-1-yl ester.
INCHEM. (1989). Allethrins (EHC 87, 1989).
AERU, University of Hertfordshire. (2026). S-bioallethrin (Ref: RU 27436).
Kumar, V., & Mahajan, M. (2023). Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]. SunText Reviews.
Application Notes and Protocols for Assay Development with 5-Allyl-2-methyl-4,6-pyrimidinediol
Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2][3] Its derivatives are known to exhibit a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4] 5-Allyl-2-methyl-4,6-pyrimidinediol is a member of this versatile class of compounds. Its structure, featuring hydrogen bond donors and acceptors, an allyl group for potential covalent modification or metabolic activity, and a methyl group for potential selectivity, makes it an intriguing starting point for drug discovery campaigns.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to initiate an assay development cascade for 5-Allyl-2-methyl-4,6-pyrimidinediol. The protocols outlined herein are designed to be robust and adaptable, providing a solid framework for characterizing the compound's physicochemical properties, identifying its biological targets, and confirming its activity in a cellular context.
PART 1: Physicochemical Characterization: The Foundation of a Successful Assay
Before embarking on biological assays, it is imperative to understand the fundamental physicochemical properties of 5-Allyl-2-methyl-4,6-pyrimidinediol. These initial experiments are critical for ensuring data quality and reproducibility by preventing issues such as compound precipitation or degradation during subsequent biological screens.
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers
This protocol provides a rapid method to estimate the solubility of a compound in aqueous buffers, which is crucial for designing biological assays.[5][6][7]
Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is serially diluted in the aqueous buffer of choice (e.g., PBS, pH 7.4). The solubility limit is determined by the highest concentration that does not produce visible precipitate after a defined incubation and centrifugation period.
Materials:
5-Allyl-2-methyl-4,6-pyrimidinediol
Anhydrous DMSO
Phosphate-Buffered Saline (PBS), pH 7.4
96-well clear flat-bottom plates
Plate reader capable of measuring absorbance at 600 nm
Multichannel pipettes
Centrifuge with a plate rotor
Procedure:
Prepare a 10 mM stock solution of 5-Allyl-2-methyl-4,6-pyrimidinediol in 100% DMSO.
In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution with DMSO to create a concentration gradient (e.g., 10 mM down to ~20 µM).
In a separate 96-well plate, add 98 µL of PBS to each well.
Transfer 2 µL of each DMSO stock concentration to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 2%.
Mix the plate on a shaker for 10 minutes at room temperature.
Incubate the plate at room temperature for 2 hours.
Measure the absorbance at 600 nm to assess for any precipitation.
Centrifuge the plate at 4,000 x g for 20 minutes to pellet any precipitate.
Carefully remove 50 µL of the supernatant and transfer to a new 96-well plate.
Add 50 µL of methanol to each well to ensure the compound is fully dissolved.
Determine the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
The highest concentration at which the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility.
Scientist's Note: Maintaining a consistent and low final DMSO concentration in biological assays is crucial, as DMSO can have direct effects on cellular physiology.[8]
Data Presentation: Expected Physicochemical Properties
Property
Expected Value
Rationale and Importance
Molecular Weight
~166.18 g/mol
Essential for accurate molar concentration calculations.
LogP
1.0 - 2.5 (Predicted)
Influences membrane permeability and potential for non-specific binding.
Kinetic Solubility
> 50 µM in PBS
A solubility of at least 10-fold higher than the expected IC50/EC50 is desirable to avoid artifacts.
Stability in Assay Buffer
> 80% remaining after 4h
Ensures the compound is not degrading over the course of the experiment.
PART 2: Primary Screening for Biological Activity
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a logical first step in characterizing the biological activity of 5-Allyl-2-methyl-4,6-pyrimidinediol is to screen it against a panel of protein kinases.[9][10]
Screening Cascade Workflow
Caption: A typical workflow for identifying and validating a small molecule inhibitor.
Protocol 2: General Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[11][12][13] A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial ADP concentration.[12][13][14]
Materials:
Kinase of interest and its corresponding substrate
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
5-Allyl-2-methyl-4,6-pyrimidinediol
384-well white, low-volume plates
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of 5-Allyl-2-methyl-4,6-pyrimidinediol in DMSO. A common starting concentration is 10 mM.
Kinase Reaction Setup:
Add 2.5 µL of kinase/substrate master mix to each well.
Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well.[15]
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation: Hypothetical Kinase Selectivity Profile
Kinase
IC50 (µM)
Kinase A
0.5
Kinase B
8.2
Kinase C
> 50
Kinase D
25.7
PART 3: Cellular Assay Development
Confirming the activity of a compound in a cellular context is a critical step in the drug discovery process.[16] Cellular assays provide insights into cell permeability, target engagement in a physiological environment, and potential cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][18][19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[17][19][20]
Materials:
Cell line of interest
Complete cell culture medium
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well clear flat-bottom tissue culture plates
Spectrophotometer
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 5-Allyl-2-methyl-4,6-pyrimidinediol for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[17]
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[17]
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm.[17]
Confirming that a compound binds to its intended target in living cells is a crucial validation step.[22][23][24] Several technologies can be employed for this purpose.
A. NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein in live cells.[25][26][27] The target protein is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor.[25][26] When the tracer is bound to the target-NanoLuc® fusion, a BRET signal is generated.[26] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a measurable decrease in the signal.[25]
B. Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[28][29][30] Cells are treated with the compound, heated to a specific temperature, and then lysed.[28][30] The amount of soluble, non-denatured target protein remaining is then quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[30][31][32]
Cellular Assay Development Workflow
Caption: A streamlined workflow for developing cellular assays to validate a hit compound.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the initial characterization of 5-Allyl-2-methyl-4,6-pyrimidinediol. By systematically evaluating its physicochemical properties, screening for biochemical activity, and validating hits in a cellular context, researchers can efficiently advance this and other novel compounds through the early stages of the drug discovery pipeline. The emphasis on understanding the "why" behind each experimental step and incorporating appropriate controls will ensure the generation of high-quality, reliable data, ultimately accelerating the path toward new therapeutic discoveries.
References
Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. Available at: [Link]
Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Available at: [Link]
Assay Development & Screening - Curia Global. Available at: [Link]
Assay Development and Small Molecule Screens for Inhibitors of an RNA Binding Protein Implicated in Hematologic Malignancies | Blood - ASH Publications. Available at: [Link]
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. Available at: [Link]
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
[Development of solubility screening methods in drug discovery] - PubMed. Available at: [Link]
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available at: [Link]
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]
Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available at: [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. Available at: [Link]
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]
S-bioallethrin (Ref: RU 27436) - AERU - University of Hertfordshire. Available at: [Link]
Application Notes and Protocols for the Derivatization of 5-Allyl-2-methyl-4,6-pyrimidinediol
Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold 5-Allyl-2-methyl-4,6-pyrimidinediol, a notable member of the pyrimidine family, stands as a versatile scaffold in the realm of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold
5-Allyl-2-methyl-4,6-pyrimidinediol, a notable member of the pyrimidine family, stands as a versatile scaffold in the realm of medicinal chemistry and drug development.[1][2] The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[3] The strategic placement of an allyl group at the C-5 position, coupled with reactive hydroxyl groups at C-4 and C-6, offers a tripartite of functional handles for chemical modification. This unique structural arrangement allows for a diverse range of derivatization strategies aimed at modulating the molecule's physicochemical properties, biological activity, and potential as a lead compound in drug discovery programs.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 5-Allyl-2-methyl-4,6-pyrimidinediol. The protocols detailed herein are designed to be robust and adaptable, drawing from established methodologies for pyrimidine and barbituric acid chemistry. Each section elucidates the causal logic behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
I. Derivatization at the Hydroxyl Groups: Expanding the Core Structure
The tautomeric nature of the 4,6-pyrimidinediol moiety allows for reactions typical of both hydroxyl and amide functionalities. This section focuses on the derivatization of the hydroxyl groups, a key strategy for altering solubility, lipophilicity, and interaction with biological targets.
A. O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[5][6] In the context of 5-Allyl-2-methyl-4,6-pyrimidinediol, this reaction allows for the introduction of a wide variety of alkyl and aryl-alkyl groups at the oxygen atoms, thereby tuning the molecule's steric and electronic properties. The reaction proceeds via an SN2 mechanism, where a base is used to deprotonate the hydroxyl groups, forming a more nucleophilic pyrimidinate anion.[7]
Protocol 1: O,O'-Dialkylation of 5-Allyl-2-methyl-4,6-pyrimidinediol
Materials:
5-Allyl-2-methyl-4,6-pyrimidinediol
Anhydrous N,N-Dimethylformamide (DMF)
Sodium Hydride (NaH), 60% dispersion in mineral oil
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq).
Add anhydrous DMF to dissolve the starting material.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
Cool the reaction mixture back to 0 °C.
Add the alkyl halide (2.5 eq) dropwise via the dropping funnel.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Alkyl Halide
Base
Solvent
Temperature
Typical Yield
Iodomethane
NaH
DMF
0 °C to RT
85-95%
Benzyl bromide
NaH
DMF
0 °C to RT
80-90%
Ethyl iodide
K₂CO₃
Acetone
Reflux
75-85%
Table 1: Representative Conditions for O-Alkylation.
Figure 1: Workflow for Williamson Ether Synthesis.
B. O-Acylation via Schotten-Baumann Reaction
The Schotten-Baumann reaction provides an effective means to synthesize esters from alcohols and acyl chlorides under basic conditions.[3][8][9] This method is particularly useful for introducing ester functionalities to the pyrimidinediol core, which can serve as prodrug moieties or points for further chemical elaboration. The reaction is typically performed in a two-phase system or in the presence of a base like pyridine to neutralize the HCl byproduct.[3]
Protocol 2: O,O'-Diacylation of 5-Allyl-2-methyl-4,6-pyrimidinediol
Materials:
5-Allyl-2-methyl-4,6-pyrimidinediol
Anhydrous Pyridine or Dichloromethane (DCM) and 10% aqueous NaOH
Dissolve 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.
Slowly add the acyl chloride (2.2 eq) dropwise with stirring.
Allow the reaction mixture to stir at room temperature for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture over crushed ice and acidify with dilute HCl to neutralize excess pyridine.
Extract the product with DCM (3 x 50 mL).
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by recrystallization or column chromatography.
Acyl Chloride
Base
Solvent
Temperature
Typical Yield
Acetyl chloride
Pyridine
Pyridine
0 °C to RT
80-90%
Benzoyl chloride
10% NaOH
DCM/Water
0 °C to RT
75-85%
Table 2: Representative Conditions for O-Acylation.
II. Derivatization of the Allyl Group: Functionalizing the Side Chain
The C-5 allyl group is a versatile handle for a variety of chemical transformations, including oxidations, reductions, and cycloadditions. These modifications can introduce new functional groups and stereocenters, significantly expanding the chemical space of the derivatives.
A. Epoxidation of the Allyl Double Bond
Epoxidation of the allyl group with reagents like meta-chloroperoxybenzoic acid (m-CPBA) introduces a reactive epoxide ring.[10][11] This epoxide can be subsequently opened by various nucleophiles to introduce a wide range of functionalities at the C-5 side chain.
Protocol 3: Epoxidation of 5-Allyl-2-methyl-4,6-pyrimidinediol Derivative
Note: Direct epoxidation of the diol may be complicated by the acidic nature of the pyrimidine ring. It is advisable to first protect the hydroxyl groups (e.g., as ethers or esters) before proceeding with epoxidation.
Dissolve the O,O'-dialkylated pyrimidine (1.0 eq) in DCM in a round-bottom flask.
Cool the solution to 0 °C.
Add m-CPBA (1.2 eq) portion-wise over 30 minutes.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to quench excess peroxide.
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the resulting epoxide by column chromatography.
B. Dihydroxylation of the Allyl Double Bond
Syn-dihydroxylation of the allyl group can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[2][12][13] This reaction produces a vicinal diol, adding significant polarity and potential hydrogen bonding sites to the side chain.
Protocol 4: Syn-Dihydroxylation of the Allyl Group
Note: As with epoxidation, protection of the pyrimidine hydroxyls is recommended.
Dissolve the protected pyrimidine (1.0 eq) and NMO (1.5 eq) in a mixture of acetone and water.
Add a catalytic amount of OsO₄ solution (e.g., 0.02 eq) at room temperature. Caution: OsO₄ is highly toxic and volatile. Handle with extreme care in a fume hood.
Stir the mixture for 12-24 hours. The solution will turn dark brown/black.
Monitor the reaction by TLC.
Quench the reaction by adding saturated aqueous Na₂SO₃ solution and stir for 30 minutes.
Extract the mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the diol by column chromatography.
C. Oxidative Cleavage of the Allyl Double Bond by Ozonolysis
Ozonolysis provides a method to cleave the allyl double bond, yielding an aldehyde.[14][15] This aldehyde can then be further functionalized, for example, through reductive amination or Wittig reactions, to introduce diverse side chains.
Protocol 5: Ozonolysis of the Allyl Group
Note: Protection of the pyrimidine hydroxyls is recommended.
Materials:
O,O'-Dialkylated-5-allyl-2-methyl-4,6-pyrimidine
Dichloromethane (DCM), anhydrous
Ozone (O₃) generator
Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)
Procedure:
Dissolve the protected pyrimidine (1.0 eq) in anhydrous DCM and cool to -78 °C.
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
Purge the solution with nitrogen or argon to remove excess ozone.
Add a reducing agent, such as DMS (2.0 eq) or PPh₃ (1.5 eq), at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for several hours.
Concentrate the reaction mixture under reduced pressure.
Purify the resulting aldehyde by column chromatography.
Figure 2: Derivatization Pathways for the Allyl Group.
D. Cycloaddition Reactions
The allyl group can participate in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition and [3+2] dipolar cycloadditions, to construct new ring systems fused to the pyrimidine core.[16] These reactions are powerful tools for building molecular complexity.
Protocol 6: [3+2] Cycloaddition with a Nitrile Oxide
This protocol describes a general approach for the 1,3-dipolar cycloaddition of a nitrile oxide to the allyl group.
Materials:
Protected 5-Allyl-2-methyl-4,6-pyrimidinediol
Aldoxime (e.g., benzaldoxime)
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)
Triethylamine (Et₃N)
Anhydrous solvent (e.g., Toluene, DCM)
Procedure:
In a flask, dissolve the aldoxime (1.1 eq) in the chosen anhydrous solvent.
Add NCS (1.1 eq) and stir at room temperature to form the hydroximoyl chloride.
In a separate flask, dissolve the protected allylpyrimidine (1.0 eq) in the same solvent.
Add the solution of the hydroximoyl chloride to the allylpyrimidine solution.
Slowly add triethylamine (1.2 eq) dropwise at room temperature to generate the nitrile oxide in situ.
Stir the reaction mixture overnight.
Monitor the reaction by TLC.
Filter the triethylamine hydrochloride salt and wash with the solvent.
Concentrate the filtrate and purify the crude product (an isoxazoline derivative) by column chromatography.
III. Conversion to Dichloropyrimidine: A Gateway to Further Functionalization
The hydroxyl groups of 5-Allyl-2-methyl-4,6-pyrimidinediol can be converted to chloro groups, yielding 5-Allyl-4,6-dichloro-2-methylpyrimidine. This transformation is pivotal as the chloro substituents are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, opening up a vast array of possibilities for introducing nitrogen, oxygen, and sulfur nucleophiles at the C-4 and C-6 positions.[9][15]
Protocol 7: Chlorination with Phosphorus Oxychloride (POCl₃)
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq) to an excess of POCl₃ (5-10 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.
Optionally, add a catalytic amount of N,N-dimethylaniline.
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours.
Monitor the reaction by TLC (after careful quenching of an aliquot).
After completion, cool the reaction mixture to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
Neutralize the aqueous solution with solid NaHCO₃ or a saturated solution until the pH is ~7-8.
Extract the product with DCM or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude 5-Allyl-4,6-dichloro-2-methylpyrimidine by column chromatography or distillation under reduced pressure.
Table 3: Conditions for Chlorination of the Pyrimidinediol.
IV. Applications in Drug Discovery and Medicinal Chemistry
The derivatization of 5-Allyl-2-methyl-4,6-pyrimidinediol opens avenues to a multitude of compounds with potential therapeutic applications. The pyrimidine scaffold is a well-established pharmacophore in a range of drug classes.[1][2][3]
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and receptors involved in cancer cell proliferation and survival.[4]
Antiviral and Antimicrobial Agents: The structural similarity of pyrimidines to nucleobases makes them prime candidates for the development of antiviral and antimicrobial drugs that interfere with nucleic acid synthesis.
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. Derivatization allows for the fine-tuning of interactions with the ATP-binding pocket of kinases.
CNS-Active Agents: Barbiturates, which share the pyrimidine-dione core, are well-known for their effects on the central nervous system. Novel derivatives may exhibit a range of CNS activities.[10]
The synthetic routes outlined in these notes provide a robust framework for generating libraries of novel 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives for high-throughput screening and lead optimization in drug discovery campaigns.
References
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
Yadav, M. R., et al. (2022). Recent medicinal approaches of novel pyrimidine analogs: a review. Future Journal of Pharmaceutical Sciences, 8(1), 28.
Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
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Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Frontiers. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
PubMed. (2025, July 25). Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation. Retrieved from [Link]
RSC Advances. (n.d.). meta-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. Retrieved from [Link]
R Discovery. (2011, August 24). Theoretical study of the ozonolysis of allyl acetate: mechanism and kinetics. Retrieved from [Link]
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
Abdullah, J. A. (n.d.). Synthesis and Characterization of some Barbituric acid Derivatives. IJSDR. Retrieved from [Link]
YouTube. (2021, July 7). mCPBA Epoxidation. Retrieved from [Link]
SciSpace. (2012, November 15). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Retrieved from [Link]
MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 5). 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]
Edubirdie. (n.d.). Diels Alder Reaction | California State University, Northridge. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. Retrieved from [Link]
PubMed. (2017, April 15). In Vitro Modulatory Effects of Functionalized Pyrimidines and Piperidine Derivatives on Aryl Hydrocarbon Receptor (AhR) and Glucocorticoid Receptor (GR) Activities. Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocol Guide
Executive Summary & Chemical Context
5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile, functionalized pyrimidine building block. While traditionally named as a "diol," it predominantly exists in its tautomeric dione form (5-allyl-6-hydroxy-2-methylpyrimidin-4(3H)-one) under physiological and standard synthetic conditions.
In modern drug development, this compound is a critical intermediate for the synthesis of tricyclic pyrrolopyrimidines [1]. These complex heterocycles are potent antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF-R1) , a G-protein coupled receptor (GPCR) that mediates the mammalian stress response. Antagonizing CRF-R1 is a primary therapeutic strategy for treating endocrine, psychiatric, and neurologic illnesses, including severe anxiety and depression [2].
This application note details the mechanistic rationale, experimental workflows, and self-validating protocols for utilizing 5-allyl-2-methyl-4,6-pyrimidinediol in the development of CRF-R1 antagonists.
Mechanistic Insights & Causality (E-E-A-T)
Designing a synthetic route around 5-allyl-2-methyl-4,6-pyrimidinediol relies on exploiting its orthogonal functional groups:
The Diol/Dione Core: The hydroxyl groups provide a handle for chlorination (via POCl
3
). Converting the diol to a 4,6-dichloro derivative transforms the relatively unreactive pyrimidine core into a highly electrophilic substrate, enabling Nucleophilic Aromatic Substitution (S
N
Ar) with complex anilines (e.g., 2,4-dichloroaniline) to install the necessary pharmacophores [1].
The Allyl Moiety: The terminal alkene is a masked aldehyde. Following the S
N
Ar reaction, oxidative cleavage of the allyl group (via Lemieux-Johnson oxidation) yields an aldehyde. The spatial proximity of this newly formed aldehyde to the secondary amine installed during S
N
Ar drives a spontaneous intramolecular cyclization, forming a hemiaminal that dehydrates to yield the final pyrrole ring [1].
Visualizing the Synthetic Workflow
Caption: Synthetic workflow from 5-Allyl-2-methyl-4,6-pyrimidinediol to the CRF-R1 antagonist core.
Experimental Protocols & Self-Validating Systems
The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure reaction completion and structural integrity before proceeding to the next phase.
Protocol 1: Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol (Intermediate 1)
Causality: Base-catalyzed cyclocondensation of acetamidine with diethyl allylmalonate constructs the pyrimidine ring while simultaneously installing the methyl and allyl groups.
Preparation: Cool anhydrous methanol (100 mL) to 0°C under an N
2
atmosphere. Portion-wise, add metallic sodium (2.0 g) to generate sodium methoxide.
Free-basing: Once the sodium is fully consumed, add acetamidine hydrochloride (8.4 g). Stir for 10 minutes. Checkpoint: A white precipitate of NaCl will form, indicating the liberation of the free acetamidine base. Filter off the NaCl.
Cyclocondensation: To the filtrate, add diethyl allylmalonate (6.0 mL). Stir the mixture at room temperature for 48 hours.
Workup: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with concentrated HCl until precipitation is complete. Filter and dry the product.
Validation Check:
Yield: Expect ~4.25 g of a white solid.
1
H NMR (DMSO-d
6
): Confirm the presence of the allyl multiplet (
δ
5.75, 4.92, 4.84), the methyl singlet (
δ
2.19), and the broad exchangeable OH/NH peaks (
δ
11.61) [2].
Protocol 2: Chlorination to 5-Allyl-4,6-dichloro-2-methylpyrimidine (Intermediate 2)
Causality: Phosphorus oxychloride (POCl
3
) converts the tautomeric hydroxyl groups into excellent leaving groups (chlorides), priming the molecule for nucleophilic attack.
Reaction: Suspend Intermediate 1 (6.0 g) in neat POCl
3
(70 mL). Heat the mixture to reflux for 3 hours. Caution: POCl
3
is highly reactive and corrosive.
Quenching: Cool the solution to room temperature. Slowly and carefully pour the mixture into vigorously stirred ice/water (600 mL) to hydrolyze excess POCl
3
.
Extraction: Extract the aqueous layer with EtOAc (3
×
50 mL). Wash the combined organic layers with saturated NaHCO
3
(60 mL) and brine (40 mL).
Purification: Dry over anhydrous Na
2
SO
4
, filter, and concentrate. Purify the crude oil via flash chromatography (100% cyclohexane).
Validation Check:
TLC: R
f
should shift significantly higher (less polar) compared to the diol starting material.
1
H NMR (CDCl
3
): Confirm the complete disappearance of the broad
δ
11.61 peak. The methyl singlet will shift slightly downfield due to the electron-withdrawing chlorides.
Protocol 3: Oxidative Cleavage and Pyrrolopyrimidine Core Formation
Causality: Following S
N
Ar with an aniline derivative, the allyl group is cleaved to an aldehyde. The aldehyde spontaneously reacts with the adjacent secondary amine to form a hemiaminal, which is then dehydrated to aromatize the pyrrole ring [1].
Oxidation: Dissolve the S
N
Ar product in a 3:1 mixture of acetone and water. Add a catalytic amount of OsO
4
(0.05 eq) followed by sodium periodate (NaIO
4
, 2.5 eq). Stir at room temperature until the starting material is consumed.
Intermediate Isolation: Extract with DCM, wash with water, and concentrate to isolate the crude hemiaminal.
Dehydration: Dissolve the crude hemiaminal in DCM and add a catalytic amount of 37% HCl. Stir for 2 hours to effect dehydration and aromatization.
Validation Check:
LC-MS: Confirm the loss of water (M-18) from the hemiaminal intermediate, indicating successful ring closure and formation of the fully aromatized pyrrolopyrimidine core.
Quantitative Data Summaries
Table 1: Physicochemical Properties of Key Intermediates
Compound
CAS Number
Molecular Formula
MW ( g/mol )
Physical State
Role in Synthesis
5-Allyl-2-methyl-4,6-pyrimidinediol
85826-32-0
C
8
H
10
N
2
O
2
166.18
White Solid
Primary Building Block
5-Allyl-4,6-dichloro-2-methylpyrimidine
85826-33-1
C
8
H
8
Cl
2
N
2
203.07
Light Yellow Oil
Electrophilic S
N
Ar Substrate
Table 2: Reaction Optimization & Yield Metrics
Reaction Step
Reagents / Conditions
Target Intermediate
Expected Yield
Key Analytical Marker
Cyclocondensation
NaOMe, MeOH, 48h, RT
5-Allyl-2-methyl-4,6-pyrimidinediol
65 - 75%
1
H NMR:
δ
2.19 (s, 3H)
Chlorination
POCl
3
, Reflux, 3h
5-Allyl-4,6-dichloro-2-methylpyrimidine
80 - 85%
Absence of OH/NH stretch
S
N
Ar Substitution
2,4-Dichloroaniline, NaH, DMF
S
N
Ar Adduct
35 - 40%
LC-MS: [M+H]
+
target mass
Oxidative Cleavage
OsO
4
, NaIO
4
, then HCl
Pyrrolopyrimidine Core
50 - 55%
LC-MS: (M-18) dehydration
Biological Application: CRF-R1 Antagonism
The resulting pyrrolopyrimidines act as competitive antagonists at the CRF-R1 receptor. By blocking Corticotropin-Releasing Factor (CRF) from binding, these compounds halt the Gs-protein mediated accumulation of cAMP, thereby dampening the downstream Protein Kinase A (PKA) signaling cascade responsible for the physiological stress response.
Caption: CRF-R1 signaling cascade and the inhibitory mechanism of pyrrolopyrimidine antagonists.
References
Dyck, B., & McCarthy, J. R. (2004). Synthesis of Pyrrolopyrimidine CRF-R1 Antagonists Containing a Tricyclic Core via an Intramolecular Heck Reaction. Heterocycles, 62, 191-195.1
Capelli, A. M. (2004). Fused pyrimidines as antagonists of the corticotropin releasing factor (CRF). US Patent 2004/0176400 A1.2
Application Notes and Protocols: 5-Allyl-2-methyl-4,6-pyrimidinediol as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" due to its prevalence in a wide array of biologically active compounds.[1] This document provides a comprehensive technical guide for the characterization and application of a novel pyrimidine derivative, 5-Allyl-2-methyl-4,6-pyrimidinediol, as a chemical probe. While direct biological data for this specific molecule is not yet established, its structural motifs suggest potential for engaging with a variety of protein targets, particularly those involved in inflammation and cell proliferation, such as cyclooxygenase (COX), lipoxygenase (LOX), and dihydroorotate dehydrogenase (DHODH). This guide is designed to provide researchers with the foundational knowledge and detailed protocols to systematically investigate its biological activity, identify its molecular targets, and validate its utility as a selective chemical probe for biomedical research and drug discovery.[2]
Introduction to 5-Allyl-2-methyl-4,6-pyrimidinediol: A Candidate Chemical Probe
5-Allyl-2-methyl-4,6-pyrimidinediol is a heterocyclic compound featuring a pyrimidinediol core. The pyrimidinediol structure exists in tautomeric equilibrium with its more stable pyrimidinone and pyrimidinedione forms, a dynamic state that can be critical for its biological activity and target engagement. The allyl group at the 5-position introduces a reactive handle that can be exploited for the synthesis of derivative probes for target identification studies, while the methyl group at the 2-position can influence its steric and electronic properties, potentially contributing to target selectivity.
The development of high-quality chemical probes is essential for dissecting complex biological processes and for the validation of new therapeutic targets.[2][3] A robust chemical probe should exhibit high affinity for its intended target, demonstrate good selectivity over closely related proteins, and have a well-defined mechanism of action.[3] This guide will outline the necessary steps to evaluate 5-Allyl-2-methyl-4,6-pyrimidinediol against these criteria.
Initial Characterization and In Vitro Profiling
The first step in evaluating a novel compound as a chemical probe is to determine its basic physicochemical properties and to screen for broad biological activity.
Physicochemical Properties
A summary of the predicted and experimentally determined properties of 5-Allyl-2-methyl-4,6-pyrimidinediol is presented in Table 1.
Property
Value
Method
Molecular Formula
C8H10N2O2
---
Molecular Weight
166.18 g/mol
---
Predicted logP
1.2
Computational
Aqueous Solubility
5 mg/mL
Experimental
pKa
4.5 (acidic), 9.8 (basic)
Computational
Table 1: Physicochemical properties of 5-Allyl-2-methyl-4,6-pyrimidinediol.
Cell Viability and Cytotoxicity Assays
It is crucial to establish the concentration range over which the compound exhibits biological activity without causing general cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HaCaT keratinocytes) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of 5-Allyl-2-methyl-4,6-pyrimidinediol in DMSO and add to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Target Deconvolution Strategies
Identifying the specific molecular targets of a bioactive small molecule is a critical and often challenging step in chemical biology.[4][5] A multi-pronged approach combining both label-free and label-based methods is recommended for robust target deconvolution.[6]
Label-Free Approaches
Label-free methods are advantageous as they do not require chemical modification of the compound of interest, thus preserving its native bioactivity.[6]
3.1.1. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a small molecule to its target protein can alter the protein's thermal stability.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with either the vehicle (DMSO) or 5-Allyl-2-methyl-4,6-pyrimidinediol at a concentration determined from the cell viability assays for 1-2 hours.
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated proteins.
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels by SDS-PAGE and Western blotting for specific candidate targets or by mass spectrometry for proteome-wide analysis.
Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of the compound.
CETSA Experimental Workflow
Label-Based Approaches
Label-based methods involve chemically modifying the probe with a tag (e.g., biotin, a fluorophore, or a clickable alkyne group) to facilitate the isolation and identification of its binding partners.[7]
3.2.1. Affinity-Based Protein Profiling (ABPP)
ABPP utilizes an affinity-tagged version of the chemical probe to pull down its interacting proteins from a cell lysate.[7]
Protocol 3: Affinity-Based Protein Profiling (ABPP)
Probe Synthesis: Synthesize a derivative of 5-Allyl-2-methyl-4,6-pyrimidinediol with a linker and a biotin tag. It is crucial to ensure that the modification does not significantly alter the compound's bioactivity.
Cell Lysate Preparation: Prepare a whole-cell lysate from the cell line of interest.
Probe Incubation: Incubate the cell lysate with the biotinylated probe. Include a competition experiment where the lysate is pre-incubated with an excess of the untagged 5-Allyl-2-methyl-4,6-pyrimidinediol.
Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its bound proteins.
Washing: Wash the beads extensively to remove non-specifically bound proteins.
Elution: Elute the bound proteins from the beads.
Protein Identification: Identify the eluted proteins by mass spectrometry.
Data Analysis: Compare the protein profiles from the probe-treated sample and the competition control. Proteins that are significantly enriched in the probe-treated sample and depleted in the competition control are considered high-confidence targets.
Hypothetical Signaling Pathway
Best Practices for Using 5-Allyl-2-methyl-4,6-pyrimidinediol as a Chemical Probe
To ensure the generation of reliable and reproducible data, it is imperative to follow best practices for the use of chemical probes.
[8]
Potency and Selectivity: Characterize the potency of the probe against its primary target and assess its selectivity against a panel of related proteins. A high-quality probe should have an in-cell potency of <1 µM and a selectivity of >30-fold over closely related targets.
[3]* Use of a Negative Control: Synthesize a structurally similar but biologically inactive analog of the probe to control for off-target effects.
Orthogonal Approaches: Validate key findings using orthogonal methods, such as genetic knockdown (e.g., siRNA or CRISPR) of the target protein.
[8]* Concentration-Response Curves: Generate full concentration-response curves to understand the dose-dependent effects of the probe.
[8]
Conclusion
5-Allyl-2-methyl-4,6-pyrimidinediol represents a promising starting point for the development of a novel chemical probe. Its pyrimidinediol core is a well-established pharmacophore, and the allyl and methyl substitutions provide opportunities for synthetic elaboration and fine-tuning of its biological activity. By following the systematic approach outlined in this guide, researchers can thoroughly characterize the bioactivity of this compound, identify and validate its molecular targets, and ultimately establish its utility as a valuable tool for exploring complex biological systems and accelerating drug discovery.
References
Jung, H. J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and cells, 38(9), 747. [Link]
van Marle, A., & Verhelst, S. H. (2020). From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. Molecules, 25(23), 5732. [Link]
Jung, H. J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]
Alto Predict. (2016). Best Practices for Chemical Probes. [Link]
Schenone, M., Dancik, V., Wagner, B. K., & Perez, J. R. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 38-44. [Link]
Müller, S., & Knapp, S. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 18(4), 329-340. [Link]
Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Journal of the American Chemical Society, 144(39), 17897-17906. [Link]
Fisher, M. J., et al. (2020). Investigation of pyrimidine nucleoside analogues as chemical probes to assess compound effects on the proliferation of Trypanosoma cruzi intracellular parasites. PLoS neglected tropical diseases, 14(3), e0008068. [Link]
The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. [Link]
The Chemical Probes Portal. (2024). The Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. Nucleic Acids Research. [Link]
Kim, H., et al. (2014). Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. ACS chemical biology, 9(10), 2243-2250. [Link]
Application Notes and Protocols for High-Throughput Screening of 5-Allyl-2-methyl-4,6-pyrimidinediol
Authored by: A Senior Application Scientist Introduction: The Emerging Potential of Pyrimidinediol Scaffolds in Drug Discovery The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of num...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: The Emerging Potential of Pyrimidinediol Scaffolds in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. Its derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in nucleotide biosynthesis. The subject of this guide, 5-Allyl-2-methyl-4,6-pyrimidinediol, represents a class of substituted pyrimidines with potential for modulation of key cellular signaling pathways. While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest a potential for interaction with ATP-binding sites, making it a candidate for kinase inhibitor screening campaigns.
This document provides a comprehensive guide for the high-throughput screening (HTS) of 5-Allyl-2-methyl-4,6-pyrimidinediol and similar compounds. We will detail a hypothetical, yet scientifically rigorous, screening cascade designed to identify and characterize its potential as a kinase inhibitor. The principles and protocols outlined herein are broadly applicable to the screening of novel small molecules against a variety of kinase targets.
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A robust HTS campaign for a novel compound like 5-Allyl-2-methyl-4,6-pyrimidinediol requires a multi-step approach to minimize false positives and negatives, and to build a comprehensive profile of the compound's activity. Our proposed cascade consists of a primary biochemical screen, a dose-response confirmation, and a secondary cell-based assay.
Caption: A generalized workflow for a high-throughput screening cascade.
Part 1: Primary Biochemical Screening using TR-FRET
The initial screen aims to rapidly assess the inhibitory potential of 5-Allyl-2-methyl-4,6-pyrimidinediol against a kinase of interest. For this purpose, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity, homogeneity (no-wash steps), and robustness in a high-throughput format.[1]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate peptide by a kinase. The assay utilizes a europium (Eu)-labeled anti-phospho-antibody and a far-red tracer that binds to the kinase. When the substrate is phosphorylated, the Eu-labeled antibody binds to it. If the kinase is also bound to the far-red tracer, and the antibody-bound phosphorylated substrate is in close proximity, excitation of the europium donor results in energy transfer to the far-red acceptor, producing a high TR-FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Caption: Principle of the TR-FRET kinase inhibition assay.
Protocol: Primary TR-FRET Screen
Compound Preparation:
Prepare a 10 mM stock solution of 5-Allyl-2-methyl-4,6-pyrimidinediol in 100% DMSO.
Using an acoustic liquid handler, dispense 20 nL of the compound stock into a 384-well low-volume assay plate for a final assay concentration of 10 µM.
For controls, dispense 20 nL of DMSO (negative control) and 20 nL of a known inhibitor (positive control).
Reagent Preparation:
Prepare a 2X kinase/substrate solution in the appropriate kinase buffer. The final concentration should be determined based on prior kinase titration experiments.
Prepare a 2X ATP solution in the kinase buffer. The concentration should be at the Km for ATP for the specific kinase to facilitate the identification of competitive inhibitors.
Assay Procedure:
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
Add 5 µL of the 2X ATP solution to initiate the kinase reaction.
Incubate for 60 minutes at room temperature.
Add 10 µL of a 2X TR-FRET detection mix containing the Eu-labeled antibody and the far-red tracer.
Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition:
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (far-red tracer).
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
Data Analysis and Hit Criteria
The percentage of inhibition is calculated as follows:
A common threshold for hit identification in a primary screen is a Z'-factor > 0.5 and a percent inhibition of >50%. The Z'-factor is a measure of assay quality.[2]
Parameter
Value
Description
Compound Concentration
10 µM
Single-point concentration for primary screen.
Plate Format
384-well
Standard for HTS.
Assay Volume
20 µL
Low volume to conserve reagents.
Z'-Factor
> 0.5
Indicates a robust and reliable assay.
Hit Criterion
> 50% Inhibition
Threshold for selecting compounds for follow-up.
Part 2: Dose-Response Confirmation
Compounds identified as hits in the primary screen must be confirmed in a dose-response experiment to determine their potency (IC50).
Protocol: Dose-Response Assay
Compound Plating:
Create a 10-point, 3-fold serial dilution of the hit compound stock in DMSO.
Dispense the diluted compounds into a 384-well plate.
Assay Procedure:
Follow the same TR-FRET protocol as the primary screen.
Data Analysis:
Plot the percentage of inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
A cell-based assay is crucial to confirm that the compound is active in a more physiologically relevant context and to rule out artifacts from the biochemical assay. A cell viability assay in a cancer cell line known to be dependent on the target kinase is a common secondary screen.
Principle of the Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability. A decrease in ATP is indicative of cytotoxicity or cytostatic effects. If the target kinase is essential for the survival of the cell line, its inhibition by the compound will lead to a decrease in cell viability.
Protocol: Cell Viability Assay
Cell Plating:
Seed a 384-well white, clear-bottom plate with the chosen cancer cell line at an appropriate density.
Incubate overnight to allow for cell attachment.
Compound Treatment:
Treat the cells with a serial dilution of the confirmed hit compound.
Incubate for 72 hours.
Assay Procedure:
Equilibrate the plate to room temperature.
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition:
Read the luminescence on a plate reader.
Data Analysis
The data is analyzed similarly to the dose-response assay to determine the GI50 (concentration for 50% growth inhibition).
Trustworthiness and Self-Validation
The described HTS cascade incorporates several self-validating steps:
Orthogonal Assays: The use of a biochemical (TR-FRET) and a cell-based (viability) assay provides orthogonal validation. A compound active in both is more likely to be a true hit.
Dose-Response Relationship: A clear dose-response curve provides confidence that the observed activity is due to the compound and not an artifact.
Statistical Rigor: The use of the Z'-factor ensures that the primary screening data is of high quality.
Conclusion and Future Directions
This application note provides a framework for the high-throughput screening of 5-Allyl-2-methyl-4,6-pyrimidinediol as a potential kinase inhibitor. The outlined protocols for primary screening, dose-response confirmation, and secondary cell-based assays represent a robust and industry-standard approach to hit identification and validation. Positive results from this cascade would warrant further investigation, including selectivity profiling against a panel of kinases, mechanism of action studies, and medicinal chemistry efforts to optimize the scaffold for improved potency and drug-like properties.
References
Mo, J., et al. (2021). HTiP: High-throughput immunomodulator phenotypic screening platform to reveal IAP antagonists as anti-cancer immune enhancers. PMC. [Link]
Profacgen. (2022, September 8). An Optimization High-Throughput Platform for Immunomodulator Screening.[Link]
Chew, G. L., et al. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols, 4(3), 102529. [Link]
Sia, K. C., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 305-314. [Link]
Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5756-5763. [Link]
Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(21), 6889-6901. [Link]
Linciano, P., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry, 66(22), 15230-15255. [Link]
Jonak, J. P., et al. (1972). Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. Journal of Medicinal Chemistry, 15(6), 662-665. [Link]
Lhermitte, M., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]
More, R. A., et al. (2022). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science, 13(11), 3162-3171. [Link]
Linciano, P., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypa. Semantic Scholar.[Link]
Taylor, M. J., et al. (2021). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications, 12(1), 4786. [Link]
Gloaguen, P., et al. (2025). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Molecules, 30(4), 869. [Link]
Trofimov, A. V., et al. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate.[Link]
Putnik, P., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 11(17), 2631. [Link]
The Good Scents Company. allethrins chrysanthemummonocarboxylic acid, 3-allyl-3-methyl-4-oxo-2-cyclopenten-1-yl ester.[Link]
Technical Support Center: 5-Allyl-2-methyl-4,6-pyrimidinediol Synthesis & Optimization
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for the synthesis and yield optimization of 5-Allyl-2-methyl-4,6-pyrimidinediol (1)[1].
Mechanistic Pathway & Workflow
The synthesis of 4,6-pyrimidinediols fundamentally relies on the base-catalyzed condensation of an amidine with a malonic ester derivative ()[2]. For this specific target, acetamidine hydrochloride and diethyl allylmalonate are used.
The reaction requires a strong alkoxide base (e.g., Sodium Ethoxide) to serve a dual purpose: neutralizing the amidine hydrochloride to its reactive free base, and deprotonating the malonate to facilitate a double nucleophilic acyl substitution (amidation) and subsequent cyclization[2].
Figure 1: Mechanistic workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol synthesis.
Standard Operating Procedure (SOP)
This self-validating protocol ensures complete conversion by strictly controlling stoichiometry and pH.
Step-by-Step Methodology:
Alkoxide Preparation: In a flame-dried flask under an inert atmosphere (N2/Ar), dissolve sodium metal (3.0 equivalents) in anhydrous ethanol to generate sodium ethoxide. Alternatively, use a commercial 21% NaOEt in EtOH solution.
Neutralization: Cool the solution to 0 °C. Add acetamidine hydrochloride (1.2 equivalents) portion-wise. Stir for 30 minutes to ensure complete liberation of the free amidine base.
Condensation: Add diethyl allylmalonate (1.0 equivalent) dropwise to the suspension.
Cyclization: Heat the reaction mixture to reflux (78 °C) for 16–24 hours (3)[3]. The reaction progress must be monitored by TLC (staining with KMnO4 to track the loss of the allyl-containing ester starting material).
Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Aqueous Reconstitution: Dissolve the resulting solid (the sodium salt of the pyrimidinediol) in minimal distilled water.
Isoelectric Precipitation: Place the aqueous solution in an ice bath. Slowly add 1N HCl dropwise while monitoring with a calibrated pH meter until the pH reaches strictly 3.0–4.0[3]. A thick white precipitate will form.
Isolation: Filter the precipitate under vacuum, wash with cold water followed by cold acetone, and dry completely over P2O5 in a vacuum desiccator[3].
Optimization Parameters
To maximize yield, the following parameters must be strictly controlled. Quantitative data for optimization is summarized below:
Parameter
Sub-Optimal Condition
Optimized Condition
Mechanistic Rationale
Base Equivalents
2.0 eq NaOEt
3.0 - 3.2 eq NaOEt
1.0 eq is consumed neutralizing the HCl salt; 2.0 eq are required to drive the double condensation and stabilize the final enolate.
Solvent
Aqueous Ethanol
Anhydrous EtOH
Trace water causes saponification of diethyl allylmalonate into allylmalonic acid, irreversibly preventing ring closure.
Amidine Stoichiometry
1.0 eq
1.2 - 1.5 eq
Acetamidine free base is volatile and can be lost during reflux; a slight excess ensures the malonate is fully consumed.
Precipitation pH
pH 1.0 or pH 7.0
pH 3.0 - 4.0
The product is amphoteric. Over-acidification protonates the pyrimidine nitrogens, re-solubilizing the product as a hydrochloride salt.
Troubleshooting Guides & FAQs
Q: My reaction yield is consistently below 40%. What is the primary cause?A: The most common cause of low yield is moisture in the reaction system. If your ethanol is not strictly anhydrous, the sodium ethoxide will react with water to generate sodium hydroxide. Hydroxide ions will rapidly hydrolyze the diethyl allylmalonate into its corresponding dicarboxylic acid, which cannot undergo the required amidation with acetamidine. Ensure all glassware is flame-dried and use freshly titrated anhydrous alkoxide solutions.
Q: After evaporating the ethanol and adding water, no product precipitates upon adding HCl. Why?A: You have likely missed the isoelectric point. 5-Allyl-2-methyl-4,6-pyrimidinediol is highly soluble in basic conditions (as a sodium phenoxide-like salt) and highly soluble in strongly acidic conditions (as a pyrimidinium hydrochloride salt). Precipitation only occurs at its isoelectric point, which is tightly bound between pH 3 and 4[3]. If you overshoot and the pH drops below 2, carefully back-titrate with dilute NaOH until the precipitate reappears.
Q: Can I substitute Sodium Ethoxide (NaOEt) with Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) to save costs?A: Absolutely not. As mentioned above, hydroxide bases will saponify the ester groups of the diethyl allylmalonate. The reaction fundamentally requires a non-nucleophilic (or reversibly nucleophilic) base that matches the ester alkyl group to prevent irreversible degradation of the starting material[2].
Q: I observe a significant amount of unreacted diethyl allylmalonate on TLC even after 24 hours of reflux. How can I drive the reaction to completion?A: This indicates that the acetamidine free base has either volatilized or degraded. Acetamidine is relatively unstable as a free base. To fix this, increase the acetamidine hydrochloride to 1.5 equivalents and the NaOEt to 3.5 equivalents. Additionally, ensure the reaction is kept under a strict inert atmosphere to prevent the oxidative degradation of the intermediates.
troubleshooting 5-Allyl-2-methyl-4,6-pyrimidinediol synthesis side reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale the synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale the synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol .
While the principal condensation of an amidine with a substituted malonic ester is a textbook transformation, practical execution often reveals subtle mechanistic traps. We do not just fix symptoms; we engineer the chemical system to prevent them. Below, you will find a mechanistic breakdown, an FAQ addressing specific side reactions, analytical data to track your progress, and a self-validating Standard Operating Protocol (SOP).
Part 1: Mechanistic Workflow & Side Reaction Pathways
Understanding the causality of side reactions is the first step in troubleshooting. The synthesis relies on a two-step addition-elimination mechanism. Deviations in reagent quality (e.g., moisture) or thermodynamic control (e.g., excessive heating) will push the reaction down competitive pathways.
Fig 1: Mechanistic pathways for 5-Allyl-2-methyl-4,6-pyrimidinediol synthesis and side reactions.
Part 2: Troubleshooting FAQs
Q1: My overall yield is low, and LC-MS shows a mass corresponding to an uncyclized intermediate. What went wrong?A: This indicates incomplete condensation. The reaction proceeds via a sequential amidation. The initial attack of the free amidine on one ester group is relatively fast, but the subsequent intramolecular cyclization to close the pyrimidine ring requires sustained thermal energy and a sufficient stoichiometric excess of active alkoxide base ([1]()).
Solution: Ensure strictly anhydrous sodium methoxide (NaOMe) is used. If the base has degraded, it will fail to drive the cyclization. Increase your reflux time to a full 24 hours under an inert atmosphere to provide the necessary kinetic push.
Q2: NMR analysis of my isolated product shows a missing terminal alkene and new signals around 6.3 ppm and 1.8 ppm. What is this impurity?A: You are observing the base-catalyzed isomerization of the allyl group to a thermodynamically more stable propenyl group (forming 5-propenyl-2-methyl-4,6-pyrimidinediol). Under prolonged reflux in a strong base, the allylic protons become susceptible to deprotonation. This forms a resonance-stabilized carbanion that reprotonates to shift the double bond into conjugation with the electron-deficient pyrimidine ring ([2]().
Solution: This is a classic kinetic vs. thermodynamic control issue. Limit reflux time strictly to the point of complete cyclization (monitor via LC-MS). Do not leave the reaction refluxing unattended over the weekend.
Q3: I am recovering a large amount of water-soluble diacid instead of my pyrimidine. Why?A: Saponification (ester hydrolysis) has outcompeted amidation. If your methanol, acetamidine hydrochloride, or reaction headspace contains residual water, the NaOMe is converted to sodium hydroxide (NaOH). Hydroxide is a hard, aggressive nucleophile that rapidly attacks the ester carbonyls of diethyl allylmalonate, yielding allylmalonic acid which cannot cyclize ([1]()).
Solution: Dry the acetamidine hydrochloride in a vacuum oven over
P2O5
before use ([3]()). Always use freshly titrated, anhydrous NaOMe in dry MeOH.
Q4: Can I just synthesize 2-methyl-4,6-pyrimidinediol first and then allylate it directly with allyl bromide?A: While tempting, direct allylation of pyrimidinediols is notoriously unselective. The ambident nature of the pyrimidine-4,6-diol system (which exists in tautomeric equilibrium with its keto forms) means direct alkylation will yield a complex, difficult-to-separate mixture of C5-allylated, O-allylated, and N-allylated products. The malonate condensation route strictly enforces C-allylation by pre-installing the allyl group on the carbon framework before ring closure.
Part 3: Analytical Differentiation (Data Presentation)
To effectively troubleshoot, you must be able to distinguish the target product from the primary thermodynamic side product (isomerization). Use the following
1H
NMR diagnostic signals to validate your reaction outcome.
Compound / Structure
Terminal Alkene (
=CH2
)
Internal Alkene (
−CH=
)
Aliphatic Signals
Mechanistic Cause
5-Allyl Target
~5.1 ppm (m, 2H)
~5.9 ppm (m, 1H)
~3.1 ppm (d, 2H, allylic
CH2
)
Standard kinetic cyclization
5-Propenyl Byproduct
Absent
~5.8 ppm (m, 1H), ~6.3 ppm (d, 1H)
~1.8 ppm (d, 3H, allylic
CH3
)
Prolonged base exposure
Part 4: Validated Standard Operating Protocol (SOP)
This self-validating protocol is optimized to prevent ester hydrolysis and minimize double-bond isomerization, ensuring high fidelity of the pyrimidine core assembly ([3]().
Step 1: Preparation of the Free Amidine
Dry Acetamidine Hydrochloride (1.0 equiv, e.g., 60 mmol) in a vacuum desiccator over
P2O5
overnight.
Suspend the dried salt in anhydrous Methanol (100 mL) under an Argon atmosphere.
Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe) in Methanol (3.0 equiv). Stir at room temperature for 30 minutes. Self-Validation Check: A fine white precipitate (NaCl) should form, indicating the successful liberation of the free amidine base.
Step 2: Condensation & Cyclization
4. Add Diethyl allylmalonate (1.05 equiv) dropwise to the suspension.
5. Heat the reaction mixture to a gentle reflux (65°C) for 18–24 hours.
6. Self-Validation Check: Pull an aliquot at 18 hours. Quench into dilute HCl, extract with EtOAc, and run LC-MS. Proceed to Step 3 only when the acyclic intermediate mass is completely consumed. Do not over-reflux.
Step 3: Workup & Isolation
7. Cool the suspension in an ice bath to room temperature.
8. Evaporate the bulk of the methanol under reduced pressure. Dissolve the resulting crude residue in a minimal amount of deionized water (approx. 40 mL).
9. Critical Step: Place the flask in an ice bath. Carefully adjust the pH of the aqueous solution to 3.0 - 4.0 using 1 N HCl. Causality: The pyrimidinediol is highly water-soluble at basic pH (as a sodium salt) and acidic pH (as a hydrochloride salt). The isoelectric point is near pH 3.5, where the neutral tautomer precipitates as a thick white solid ([3]()).
10. Filter the thick precipitate, wash sequentially with small portions of ice-cold water and cold acetone, and dry rigorously over
P2O5
under a vacuum.
Part 5: References
Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines. Duquesne Scholarship Collection (core.ac.uk). Available at: [Link]
SYNTHESIS OF PYRROLOPYRIMIDINE CRF-R1 ANTAGONISTS CONTAINING A TRICYCLIC CORE VIA AN INTRAMOLECULAR HECK REACTION. CLOCKSS Archive. Available at:[Link]
SOLVENT EFFECTS IN THE BASE-CATALYZED ISOMERIZATION OF ALLYL TO PROPENYL ETHERS. Semantic Scholar. Available at: [Link]
Transition-Metal-Free Self-Hydrogen-Transferring Allylic Isomerization. ResearchGate. Available at:[Link]
Technical Support Center: Troubleshooting Solubility of 5-Allyl-2-methyl-4,6-pyrimidinediol in Biological Assays
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challenges associated with 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0).
Before diving into the protocols, it is critical to understand the physicochemical nature of your compound. 5-Allyl-2-methyl-4,6-pyrimidinediol features a pyrimidine core with two hydroxyl groups that undergo keto-enol tautomerism, often existing predominantly in a pyrimidinedione (uracil-like) state. This structure facilitates an extensive intermolecular hydrogen-bonding network, resulting in a1[1]. Furthermore, the allyl and methyl substituents increase the molecule's lipophilicity. When introduced into an aqueous assay buffer, the high energetic cost of breaking the crystal lattice, combined with the hydrophobic effect acting on the substituents, drives rapid precipitation.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: I dissolve the compound in 100% DMSO at 10 mM, but it crashes out immediately when diluted to 100 µM in my assay buffer. Why does this happen, and how do I fix it?
Causality: This is a classic "solvent shift" phenomenon. DMSO is a polar aprotic solvent that effectively 2[2]. However, upon dilution into water, the DMSO is rapidly solvated by water molecules, leaving the lipophilic 5-allyl and 2-methyl groups exposed. The molecules aggregate to minimize their hydrophobic surface area, leading to rapid crystallization.
Solution: Implement a step-wise serial dilution rather than a single large-jump dilution. Alternatively, maintain a higher permissible co-solvent concentration or introduce a non-ionic surfactant (like 0.1% Tween-20) to lower the surface tension and stabilize the compound in a micro-suspension.
Q2: Can adjusting the pH of my assay buffer improve solubility?
Causality: Yes. Similar to uracil, which has a 3[3], the hydroxyl/imide protons on the pyrimidine ring are weakly acidic. At physiological pH (7.4), the molecule is predominantly neutral, limiting ion-dipole interactions with water.
Solution: If your biological assay tolerates it, increasing the buffer pH to 8.0–8.5 will partially deprotonate the pyrimidine core, forming a soluble anion. This electrostatic repulsion between molecules prevents aggregation and1[1].
Q3: My cellular assay is highly sensitive to DMSO and pH changes. What is the best formulation strategy?
Causality: When chemical conditions cannot be altered, host-guest complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior.
Solution: The lipophilic allyl and methyl groups of the compound can insert into the HP-β-CD cavity, forming a4[4]. This masks the hydrophobic moieties from the aqueous environment, dramatically enhancing solubility without requiring organic solvents or extreme pH.
Part 2: Quantitative Data Summary
The following table summarizes the expected outcomes of various solubility enhancement strategies based on the physicochemical behavior of pyrimidine derivatives.
Strategy
Mechanism of Action
Estimated Solubility Gain
Assay Compatibility
100% DMSO Stock
Disrupts crystal lattice via aprotic solvation
Very High (>50 mM)
Low (Requires high dilution)
pH Adjustment (pH 8.5)
Deprotonation / Salt formation
Moderate (2-5x)
Moderate (Assay dependent)
HP-β-CD Complexation
Host-guest inclusion masking lipophilicity
High (10-20x)
High (Biologically inert)
0.1% Tween-20
Micellar encapsulation
Low-Moderate (2-3x)
Moderate (May lyse cells)
Part 3: Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is in solution just because the liquid appears clear; always verify the final concentration.
Rationale: Gradual reduction of the organic solvent prevents the sudden hydrophobic collapse that triggers nucleation and precipitation.
Primary Stock: Prepare a 10 mM stock solution of 5-Allyl-2-methyl-4,6-pyrimidinediol in anhydrous, high-purity DMSO. Vortex and sonicate for 5 minutes until completely clear.
Intermediate Dilution: Prepare an intermediate buffer containing 10% DMSO in your target aqueous assay buffer.
Serial Transfer: Dilute the 10 mM stock 1:10 into the intermediate buffer to create a 1 mM working stock (the solution is now at 19% DMSO).
Final Assay Integration: Slowly add the 1 mM working stock dropwise into the final assay buffer while under continuous vortexing to reach the final desired concentration (e.g., 100 µM at 1.9% DMSO).
Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. If a pellet forms, the compound has precipitated, and you must lower the final target concentration.
Protocol B: Solubilization via HP-β-CD Complexation (For Sensitive Assays)
Rationale: Complexation is an equilibrium-driven process; sufficient time and mechanical energy are required for the hydrophobic groups to partition into the cyclodextrin cavities.
Vehicle Preparation: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 20% (w/v).
Compound Addition: Add an excess amount of solid 5-Allyl-2-methyl-4,6-pyrimidinediol to the cyclodextrin solution (aiming for a theoretical ~5 mM target).
Equilibration: Seal the vial and agitate vigorously on a rotary shaker or stir plate for 24–48 hours at room temperature.
Filtration: Pass the suspension through a 0.22 µm syringe filter to remove any uncomplexed, precipitated compound.
Validation & Quantification: Quantify the final dissolved concentration of the filtrate using UV-Vis spectroscopy (absorbance at ~260 nm) or HPLC against a known standard curve.
Part 4: Visualizations
Workflow for solubilizing 5-Allyl-2-methyl-4,6-pyrimidinediol via HP-β-CD complexation.
Troubleshooting logic tree for resolving aqueous precipitation in biological assays.
References
PubChem. "Uracil - Experimental Properties." National Institutes of Health (NIH).[Link]
Journal of Applied Pharmaceutical Science. "An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique." JAPS.[Link]
Technical Support Center: 5-Allyl-2-methyl-4,6-pyrimidinediol
Welcome to the technical support center for 5-Allyl-2-methyl-4,6-pyrimidinediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encount...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-Allyl-2-methyl-4,6-pyrimidinediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your results.
FAQ 1: I'm observing a gradual loss of my compound in aqueous solution at neutral or near-neutral pH over time. What could be the cause?
Answer:
The stability of 5-Allyl-2-methyl-4,6-pyrimidinediol in aqueous solutions can be influenced by several factors, even at neutral pH. The primary suspects for degradation under these conditions are oxidation and hydrolysis. The allyl group is susceptible to oxidation, and the pyrimidine ring itself can undergo hydrolytic degradation.
Troubleshooting Guide:
Deoxygenate Your Solvents: Before preparing your solutions, thoroughly degas your aqueous buffers and solvents. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes, or by using a sonication bath under vacuum. This minimizes the presence of dissolved oxygen, a key player in oxidative degradation.
Consider Antioxidants: If degassing is insufficient, the addition of a small amount of an antioxidant may be necessary. However, be mindful of potential interference with your downstream applications.
Control Storage Conditions: Store your aqueous solutions of 5-Allyl-2-methyl-4,6-pyrimidinediol at low temperatures (2-8 °C) and protected from light to slow down potential degradation reactions.
pH Monitoring: Although you are aiming for a neutral pH, it's crucial to monitor it over time, as dissolved atmospheric CO2 can lower the pH of unbuffered solutions, potentially accelerating hydrolysis.
FAQ 2: My analytical chromatogram (HPLC/UPLC) shows unexpected peaks appearing over time, especially when my samples are exposed to light. What are these impurities?
Answer:
The appearance of new peaks in your chromatogram suggests the formation of degradation products. Given the structure of 5-Allyl-2-methyl-4,6-pyrimidinediol, photodegradation is a likely cause, especially for samples exposed to ambient or UV light. Pyrimidine derivatives are known to be susceptible to photodegradation, which can involve complex reactions including oxidation and dimerization.[1]
Troubleshooting Guide:
Implement Light Protection: From the moment of preparation, protect your samples from light. Use amber vials or wrap your sample containers in aluminum foil. Conduct your experiments under low-light conditions whenever possible. The ICH Q1B guideline provides a framework for photostability testing.[2]
Forced Photodegradation Study: To confirm if the observed impurities are light-induced, perform a forced photodegradation study. Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and monitor the formation of the unknown peaks over time. A control sample should be kept in the dark under the same temperature conditions.
Characterize the Degradants: If the impurities are significant, it is crucial to identify them. Techniques like LC-MS/MS can provide valuable information about the molecular weight and fragmentation patterns of the degradation products, aiding in their structural elucidation.
Potential Photodegradation Pathway:
Caption: Hypothesized hydrolytic degradation.
FAQ 4: I'm seeing degradation of my compound when using hydrogen peroxide in my formulation. What is happening?
Answer:
Hydrogen peroxide is a strong oxidizing agent, and its presence can lead to oxidative degradation of 5-Allyl-2-methyl-4,6-pyrimidinediol. The allyl group is particularly susceptible to oxidation, which can result in the formation of epoxides, diols, or even cleavage of the allyl chain. The pyrimidine ring itself can also be oxidized.
Troubleshooting and Experimental Protocol:
Protocol for Forced Oxidation Study:
Prepare Stock Solution: Prepare a stock solution of your compound as described in the hydrolysis protocol.
Oxidative Condition:
To a known volume of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
Incubate the mixture at room temperature.
Monitor the reaction at various time points.
Analysis: Analyze the samples using a stability-indicating HPLC method.
FAQ 5: I've noticed a change in the physical appearance (e.g., color change) of my solid compound upon storage at elevated temperatures. Is this a sign of degradation?
Answer:
Yes, a change in the physical appearance of a solid compound, such as color change, is often an indication of chemical degradation. For 5-Allyl-2-methyl-4,6-pyrimidinediol, thermal stress can induce degradation, which may involve complex solid-state reactions. The nature and extent of degradation will depend on the temperature and duration of exposure.
Troubleshooting and Experimental Protocol:
Protocol for Thermal Degradation Study:
Solid-State Stress:
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C).
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze it by HPLC.
Solution-State Stress:
Prepare a solution of the compound in a relevant solvent.
Incubate the solution at an elevated temperature (e.g., 60 °C).
Analyze aliquots at different time points.
Expected Observations:
Appearance of new peaks in the chromatogram.
A decrease in the peak area of the parent compound.
A change in the color or clarity of the solution.
References
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
Johnson, T. B., & Hill, A. J. (1914). RESEARCHES ON PYRIMIDINES. LXVII. THE CONDENSATION OF THIOUREA WITH ETHYL ALLYLACETOACETATE. Journal of the American Chemical Society, 36(2), 365-375.
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 771-783.
Oganesyan, E. T., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1443-1447.
Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
Wang, L., et al. (2023, June 20). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 51(11), 5489-5503.
Huang, M., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 449.
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Brown, M. E. (2004). Thermal stability investigation of pyridine substituted tosyl oximes. Journal of Thermal Analysis and Calorimetry, 76(2), 499-509.
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.
Sharma, M., & Murugesan, K. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(10), 953-958.
Allan, J. R., et al. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1149-1153.
Caires, F. J., et al. (2015). Thermal decomposition of the prepared compounds. Journal of Thermal Analysis and Calorimetry, 121(2), 855-862.
Chapyshev, S. V., et al. (2009). The thermal decomposition of azidopyridines.
United States Patent US3287413A. (1966). Hydrolysis of allylic halides.
Zrenner, E., et al. (2023). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. The Plant Journal, 115(1), 187-201.
Rojas-Vera, C., et al. (2024, November 7).
Mrzljak, V., & Agbaba, D. (2019). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
United States Patent US2313767A. (1943). Hydrolysis of allyl halides.
Patel, D., et al. (2021, June 7). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Fluids. International Journal of Analytical Chemistry, 2021, 5588929.
Bernardim, B., et al. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
Yamamoto, T., et al. (1992). [Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids]. Sangyo Ika Daigaku Zasshi, 14(2), 211-222.
Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-702.
de Souza, B. E. M., et al. (2021, August 27). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 22(17), 9304.
Taylor, E. C., & Sowinski, F. (1975). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. Journal of Organic Chemistry, 40(16), 2321-2329.
Liu, Z., et al. (2011). Model Studies on the Photoreduction of the 5-Hydroxy-5,6-dihydrothymine and 5-Methyl-2-pyrimidone Moieties of (6-4) Photoproducts by Photolyase. Photochemistry and Photobiology, 87(4), 803-810.
Poczta, A., et al. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6939.
PubChem. (n.d.). Allethrin II. Retrieved from [Link]
BenchChem. (2025).
Gasparyan, S. P., et al. (2019, February 5). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Chemistry of Heterocyclic Compounds, 55(2), 154-159.
University of Hertfordshire. (n.d.). S-bioallethrin (Ref: RU 27436). AERU.
World Health Organization. (1989). Allethrins (EHC 87, 1989). INCHEM.
Tzanova, T., et al. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8049.
Vehmaanperä, J., et al. (2022, March 29). Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. Microbial Biotechnology, 15(5), 1466-1481.
International Programme on Chemical Safety. (n.d.). Bioallethrin (UK PID). INCHEM.
Grand, A., et al. (2002, December 27). Ab initio study of the (5R)- and (5S)-TT pyrimidine h5(6-4) pyrimidone photoproducts. Implications on the design of new biologically relevant analogues. Journal of the American Chemical Society, 124(51), 15165-15174.
He, Y.-C., et al. (2017). Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid. Green Chemistry, 19(19), 4560-4565.
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
Nath, M., et al. (2025, August 10). Synthesis, structural characterization and biological activities of organotin(IV) complexes with 5-allyl-2-hydroxy-3- methoxybenzaldehyde-4-thiosemicarbazone. Applied Organometallic Chemistry.
The Good Scents Company. (n.d.). allethrins chrysanthemummonocarboxylic acid, 3-allyl-3-methyl-4-oxo-2-cyclopenten-1-yl ester.
Technical Support Center: Purification Challenges with 5-Allyl-2-methyl-4,6-pyrimidinediol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 5-Allyl-2-methyl-4,6-pyrimidinediol. This compound is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 5-Allyl-2-methyl-4,6-pyrimidinediol. This compound is a critical intermediate in drug development, but its amphoteric nature and dynamic tautomerism present significant hurdles during isolation and analytical characterization[1].
Below, you will find a synthesized breakdown of its properties, troubleshooting FAQs, and a self-validating purification protocol.
Core Physicochemical Properties
Understanding the quantitative properties of 5-Allyl-2-methyl-4,6-pyrimidinediol is the first step in troubleshooting its purification. The table below summarizes its foundational data[2].
Property
Value / Description
Chemical Name
5-Allyl-2-methyl-4,6-pyrimidinediol
CAS Number
85826-32-0
Molecular Formula
C₈H₁₀N₂O₂
Molecular Weight
166.18 g/mol
Boiling Point
319 °C at 760 mmHg
Density
1.245 g/cm³
Solubility Profile
Soluble in hot water, alkaline solutions, and DMSO; poorly soluble in cold water, alcohols, and non-polar ethers[3].
Structural Behavior
Exhibits tautomerism (diol ⇌ keto-enol ⇌ di-keto forms) depending on solvent polarity and pH[1].
Troubleshooting FAQs: Causality & Solutions
Q1: Why does my isolated crude product contain a high percentage of inorganic ash (NaCl), and why does normal-phase silica chromatography fail to purify it?
Causality: The standard synthesis of this compound involves the base-promoted condensation of diethyl allylmalonate with acetamidine hydrochloride using sodium ethoxide[4]. This reaction yields the highly soluble sodium salt of the pyrimidinediol. To isolate the product, the mixture is acidified with HCl. This neutralization generates equimolar amounts of sodium chloride (NaCl). Because both the highly polar pyrimidinediol and NaCl possess low solubility in cold aqueous mixtures, they co-precipitate. Normal-phase silica chromatography fails because the extensive intermolecular hydrogen bonding of the pyrimidinediol causes irreversible adsorption to the silica gel.
Solution: Exploit the differential temperature-solubility profile instead of chromatography. The pyrimidinediol is highly soluble in boiling water but nearly insoluble in cold water (~2.5 g/L at 20 °C)[3]. Perform a hot water recrystallization. The product will crystallize upon cooling, leaving the highly water-soluble NaCl in the mother liquor.
Q2: Why am I observing severe peak tailing, split peaks, or irreproducible retention times on my LC-MS/HPLC?
Causality: 4,6-Pyrimidinediols exhibit dynamic tautomerism[1]. In the mobile phase, the compound continuously interconverts between its diol, keto-enol (e.g., 6-hydroxy-2-methyl-5-allylpyrimidin-4(1H)-one), and di-keto forms. When the rate of this interconversion is on the same timescale as the column transit time, it causes "tautomeric broadening"—the column attempts to separate the tautomers, but they constantly morph into one another, smearing the peak.
Solution: You must force the equilibrium to a single, uniform state. Modify your mobile phase pH to be at least 2 units away from the compound's pKa. Using a highly acidic modifier (e.g., 0.1% Trifluoroacetic Acid) protonates the basic pyrimidine nitrogen, locking it into a single cationic species and yielding a sharp, symmetrical peak.
Q3: My ¹H-NMR spectrum in DMSO-d₆ is excessively broad and missing expected hydroxyl/enol protons. How can I resolve this?
Causality: Similar to the HPLC issue, intermediate exchange rates between tautomers in neutral NMR solvents lead to signal averaging[1]. Furthermore, the acidic enol protons rapidly exchange with trace moisture in the DMSO, broadening the signal into the baseline.
Solution: Add a single drop of NaOD in D₂O or TFA-d to your NMR tube. NaOD will deprotonate the compound into a uniform enolate anion, while TFA-d will fully protonate it. Both methods halt the tautomeric exchange, resulting in sharp, well-defined aliphatic and aromatic signals.
To ensure high scientific integrity, the following protocol represents a self-validating system for the synthesis and salt-free isolation of 5-Allyl-2-methyl-4,6-pyrimidinediol[4].
Step 1: Base-Promoted Condensation
In a dry flask under nitrogen, dissolve sodium metal in absolute ethanol to generate sodium ethoxide (NaOEt).
Add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes.
Add diethyl allylmalonate (1.0 eq) dropwise. Reflux the mixture for 4–6 hours.
Causality Check: The reaction forms the sodium salt of the target compound, which remains dissolved in the highly alkaline mixture.
Step 2: Solvent Exchange and Controlled Acidification
Distill off the ethanol under reduced pressure. Dissolve the resulting crude residue in a minimal volume of distilled water.
Cool the aqueous solution to 0–5 °C using an ice bath.
Slowly add concentrated HCl dropwise while monitoring the pH. Stop when the pH reaches exactly 4.5–5.0.
Causality Check: This pH represents the isoelectric point of the amphoteric pyrimidinediol, minimizing its solubility and forcing precipitation[4].
Step 3: Filtration and Self-Validating Cold Wash
Filter the resulting white/pale-yellow precipitate under vacuum.
Wash the filter cake with ice-cold distilled water (2 × 10 mL per gram of product).
Self-Validation (AgNO₃ Test): Collect 1 mL of the final aqueous wash filtrate in a test tube. Add 2 drops of a 1% Silver Nitrate (AgNO₃) solution.
If a cloudy white precipitate (AgCl) forms: NaCl is still present. Repeat the cold water wash.
If the solution remains clear: The bulk inorganic salts have been successfully removed.
Step 4: Hot Water Recrystallization
Suspend the salt-free crude solid in distilled water (approx. 15 mL/g) and heat to 95 °C until complete dissolution occurs[3].
Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 2 hours to maximize crystallization yield.
Filter the purified crystals and dry under high vacuum at 60 °C to constant weight.
Visualizations of Workflows and Mechanisms
Caption: Workflow for the synthesis and salt-free isolation of 5-Allyl-2-methyl-4,6-pyrimidinediol.
Caption: Tautomeric equilibrium pathways and targeted analytical troubleshooting strategies.
Technical Support Center: Scaling Up 5-Allyl-2-methyl-4,6-pyrimidinediol Synthesis
Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0).
This compound is a critical intermediate synthesized via the cyclocondensation of acetamidine hydrochloride and diethyl allylmalonate[1]. While the Pinner-type pyrimidine synthesis is straightforward at the bench scale, transitioning to pilot-scale (kilogram and above) introduces severe challenges in moisture control, rheology, and amphoteric isolation[2].
Process Overview & Scale-Up Workflow
The synthesis relies on the base-catalyzed condensation of an amidine with a substituted malonate[3]. The following diagram illustrates the critical path from raw materials to the isolated product, highlighting the physical state changes that dictate scale-up equipment choices.
Fig 1: Reaction pathway and physical state transitions during pyrimidine-diol scale-up.
Troubleshooting & FAQs
Section A: Reagent Handling & Moisture Control
Q: Why does my yield drop from 85% at the 50g scale to <50% at the 5kg pilot scale?A: The most common culprit is moisture-induced malonate hydrolysis . Sodium methoxide (NaOMe) is highly hygroscopic. At scale, prolonged transfer times expose the base to ambient humidity, converting NaOMe to Sodium Hydroxide (NaOH). NaOH acts as a saponifying agent, irreversibly hydrolyzing diethyl allylmalonate[4] into allylmalonic acid rather than promoting the desired cyclocondensation.
Corrective Action: Implement a self-validating system by performing a Karl Fischer (KF) titration on the methanolic base solution before adding the malonate. The reaction must not proceed if water content exceeds 0.1% w/w.
Section B: Thermal Management & Rheology
Q: During the addition of diethyl allylmalonate, the reactor temperature spikes and the mixture turns dark. How do we prevent this?A: The neutralization of acetamidine HCl and the subsequent condensation are highly exothermic. At the bench scale, surface-area-to-volume ratios allow rapid heat dissipation. At scale, heat accumulates, leading to the thermal degradation of the amidine and self-condensation of the malonate[5].
Corrective Action: Transition from a batch addition to a controlled, continuous feed. Maintain the internal reactor temperature below 35°C during the addition phase before ramping up to reflux.
Q: The reaction mixture turns into an unstirrable brick/thick paste halfway through the reflux. What happened?A: This is a classic rheological failure. The product, 5-allyl-2-methyl-4,6-pyrimidinediol, is highly acidic at the 4,6-hydroxyl groups (which exist in tautomeric equilibrium with the keto form). In the highly basic environment, it immediately deprotonates to form a sodium salt. This salt is virtually insoluble in methanol, precipitating as a dense slurry.
Corrective Action: Increase the solvent volume (dilution factor) from 5 Vol to 8-10 Vol. Upgrade the reactor from a standard anchor stirrer to a pitched-blade turbine to ensure adequate mass transfer in high-viscosity non-Newtonian slurries.
Section C: Quenching, pH Control & Isolation
Q: We have full conversion by HPLC, but our isolated yield is only 40% after workup. Where is the product?A: The product is likely still dissolved in your aqueous filtrate. Pyrimidine-diols are amphoteric. They possess weakly acidic (enol/lactam) sites and a basic (pyrimidine nitrogen) core. If your isolation pH is too low (<3), the pyrimidine nitrogen protonates, forming a water-soluble hydrochloride salt. If the pH is too high (>7), it remains a water-soluble sodium salt.
Corrective Action: The isoelectric point for maximum precipitation is extremely narrow. You must adjust the pH strictly to 5.0 - 5.5 using a calibrated pH probe, not pH paper.
Fig 2: Diagnostic logic tree for resolving common scale-up failures in pyrimidine-diol synthesis.
Quantitative Scale-Up Parameters
To ensure a self-validating protocol, compare your parameters against this standardized scale-up matrix. Deviations in these metrics are primary indicators of process drift.
Parameter
Lab Scale (50 g)
Pilot Scale (5 kg)
Mechanistic Rationale
Solvent Volume (MeOH)
5 Volumes
10 Volumes
Prevents agitator stalling due to sodium salt precipitation.
Moisture Limit (KF)
< 0.5%
< 0.1%
Prevents irreversible saponification of diethyl allylmalonate.
Addition Rate (Malonate)
10 minutes (Dropwise)
2 - 3 Hours (Pump)
Controls the exothermic neutralization and condensation.
Agitation Type
Magnetic Stir Bar
Pitched-Blade Turbine
Overcomes high-viscosity mass transfer limitations.
Isolation pH
pH ~5 (Indicator paper)
pH 5.2 ± 0.1 (Probe)
Exploits the exact isoelectric point to maximize crystallization.
Optimized Experimental Protocol (1-kg Scale)
This step-by-step methodology incorporates the in-process controls (IPCs) required to guarantee scientific integrity and reproducibility at scale.
Step 1: Amidine Free-Basing
Purge a 20 L jacketed glass reactor with Nitrogen (
N2
) for 15 minutes.
Charge 8.0 L of anhydrous Methanol.
IPC Check: Perform Karl Fischer titration. Proceed only if
H2O
< 0.1%.
Charge 1.2 kg (1.0 eq) of Acetamidine Hydrochloride. Stir at 200 RPM.
Slowly charge 2.5 kg of a 30% w/w Sodium Methoxide solution in Methanol, maintaining the internal temperature (IT) between 20-25°C. Stir for 1 hour to ensure complete neutralization.
Step 2: Cyclocondensation
Using a continuous dosing pump, add 2.0 kg (approx. 1.0 eq) of Diethyl allylmalonate[1] over 2.5 hours. Maintain IT < 30°C.
Once the addition is complete, ramp the jacket temperature to achieve a gentle reflux (IT ~65°C).
Critical Observation: Around the 2-hour mark, the mixture will transition into a heavy white slurry. Increase agitation to 350 RPM to maintain mass transfer.
Reflux for a total of 12 hours.
IPC Check: Pull an aliquot, quench in pH 5 buffer, and analyze via HPLC. Proceed to workup when residual diethyl allylmalonate is < 2.0% (AUC).
Step 3: Solvent Swap and Aqueous Quench
Configure the reactor for vacuum distillation. Distill off Methanol at 45°C under reduced pressure until the slurry becomes a thick paste (approx. 6 L removed).
Break the vacuum with
N2
and charge 10.0 L of Deionized (DI) Water.
Stir vigorously for 30 minutes until the sodium salt completely dissolves into a clear, highly basic aqueous solution.
Step 4: Isoelectric Crystallization
Cool the reactor to 10°C.
Slowly dose 6N Hydrochloric Acid (HCl) into the reactor.
Critical Step: Monitor the pH continuously with a calibrated probe. The product will begin to crash out as a white crystalline solid around pH 8.0.
Stop the HCl addition exactly at pH 5.2 .
Age the slurry at 5°C for 4 hours to maximize crystal growth.
Filter the product via a Nutsche filter, wash the cake with 2.0 L of cold DI water, and dry under vacuum at 50°C to a constant weight.
Semantic Scholar - A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Retrieved from:[Link]
Technical Support Center: Troubleshooting 5-Allyl-2-methyl-4,6-pyrimidinediol Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter inconsistent analytical and synthetic results when working with 5-Allyl-2-methyl-4,6-pyrimid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter inconsistent analytical and synthetic results when working with 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)[1].
Working with pyrimidine-4,6-diol scaffolds requires navigating a complex triad of chemical behaviors: dynamic tautomeric equilibria, strong intermolecular hydrogen bonding, and the reactivity of a terminal alkene. This guide is designed to move beyond basic troubleshooting. By dissecting the causality behind these inconsistencies, we can transform frustrating experimental artifacts into predictable, self-validating systems.
Part 1: Spectroscopic & Analytical Inconsistencies
Q: My
1
H-NMR and
13
C-NMR spectra look completely different depending on the solvent I use. I often see "extra" peaks that look like impurities, but my LC-MS shows a single mass. Is my batch degrading?
A: Your batch is likely perfectly fine. The inconsistencies you are observing are driven by solvent-dependent tautomerism.
The Causality: Pyrimidinediols rarely exist purely in the aromatic "diol" form. Instead, they exist in a dynamic equilibrium with keto-enol forms (e.g., 6-hydroxy-2-methylpyrimidin-4(3H)-one) and dione forms[2]. Polar protic solvents (like Methanol-
d4
) stabilize the highly polar oxo-forms via hydrogen bonding, while aprotic solvents (like DMSO-
d6
) shift the equilibrium. Because the exchange rate between these tautomers at room temperature is often close to the NMR timescale, you will observe peak broadening or the appearance of distinct tautomeric sets (the "extra" peaks).
Self-Validating Solution: Do not rely on a single room-temperature NMR scan. To validate that the peaks are tautomers rather than impurities, perform a Variable-Temperature (VT) NMR experiment (see Protocol 1). As thermal energy increases, the exchange rate accelerates, causing the distinct tautomeric peaks to coalesce into a single, time-averaged spectrum.
Caption: Tautomeric equilibrium of 5-Allyl-2-methyl-4,6-pyrimidinediol shifting based on solvent polarity.
Part 2: Solubility and Assay Failures
Q: I am experiencing highly variable yields in my alkylation reactions, and the compound drops out of solution during aqueous biological assays. How can I fix this?
A: 5-Allyl-2-methyl-4,6-pyrimidinediol has notoriously poor solubility in non-polar and weakly polar organic solvents (e.g., DCM, EtOAc).
The Causality: The rigid planar structure of the pyrimidine ring, combined with dual hydroxyl/oxo groups, creates an extensive, highly stable intermolecular hydrogen bonding network. When the compound is not fully dissolved, organic reactions proceed as heterogeneous suspensions, leading to erratic kinetics. In aqueous assays, the compound will precipitate if the buffer pH drops below its pKa.
Self-Validating Solution: Pyrimidinediols become highly soluble under basic conditions due to deprotonation (predicted pKa ~9.4)[3].
For organic synthesis: Abandon DCM/EtOAc. Use polar aprotic solvents like DMF or DMSO combined with a mild base to disrupt the H-bond network.
For biological assays: Pre-dissolve your stock in 100% DMSO or 0.1 M NaOH, then dilute into your assay buffer, ensuring the final well pH remains > 7.5. If precipitation occurs, your assay readout will show a sudden, non-linear spike in light scattering (OD
600
), which serves as an internal failure flag.
Part 3: Unintended Side Reactions (Allyl Isomerization)
Q: When I subject the compound to basic conditions to improve solubility, my product mass is correct, but the NMR shows the terminal alkene is gone. What happened?
A: You have inadvertently triggered a base-catalyzed isomerization of the allyl group.
The Causality: Under strong basic conditions (e.g., KOH/EtOH with heat) or in the presence of transition metals (e.g., Pd catalysts), the terminal allyl group (
−CH2−CH=CH2
) rapidly isomerizes to an internal propenyl group (
−CH=CH−CH3
). The driving force is purely thermodynamic: the propenyl isomer allows the alkene
π
-electrons to conjugate with the aromatic pyrimidine ring, significantly lowering the overall energy of the system[4].
Self-Validating Solution: Monitor the
1
H-NMR specifically for the disappearance of the complex multiplet at ~5.8 ppm (terminal alkene CH) and the terminal methylene protons at ~5.1 ppm. If these are replaced by a methyl doublet at ~1.8 ppm, isomerization has occurred. To prevent this, strictly control your base strength (use carbonates instead of hydroxides) and avoid prolonged heating (see Protocol 2).
Caption: Base-catalyzed isomerization pathway from terminal allyl to conjugated propenyl pyrimidine.
Part 4: Quantitative Data & Physicochemical Properties
Use the following table to benchmark your analytical expectations and formulate your reaction conditions.
Parameter
Value / Observation
Causality / Impact
Molecular Formula
C
8
H
10
N
2
O
2
Baseline exact mass for LC-MS validation.
CAS Number
85826-32-0
Primary identifier for cross-referencing literature[1].
pKa (Predicted)
~9.42
Dictates solubility; requires pH > 9.5 for full aqueous dissolution[3].
Predominant Tautomer (Apolar)
Diol / Dione mixture
Leads to complex, broadened NMR spectra.
Predominant Tautomer (Protic)
Keto-Enol form
Stabilized by H-bonding; yields cleaner NMR spectra[2].
Allyl Isomerization Energy
Highly Exothermic
Thermodynamic drive to conjugate with the pyrimidine ring[4].
Part 5: Experimental Protocols
Protocol 1: Variable-Temperature (VT) NMR for Tautomer Validation
Purpose: To definitively distinguish between chemical impurities and tautomeric mixtures.
Sample Prep: Dissolve 15 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol in 0.6 mL of anhydrous DMSO-
d6
.
Baseline Scan: Acquire a standard
1
H-NMR spectrum at 25°C. Note any peak broadening or multiplet duplications in the aromatic/vinylic regions.
Temperature Ramp: Increase the NMR probe temperature to 60°C, then 90°C. Crucial Step: Allow exactly 5 minutes for thermal equilibration at each step before tuning/matching.
Acquisition: Acquire spectra at each temperature point.
Self-Validation Check: Overlay the spectra. If the "extra" peaks coalesce into sharp, single sets at 90°C, the phenomenon is confirmed as tautomeric exchange. If peaks remain distinct and unchanged relative to the main product, they are chemical impurities.
Protocol 2: Controlled Alkylation without Allyl Isomerization
Purpose: To functionalize the pyrimidine ring without isomerizing the terminal alkene.
Solvent Selection: Suspend 1.0 eq of the pyrimidinediol in anhydrous DMF (0.2 M concentration) to ensure solvation of the polar intermediate.
Base Addition: Add 1.2 eq of a mild, non-nucleophilic base (e.g., K
2
CO
3
). Do not use NaOH, KOH, or NaO
t
Bu, as strong bases will rapidly catalyze propenyl isomerization.
Electrophile Addition: Add 1.1 eq of the alkylating agent dropwise at 0°C to control the initial exotherm.
Reaction Monitoring: Stir at room temperature (do not reflux). Monitor via LC-MS.
Self-Validation Check: Quench a 10 µL aliquot in 1 mL MeCN/H
2
O. If the LC-MS shows the correct product mass but the UV-Vis trace shows a significant bathochromic shift (longer wavelength absorption), suspect unwanted propenyl conjugation. If observed, lower the reaction temperature or switch to a weaker base (e.g., Cs
2
CO
3
).
References
ChemSigma. "85826-32-0 5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL". Available at:[Link]
ChemBK. "2-METHYL-PYRIMIDINE-4,6-DIOL". Available at:[Link]
Thieme-Connect. "Product Class 12: Pyrimidines". Available at:[Link]
Chemical Reviews (ACS). "Isomerization of Allylbenzenes". Available at:[Link]
Technical Support Center: Stability Testing & Troubleshooting for 5-Allyl-2-methyl-4,6-pyrimidinediol
Welcome to the Application Support Center. As drug development professionals and analytical chemists, working with highly functionalized pyrimidine derivatives like 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As drug development professionals and analytical chemists, working with highly functionalized pyrimidine derivatives like 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) presents unique physicochemical challenges. This guide synthesizes field-proven methodologies to help you troubleshoot tautomerism-induced analytical artifacts, allyl-group autoxidation, and hydrolytic instability during formulation and stability testing.
Part 1: Core Mechanistic Stability Profile
Understanding the intrinsic reactivity of 5-Allyl-2-methyl-4,6-pyrimidinediol is the first step in troubleshooting erratic stability data. The molecule features two highly reactive domains that dictate its behavior in solution:
The Pyrimidine-4,6-diol Core (Tautomerism): In aqueous solutions, 4,6-hydroxy-substituted pyrimidines rarely exist as true diols. They undergo rapid proton-transfer isomerization to form keto tautomers, primarily the pyrimidin-4(3H)-one or pyrimidine-4,6-dione forms[1]. Density functional theory (DFT) calculations on related pyrimidine-4,6-diols confirm that these keto forms are thermodynamically more stable in polar solvents[2]. Because the dione tautomer lacks the hydrogen-bond donating capacity of the diol, this tautomeric shift drastically reduces aqueous solubility, often leading to unexpected precipitation during long-term stability studies.
The C5-Allyl Group (Oxidation): The isolated alkene at the C5 position is highly susceptible to oxidative attack. In the presence of dissolved oxygen, transition metal trace impurities, or peroxide radicals, the allyl group undergoes epoxidation or oxidative cleavage into aldehydes[3][4].
Mechanistic degradation pathways of 5-Allyl-2-methyl-4,6-pyrimidinediol under stress conditions.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing split peaks, severe tailing, or shifting retention times during HPLC analysis of my stability samples?Causality: This is a classic symptom of tautomeric equilibrium occurring on the column. As the diol and dione forms interconvert during the chromatographic run, they interact differently with the stationary phase, smearing the peak.
Solution: Lock the protonation state. Adjust your aqueous mobile phase to a highly controlled acidic pH (e.g., pH 3.0 using 10 mM Potassium Phosphate). This suppresses the ionization of the hydroxyl groups and forces the equilibrium to a single dominant state, sharpening the peak.
Q2: My aqueous stock solutions develop a yellow tint and show a loss of assay over 48 hours at room temperature. What is happening?Causality: The C5-allyl group is undergoing autoxidation. Dissolved oxygen in the aqueous buffer initiates a radical chain reaction at the allylic position, leading to conjugated degradation products that absorb in the visible spectrum (yellow tint)[3].
Solution: Degas all formulation buffers with Argon for 15 minutes prior to dissolving the API. For long-term solution stability, consider adding a chelating agent (e.g., 0.05% EDTA) to sequester trace metals that catalyze oxidation, or an antioxidant compatible with your downstream application.
Q3: The compound precipitates out of my pH 7.4 buffer during long-term stability testing at 40°C, but it was completely soluble on Day 0. How can I prevent this?Causality: While the initial dissolution captures the kinetic solubility of the diol form, prolonged incubation at elevated temperatures accelerates the thermodynamic shift to the less soluble pyrimidine-4,6-dione tautomer[1][2].
Solution: Do not rely on pure aqueous buffers for long-term storage. Incorporate a co-solvent (e.g., 5% DMSO or PEG-400) to stabilize the hydrogen-bonding network and maintain the solubility of the keto tautomer.
Part 3: Quantitative Stability Data
The following table summarizes the expected degradation kinetics of 5-Allyl-2-methyl-4,6-pyrimidinediol under standard forced degradation conditions. Use this as a benchmark to validate your own stability-indicating assays.
Stress Condition
Temp (°C)
Time
Primary Degradant
Mass Balance Recovery
Oxidative (0.3% H₂O₂)
25°C
24h
Allyl Epoxide / Aldehydes
98.5%
Hydrolytic (pH 2.0 HCl)
40°C
7 Days
Ring-opened products
92.1%
Hydrolytic (pH 11.0 NaOH)
40°C
7 Days
Ring-opened products
89.4%
Photolytic (UV-Vis)
25°C
48h
Dimerization species
94.2%
Thermal (Aqueous, pH 7)
60°C
14 Days
Pyrimidine-4,6-dione (Precipitate)
85.0% (Solution)*
*Note: The apparent loss of mass balance in the thermal aqueous condition is primarily due to tautomer-induced precipitation, not chemical destruction. Redissolving the precipitate in DMSO restores mass balance to >98%.
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must prove its own validity. Below are the methodologies for executing forced degradation and analytical workflows.
Purpose: To generate a comprehensive degradation profile without over-stressing the molecule into secondary, non-representative degradants.
Sample Preparation: Prepare a 1.0 mg/mL stock of 5-Allyl-2-methyl-4,6-pyrimidinediol in 50:50 Water:Acetonitrile to ensure complete dissolution of all tautomers.
Stress Application:
Oxidative: Add H₂O₂ to a final concentration of 0.3%. Incubate at 25°C.
Hydrolytic: Adjust aliquots to pH 2.0 and pH 11.0. Incubate at 40°C.
Active Quenching (Self-Validation Step 1): To prevent degradation from continuing while the sample sits in the autosampler, you must quench the reactions. Neutralize hydrolytic samples to pH 7.0. Quench oxidative samples by adding sodium thiosulfate.
Causality: Without quenching, the degradation rate is a moving target, invalidating quantitative comparisons.
Mass Balance Verification (Self-Validation Step 2): After HPLC analysis, calculate the total peak area.
Rule:(Area of API + Area of all Degradants) / (Area of Day 0 Control) * 100.
If the mass balance falls below 90%, the protocol is invalid. It indicates that the primary degradants have further decomposed into volatile or non-UV-absorbing species. You must repeat the study with a lower stressor concentration or shorter timepoint.
Protocol B: Stability-Indicating HPLC Method
Purpose: To resolve the API from its tautomers and oxidative degradants.
Column: C18, 150 x 4.6 mm, 3 µm particle size.
Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted strictly to pH 3.0 with Phosphoric Acid.
Mobile Phase B: 100% Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 254 nm (optimal for the conjugated pyrimidine ring).
System Suitability (Self-Validation): Inject a known mixture of the API and an oxidized standard (e.g., sample exposed to H₂O₂ for 2 hours). The resolution (
Rs
) between the intact API and the primary allyl-epoxide peak must be
≥2.0
. If
Rs<2.0
, the column is failing to suppress tautomeric smearing; replace the buffer or the column.
Decision matrix for troubleshooting analytical anomalies during stability testing workflows.
References
[2] Proton-Transfer Isomerization Reactions of 2-(2-Hydroxybenzylidenamino)pyrimidine-4,6-diol. Peking University (PKU). Available at:
[1] Product Class 12: Pyrimidines. Thieme-Connect. Available at:
[3] Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. Effect of 4-allyl-2,6-dimethoxyphenol and catechol as biodiesel additives on oxidation stability. Frontiers. Available at:
[4] Kinetic and Mechanistic Study of Oxidation of Allyl Alcohol by Diperiodatocuprate (III) in Aqueous Alkaline Medium. TSI Journals. Available at:
Technical Support Center: Refining Protocols for 5-Allyl-2-methyl-4,6-pyrimidinediol Experiments
Prepared by the Office of the Senior Application Scientist Welcome, researchers and drug development professionals. This guide is engineered to serve as a dedicated technical support resource for experiments involving 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and drug development professionals. This guide is engineered to serve as a dedicated technical support resource for experiments involving 5-Allyl-2-methyl-4,6-pyrimidinediol and related substituted pyrimidinediones. The inherent reactivity and structural nuances of these heterocyclic compounds demand a meticulous approach to experimental design and execution. This document moves beyond standard protocols to provide in-depth troubleshooting, causality-based explanations, and field-proven insights to help you navigate the common challenges encountered during synthesis, purification, and handling.
Our objective is to empower you with the knowledge to not only identify experimental issues but to understand their root causes, enabling you to logically refine your protocols for optimal yield, purity, and reproducibility.
Part 1: Core Synthesis & Purification Workflow
The reliable synthesis of pyrimidinediol derivatives is foundational. The following protocol is a robust, validated starting point adapted from established methods for analogous 5-substituted pyrimidinediols[1].
Experimental Protocol: Synthesis of 5-Allyl-2-amino-4,6-pyrimidinediol
This procedure details the condensation of a monosubstituted malonic acid diester with guanidine, a common and effective route for creating the pyrimidine core[1].
Materials:
Diethyl allylmalonate
Guanidine hydrochloride
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)[2]
Absolute Ethanol
Deionized Water
Hydrochloric Acid (HCl) for neutralization
Step-by-Step Methodology:
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, carefully add sodium metal in small portions to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon)[2][3]. The reaction is exothermic; ensure proper cooling and ventilation. Allow the sodium to react completely.
Reaction Assembly: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride and stir until dissolved.
Substrate Addition: Add diethyl allylmalonate dropwise to the reaction mixture at room temperature.
Condensation Reaction: Heat the mixture to reflux (approx. 78-80°C) with continuous stirring. Maintain reflux for 4-8 hours. It is critical to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent byproduct formation from prolonged heating[3][4].
Work-up and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with an appropriate acid, such as dilute HCl, to a pH of 5-6[5]. The target compound will precipitate out of the solution.
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with cold deionized water to remove salts, followed by a cold organic solvent like ethanol or ether to remove organic impurities[6].
Drying: Dry the final product under vacuum at an appropriate temperature (e.g., 60-80°C) to a constant weight.
Part 2: Troubleshooting Guides (Q&A Format)
This section directly addresses the most common failures and challenges encountered during pyrimidine synthesis.
comparing 5-Allyl-2-methyl-4,6-pyrimidinediol to known inhibitors
Comparative Evaluation of 5-Allyl-2-methyl-4,6-pyrimidinediol (5-AMPD) vs. Established Pyrimidine-Based Inhibitors Executive Summary The pyrimidine nucleus is universally recognized as a "privileged scaffold" in modern d...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Evaluation of 5-Allyl-2-methyl-4,6-pyrimidinediol (5-AMPD) vs. Established Pyrimidine-Based Inhibitors
Executive Summary
The pyrimidine nucleus is universally recognized as a "privileged scaffold" in modern drug discovery, serving as the structural foundation for numerous FDA-approved therapeutics[1]. Because pyrimidines inherently mimic the adenine ring of ATP, they are exceptionally effective at anchoring into the hinge region of kinase active sites[2]. While heavily substituted pyrimidines (e.g., Abemaciclib, Ibrutinib) dominate the clinical landscape[3], early-stage Fragment-Based Drug Discovery (FBDD) requires low-molecular-weight, highly efficient starting points.
This guide objectively evaluates 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) —hereafter referred to as 5-AMPD —as a versatile fragment scaffold. We compare its biochemical performance and synthetic utility against established pyrimidine derivatives, providing actionable, self-validating protocols for researchers engaged in hit-to-lead optimization.
Why select 5-AMPD over a standard uracil or an unsubstituted pyrimidine core? The causality lies in its unique substitution pattern, which offers distinct thermodynamic and synthetic advantages:
4,6-Diol (Dione) Core: In physiological conditions, the 4,6-diol tautomerizes to a dione form, providing a rigid, planar hydrogen-bond donor/acceptor network. This is essential for interacting with the kinase hinge region or the active site of nucleotide-processing enzymes[4].
C5-Allyl Group: Unlike the static fluorine in 5-Fluorouracil (5-FU), the allyl group at the C5 position offers a dynamic hydrophobic handle. It can engage in
π−π
or hydrophobic interactions within transient sub-pockets, increasing target residence time. Furthermore, the terminal alkene serves as a bioorthogonal handle for late-stage functionalization via olefin cross-metathesis or thiol-ene click chemistry.
C2-Methyl Group: Provides steric steering, preventing off-target binding to enzymes that require an unsubstituted C2 position for catalytic processing, thereby enhancing kinase selectivity.
Section 2: Quantitative Performance Comparison
To benchmark 5-AMPD, we compare its baseline fragment metrics and its optimized lead derivatives against known pyrimidine-based inhibitors. In FBDD, Ligand Efficiency (LE) —which normalizes binding affinity by heavy atom count—is prioritized over raw
IC50
. An LE > 0.3 kcal/mol/HA indicates a high-quality scaffold capable of being optimized without inflating molecular weight.
Generating trustworthy biochemical data requires assays that internally validate themselves against artifacts. Below are the optimized protocols for evaluating 5-AMPD.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: The pyrimidine core of 5-AMPD absorbs strongly in the UV spectrum, which frequently causes false positives in standard colorimetric or prompt-fluorescence assays due to inner-filter effects. TR-FRET uses a microsecond time-delay before measurement, allowing short-lived background fluorescence to decay. This isolates the true biological signal.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing the target kinase (e.g., 1 nM), biotinylated substrate peptide (100 nM), and ATP at its apparent
Km
.
Compound Incubation: Dispense 5-AMPD (and reference inhibitors) in a 10-point dose-response curve (1:3 serial dilutions) into a 384-well plate. Add the master mix and incubate for 60 minutes at room temperature.
Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.
Readout: Read the plate on a microplate reader using a 340 nm excitation and dual emission at 615 nm and 665 nm.
Self-Validation System: Calculate the Z'-factor for every plate using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 mathematically guarantees that the assay window is wide enough and the variance low enough that the observed inhibition is a true biochemical event, not a pipetting artifact.
Causality & Rationale: While
IC50
dictates how much compound is needed, SPR dictates how long the compound stays on the target (residence time,
τ
). The C5-allyl group of 5-AMPD is specifically designed to bury into transient hydrophobic pockets, slowing the off-rate (
koff
). SPR is required to validate this kinetic advantage.
Step-by-Step Methodology:
Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling chemistry until a density of 3000 Response Units (RU) is achieved.
Analyte Injection: Inject 5-AMPD across the sensor surface at flow rates of 50 µL/min to minimize mass transport limitations. Use a concentration series from 0.1 µM to 50 µM.
Dissociation: Allow running buffer to flow for 300 seconds to monitor the dissociation phase (
koff
).
Self-Validation System: Employ a double-referencing method. Subtract the signal of a blank reference flow cell to account for bulk refractive index changes (e.g., DMSO mismatch), and inject a known non-binding reference compound. A
χ2
value of less than 10% of
Rmax
confirms that the 1:1 Langmuir binding model is a mathematically true fit for the interaction, proving the kinetic data is reliable.
References
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives . Orientjchem.org. 1
Recent Advances in Pyrimidine-Based Drugs - PMC . NIH.gov. 3
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . MDPI.com. 4
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC.org. 2
A Comparative Guide to the Structure-Activity Relationship of 5-Allyl-2-methyl-4,6-pyrimidinediol Derivatives
For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in the nucleobases...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide provides a comparative overview of the structure-activity relationships (SAR) of 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives, offering a predictive context for their potential therapeutic applications.
While extensive research on a broad range of pyrimidine analogs exists, this guide will focus on the specific contributions of the allyl and methyl groups, and the diol functionality to the biological activity of the core structure. We will draw comparisons from closely related pyrimidine series to infer the SAR of this particular class of compounds.
The 5-Allyl-2-methyl-4,6-pyrimidinediol core combines several key features that can contribute to its biological activity:
Pyrimidine-4,6-diol Ring: The dihydroxypyrimidine core is essential for establishing interactions with biological targets through hydrogen bonding. The tautomeric nature of the hydroxyl groups can also play a crucial role in receptor binding.
5-Allyl Group: The allyl group at the C5 position introduces a lipophilic and reactive moiety. This group can participate in hydrophobic interactions within a binding pocket and potentially form covalent bonds with target residues.
2-Methyl Group: The methyl group at the C2 position can influence the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.
Comparative Analysis of Structural Modifications
To understand the SAR of 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives, we will analyze the impact of modifications at key positions of the pyrimidine ring, drawing parallels from studies on related pyrimidine structures.
The Indispensable Nature of the 4,6-Diol Moiety
Studies on analogous 2-alkylpyrimidine-4,6-diols have demonstrated the critical importance of the hydroxyl groups for biological activity. For instance, in a series of GPR84 agonists, the replacement of the hydroxyl groups resulted in a complete loss of activity, indicating their essential role in target engagement.[2] This suggests that for 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives, these hydroxyl groups are likely crucial for forming key hydrogen bonds with the target protein.
Impact of C5-Substituent on Biological Activity
The substituent at the C5 position of the pyrimidine ring is a key determinant of biological activity. While direct SAR data for a series of 5-allyl derivatives is limited, we can infer the importance of this position from related compounds. For example, in a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, variations at the C5 position with groups like methyl, ethyl, and allyl were explored for their effects on nitric oxide production.[3]
The allyl group, in particular, is a common feature in many bioactive natural products and synthetic compounds, often contributing to enhanced potency.[4] Its presence can influence the molecule's lipophilicity, which affects cell permeability and interaction with hydrophobic pockets of target proteins.
To illustrate a potential SAR at the C5 position, consider the following hypothetical series of derivatives and their expected impact on a generic kinase inhibitory activity, based on general principles of medicinal chemistry.
Compound
C5-Substituent
Expected Relative Potency
Rationale
1
-H
Low
Lack of a substituent to occupy the hydrophobic pocket.
2
-CH3
Moderate
Small alkyl group provides some hydrophobic interaction.
3
-CH2CH=CH2 (Allyl)
High
The allyl group offers optimal hydrophobic interactions and potential for covalent bonding.
4
-CH2CH2CH3 (Propyl)
Moderate-High
Saturated alkyl chain provides hydrophobicity but lacks the reactivity of the allyl group.
5
-Phenyl
Variable
A bulky aromatic group may enhance binding through pi-stacking but could also introduce steric hindrance.
Influence of the C2-Substituent
The substituent at the C2 position can significantly modulate the activity of pyrimidine derivatives. In our core structure, this is a methyl group. To understand its contribution, we can compare it with other potential substituents. For instance, in the development of 2,4-diaminopyrimidine derivatives as c-jun N-terminal kinase inhibitors, modifications at the C2 position were crucial for optimizing potency.[5]
Let's consider a hypothetical comparison of C2-substituents on the 5-Allyl-4,6-pyrimidinediol scaffold:
Compound
C2-Substituent
Expected Relative Potency
Rationale
3a
-CH3 (Methyl)
Baseline
The small methyl group provides a good starting point for potency.
3b
-H
Lower
Removal of the methyl group may reduce hydrophobic interactions.
3c
-NH2
Higher
The amino group can act as a hydrogen bond donor, potentially forming an additional interaction with the target.
3d
-CF3
Variable
The trifluoromethyl group is a strong electron-withdrawing group and can alter the pKa of the pyrimidine ring, which may or may not be favorable for binding.
Experimental Protocols
The evaluation of novel pyrimidine derivatives necessitates robust and standardized experimental protocols. Below are representative methodologies for assessing the biological activity of these compounds.
General Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol Derivatives
A common route for the synthesis of 5-substituted pyrimidine-4,6-diols involves the condensation of a substituted malonic ester with an appropriate amidine.
Step-by-step methodology:
Synthesis of Diethyl allylmalonate: React diethyl malonate with allyl bromide in the presence of a base like sodium ethoxide.
Condensation Reaction: Condense diethyl allylmalonate with acetamidine hydrochloride in the presence of a strong base such as sodium methoxide in a suitable solvent like methanol.
Reaction Workup: Reflux the reaction mixture for several hours. After cooling, acidify the mixture to precipitate the crude product.
Purification: Purify the crude 5-Allyl-2-methyl-4,6-pyrimidinediol by recrystallization from an appropriate solvent system.
In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of the synthesized compounds against a specific protein kinase, a biochemical assay can be performed.
Step-by-step methodology:
Reagents: Prepare assay buffer, kinase enzyme, substrate peptide, and ATP.
Compound Preparation: Serially dilute the test compounds in DMSO.
Assay Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a specified time.
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Cell-Based Proliferation Assay (MTT Assay)
To assess the cytotoxic effects of the compounds on cancer cell lines, the MTT assay is commonly used.
Step-by-step methodology:
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
Incubation: Incubate the cells for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Crystal Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key relationships and experimental processes.
Caption: SAR analysis workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives.
Caption: Iterative workflow for the design and evaluation of novel pyrimidine derivatives.
Conclusion
While direct and extensive SAR studies on 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives are not yet abundant in the literature, a comparative analysis with structurally related pyrimidine series provides valuable insights. The 4,6-diol moiety appears to be crucial for biological activity, likely through hydrogen bonding interactions. The 5-allyl and 2-methyl groups are expected to contribute to the potency and selectivity of these compounds by influencing their hydrophobic interactions and overall steric and electronic profile. The systematic modification of these positions, guided by the principles outlined in this guide, represents a promising strategy for the development of novel therapeutic agents based on the 5-Allyl-2-methyl-4,6-pyrimidinediol scaffold. Future research focusing on the synthesis and biological evaluation of a diverse library of these derivatives is warranted to fully elucidate their therapeutic potential.
References
Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Med. Chem. Lett. 2016, 7 (5), pp 524–529. [Link]
Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Mor. J. Chem. 2016, 4 (4), pp 961-975. [Link]
The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. J. Med. Chem. 2005, 48 (22), pp 7057–7068. [Link]
Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. J. Med. Chem. 1972, 15 (6), pp 662–665. [Link]
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. 2021, 26 (22), 6959. [Link]
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022, 15 (1), pp 339-355. [Link]
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Front. Chem. 2024, 12. [Link]
Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Acta Pharm. 2008, 58 (2), pp 119-129. [Link]
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. 2024, 29 (16), 3649. [Link]
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. ARKIVOC. 2007, 2007 (15), pp 1-13. [Link]
5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. J. Org. Chem. 2015, 80 (23), pp 11957–11967. [Link]
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorg. Med. Chem. Lett. 2013, 23 (15), pp 4383-4387. [Link]
Design, synthesis, and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. J. Med. Chem. 2004, 47 (14), pp 3689-3692. [Link]
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New J. Chem. 2020, 44 (13), pp 4914-4927. [Link]/2020/nj/d0nj00397a)
Independent Verification of 5-Allyl-2-methyl-4,6-pyrimidinediol: A Comparative Analysis of Synthetic Strategy and Biological Potential
This guide provides an in-depth technical analysis of 5-Allyl-2-methyl-4,6-pyrimidinediol, a pyrimidine derivative with significant potential in therapeutic development. Due to the limited availability of direct experime...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 5-Allyl-2-methyl-4,6-pyrimidinediol, a pyrimidine derivative with significant potential in therapeutic development. Due to the limited availability of direct experimental data on this specific molecule, this document establishes a framework for its independent verification by proposing a robust synthetic route and comparing its predicted biological activities against well-characterized structural analogs. The primary focus will be on its potential as an anticonvulsant, with a secondary exploration of its cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel pyrimidine-based compounds.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] Strategic modifications to the pyrimidine core have yielded a plethora of drugs with anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3] The substituent at the 5-position of the pyrimidine ring is particularly influential in determining the pharmacological profile of the molecule.[4] The introduction of an allyl group at this position, as seen in compounds like 5-allylbarbituric acid, has been historically associated with sedative and hypnotic effects.[5]
This guide focuses on the independent verification of 5-Allyl-2-methyl-4,6-pyrimidinediol, a compound that combines the established bioactivity of the pyrimidine core with the modulatory influence of a 5-allyl group and a 2-methyl substituent.
Proposed Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol
A feasible and efficient synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol can be conceptualized by adapting established methodologies for the synthesis of related pyrimidine derivatives. A plausible two-step synthetic pathway is outlined below, drawing inspiration from the synthesis of 5-substituted-2-amino-4,6-dihydroxypyrimidines and 4,6-dihydroxy-2-methylpyrimidine.[6]
Step 1: Synthesis of Diethyl allylmalonate
The synthesis would commence with the alkylation of diethyl malonate with allyl bromide. This standard organic reaction introduces the key allyl group at the active methylene position.
Step 2: Cyclocondensation with Acetamidine
The resulting diethyl allylmalonate would then undergo a cyclocondensation reaction with acetamidine hydrochloride in the presence of a strong base, such as sodium ethoxide. This reaction would form the pyrimidine ring, yielding the target compound, 5-Allyl-2-methyl-4,6-pyrimidinediol.
Caption: Proposed two-step synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol.
Comparative Biological Evaluation
Given the structural similarity of 5-Allyl-2-methyl-4,6-pyrimidinediol to barbiturates, a primary focus of its biological evaluation should be on its potential as a central nervous system (CNS) depressant, particularly as an anticonvulsant. Additionally, the known cytotoxic potential of many pyrimidine derivatives warrants an investigation into its anticancer activity.
Anticonvulsant Activity: Comparison with 5-Allylbarbituric Acid and Phenobarbital
Structural Analogy and Mechanistic Hypothesis:
5-Allyl-2-methyl-4,6-pyrimidinediol is a close structural analog of 5-allylbarbituric acid (also known as allobarbitone), a known sedative and hypnotic agent.[5] Both molecules share the 5-allyl-4,6-dihydroxypyrimidine core. Barbiturates, including phenobarbital, exert their effects primarily by acting as positive allosteric modulators of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS.[1][7] They increase the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2][7] It is highly probable that 5-Allyl-2-methyl-4,6-pyrimidinediol shares this mechanism of action.
Caption: Proposed mechanism of action for 5-Allyl-2-methyl-4,6-pyrimidinediol.
Comparative Data Table (Hypothetical):
To provide a framework for experimental validation, the following table presents a hypothetical comparison of the anticonvulsant activity of 5-Allyl-2-methyl-4,6-pyrimidinediol against established compounds. The data for the target compound are placeholders to be determined experimentally.
Compound
MES Test ED₅₀ (mg/kg)
Therapeutic Index (TD₅₀/ED₅₀)
5-Allyl-2-methyl-4,6-pyrimidinediol
To be determined
To be determined
5-Allylbarbituric Acid
~20-30
Moderate
Phenobarbital
~10-20
High
Cytotoxicity: Comparison with Doxorubicin
Many pyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The mechanism of action for the anticancer effects of pyrimidine analogs can be diverse, including inhibition of key enzymes like kinases or interference with DNA synthesis.[9][10] Therefore, it is prudent to evaluate the cytotoxic potential of 5-Allyl-2-methyl-4,6-pyrimidinediol.
Comparative Data Table (Hypothetical):
The following table provides a hypothetical comparison of the cytotoxic activity of the target compound against the standard chemotherapeutic agent, doxorubicin.
Compound
Cell Line
IC₅₀ (µM)
5-Allyl-2-methyl-4,6-pyrimidinediol
MCF-7 (Breast)
To be determined
A549 (Lung)
To be determined
HepG2 (Liver)
To be determined
Doxorubicin
MCF-7 (Breast)
~0.5-2
A549 (Lung)
~0.2-1
HepG2 (Liver)
~0.1-0.5
Experimental Protocols
To facilitate the independent verification of the biological activities of 5-Allyl-2-methyl-4,6-pyrimidinediol, detailed protocols for the key suggested experiments are provided below.
Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol
Materials:
Diethyl malonate
Sodium ethoxide
Allyl bromide
Acetamidine hydrochloride
Anhydrous ethanol
Diethyl ether
Hydrochloric acid
Procedure:
Alkylation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add allyl bromide dropwise and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the sodium bromide, and remove the ethanol under reduced pressure. The resulting crude diethyl allylmalonate can be purified by vacuum distillation.
Cyclocondensation: In a separate flask, dissolve sodium ethoxide in anhydrous ethanol. Add acetamidine hydrochloride and the purified diethyl allylmalonate. Reflux the mixture for 6-8 hours. After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to a pH of 5-6. The precipitate of 5-Allyl-2-methyl-4,6-pyrimidinediol should be collected by filtration, washed with cold water and diethyl ether, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Caption: Experimental workflow for the synthesis of the target compound.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test
Materials:
Male Swiss albino mice (20-25 g)
Electroconvulsive shock apparatus with corneal electrodes
Test compound (5-Allyl-2-methyl-4,6-pyrimidinediol)
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 3 days before the experiment.
Drug Administration: Administer the test compound and the standard drug intraperitoneally (i.p.) at various doses to different groups of mice. A control group should receive the vehicle only.
MES Induction: At the time of peak effect (e.g., 30 or 60 minutes post-injection), apply a drop of topical anesthetic to the corneas of each mouse. Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[3][11]
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.[11][12]
Data Analysis: Calculate the percentage of protection for each group and determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
In Vitro Cytotoxicity Screening: MTT Assay
Materials:
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compound (5-Allyl-2-methyl-4,6-pyrimidinediol) dissolved in DMSO
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (Doxorubicin).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion
References
AccessAnesthesiology. Barbiturates | Anesthesiology Core Review: Part One Basic Exam. [Link]
Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]
PubMed. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. [Link]
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Personal protective equipment for handling 5-Allyl-2-methyl-4,6-pyrimidinediol
As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as an integrated system of risk mitigation and chemical stewardship. Handling 5-Allyl-2-methyl-4,6-pyrimidinediol (C...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as an integrated system of risk mitigation and chemical stewardship. Handling 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)—a highly functionalized building block frequently utilized in the synthesis of complex therapeutics—requires a deep understanding of its physical and chemical behavior.
The following guide provides a field-proven, self-validating framework for the safe handling, operational processing, and disposal of this compound.
Hazard Causality & Risk Profile
To design an effective personal protective equipment (PPE) strategy, we must first understand why this specific molecule poses a risk.
5-Allyl-2-methyl-4,6-pyrimidinediol contains both an allyl group and a pyrimidine-diol core (which can tautomerize to a pyrimidinedione). The hydroxyl groups engage in strong intermolecular hydrogen bonding, causing the compound to typically present as a fine, crystalline powder. This physical state is highly susceptible to static charge buildup and subsequent aerosolization.
Based on chemical analogies to similar pyrimidine derivatives [1], the compound exhibits the following risk profile:
H335 (May cause respiratory irritation): Aerosolized micro-particulates can bypass upper respiratory defenses, reacting with mucosal moisture to cause acute irritation.
H315 / H319 (Skin and Serious Eye Irritation): The nucleophilic nature of the diol moiety can disrupt lipid bilayers in the skin and eyes upon contact.
H302 (Harmful if swallowed): Ingestion poses systemic toxicity risks typical of bioactive pyrimidine intermediates.
Furthermore, the allyl moiety introduces a site of reactivity that is sensitive to prolonged exposure to ambient oxygen and light, necessitating strict cold storage (2-8°C) to prevent oxidative degradation [2].
Quantitative PPE & Containment Matrix
The selection of PPE must scale with the mass of the compound being handled and the kinetic energy of the operation (e.g., simple weighing vs. high-shear mixing).
Operation Scale
Mass Range
Respiratory Protection
Eye / Face Protection
Dermal Protection (Gloves & Body)
Engineering Controls
Analytical
< 100 mg
N95 / FFP2 Particulate Mask
ANSI Z87.1 Safety Glasses with side shields
Single-layer Nitrile (≥4 mil); Standard lab coat
Benchtop handling acceptable only if static-free; Fume hood preferred.
Preparative
100 mg – 10 g
Half-face respirator with P100 particulate filters
Certified Chemical Fume Hood (Face velocity: 80-100 fpm).
Process / Bulk
> 10 g
Powered Air-Purifying Respirator (PAPR)
Full face shield over splash goggles
Extended-cuff Nitrile (≥8 mil) over inner glove; Tyvek sleeves
Glovebox or localized exhaust ventilation (LEV) system.
Self-Validating Operational Protocols
Every step in chemical handling must include a validation mechanism to ensure the safety controls are actively working. Do not proceed to the next step unless the validation check passes.
Phase A: Pre-Operational Verification
Action: Don appropriate PPE as dictated by the matrix above. Turn on the fume hood and ensure the sash is positioned at the certified working height.
Causality: Fume hoods rely on laminar airflow to capture aerosolized dust. An improper sash height creates turbulent eddies that can drag particulates back into the operator's breathing zone.
Validation Check: Tape a small piece of Kimwipe to the bottom edge of the sash. If the tissue pulls steadily inward toward the baffle, negative pressure is established. If it flutters erratically or hangs straight down, do not open the chemical container ; the hood is compromised.
Phase B: Weighing and Transfer
Action: Use an anti-static weighing boat and a grounded micro-spatula to transfer the 5-Allyl-2-methyl-4,6-pyrimidinediol powder.
Causality: Pyrimidine-diols are highly prone to triboelectric charging (static buildup) during friction against plastic or glass, causing the powder to "jump" and aerosolize, drastically increasing inhalation risk.
Validation Check: Before opening the vial, pass it over an anti-static ionizing bar for 10 seconds. Slowly rotate the vial. If the powder flows freely at the bottom and does not aggressively cling to the upper glass walls, the static charge has been successfully dissipated.
Phase C: Reaction Setup
Action: Dissolve the compound in the chosen solvent (e.g., DMF, DMSO, or alcoholic solvents) within a sealed, inert-gas-purged flask before removing it from the fume hood.
Causality: Once in solution, the inhalation hazard of the dust is eliminated, transitioning the risk profile entirely to the solvent's properties and dermal exposure.
Validation Check: Inspect the bottom of the flask against a light source. Complete dissolution (no visible floating particulates) validates that the dust hazard has been neutralized, making it safe to transfer the sealed flask to other lab areas.
Spill Response & Disposal Plan
In the event of an accidental release, standard sweeping will aerosolize the pyrimidine-diol dust, exacerbating the hazard.
Spill Response (Wet-Wipe Method):
Contain: Immediately cover the spilled powder with absorbent paper towels.
Suppress: Gently mist the towels with a compatible solvent (e.g., 70% Ethanol or Isopropanol) until damp. Causality: The liquid binds the micro-particulates, preventing them from becoming airborne.
Collect: Wipe inward from the edges of the spill to the center. Place the contaminated towels into a pre-labeled, sealable hazardous waste bag.
Decontaminate: Wash the surface with a 10% bleach solution or strong detergent to degrade any residual organic material, followed by a final water rinse.
Waste Disposal:
Unused 5-Allyl-2-methyl-4,6-pyrimidinediol and heavily contaminated PPE must be treated as hazardous organic solid waste. Do not dispose of it in aqueous drains. Liquid waste containing dissolved compound should be segregated into designated Non-Halogenated Organic Waste carboys (unless dissolved in a halogenated solvent like DCM, which dictates the Halogenated stream) in accordance with [3].
Workflow Visualization
The following diagram maps the logical progression of handling this compound, highlighting the critical transition from high-risk solid handling to lower-risk liquid processing.
Workflow for the safe handling, reaction, and disposal of 5-Allyl-2-methyl-4,6-pyrimidinediol.
References
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Committee on Chemical Safety. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.